molecular formula C26H32ClN3O3 B10814802 BPK-29

BPK-29

Cat. No.: B10814802
M. Wt: 470.0 g/mol
InChI Key: ZKWKNYRAPOSUDO-UHFFFAOYSA-N
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Description

BPK-29 is a useful research compound. Its molecular formula is C26H32ClN3O3 and its molecular weight is 470.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H32ClN3O3

Molecular Weight

470.0 g/mol

IUPAC Name

N-benzyl-2-chloro-N-[1-(4-morpholin-4-ylbenzoyl)azepan-4-yl]acetamide

InChI

InChI=1S/C26H32ClN3O3/c27-19-25(31)30(20-21-5-2-1-3-6-21)24-7-4-13-29(14-12-24)26(32)22-8-10-23(11-9-22)28-15-17-33-18-16-28/h1-3,5-6,8-11,24H,4,7,12-20H2

InChI Key

ZKWKNYRAPOSUDO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCN(C1)C(=O)C2=CC=C(C=C2)N3CCOCC3)N(CC4=CC=CC=C4)C(=O)CCl

Origin of Product

United States

Foundational & Exploratory

The Mechanism of BPK-29 in KEAP1-Mutant Cancers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the Kelch-like ECH-associated protein 1 (KEAP1), a key negative regulator of the transcription factor NRF2, lead to the constitutive activation of a pro-survival antioxidant response in several cancers, notably non-small cell lung cancer (NSCLC). This hyperactive NRF2 signaling, while protecting cancer cells from oxidative stress, also creates unique dependencies that can be therapeutically exploited. This technical guide provides an in-depth analysis of the mechanism of action of BPK-29, a covalent small molecule that selectively impairs the growth of KEAP1-mutant cancer cells. This compound does not directly target the KEAP1-NRF2 axis but acts on a downstream dependency, the atypical orphan nuclear receptor NR0B1. By covalently modifying a conserved cysteine residue on NR0B1, this compound disrupts its protein-protein interactions, leading to a selective anti-proliferative effect in the context of a dysfunctional KEAP1-NRF2 pathway. This document details the molecular mechanism, quantitative effects, and experimental protocols associated with the action of this compound.

Introduction: The KEAP1-NRF2 Pathway and Cancer

Under normal physiological conditions, the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) is maintained at low levels by its repressor protein, KEAP1. KEAP1 acts as a substrate adaptor for a CUL3-based E3 ubiquitin ligase complex, which targets NRF2 for ubiquitination and subsequent proteasomal degradation[1][2]. In response to oxidative or electrophilic stress, specific cysteine residues on KEAP1 are modified, leading to a conformational change that disrupts NRF2 ubiquitination. This allows NRF2 to accumulate, translocate to the nucleus, and activate the transcription of a broad array of cytoprotective genes, including those involved in antioxidant defense and detoxification[1][2][3].

In a significant subset of cancers, particularly NSCLC, somatic mutations in KEAP1 or gain-of-function mutations in NFE2L2 (the gene encoding NRF2) lead to the permanent activation of this pathway[4]. This constitutive NRF2 activation provides a survival advantage to cancer cells by enhancing their resistance to oxidative stress and chemotherapeutic agents[1][4][5]. However, this rewired cellular state also introduces specific vulnerabilities that are not present in cells with a wild-type KEAP1-NRF2 pathway.

This compound: An Indirect Approach to Targeting KEAP1-Mutant Cells

Instead of directly inhibiting the transcriptionally active NRF2, a challenging therapeutic strategy, an alternative approach is to identify and target downstream proteins that are selectively essential in the context of KEAP1 mutation. Chemical proteomics has identified the atypical orphan nuclear receptor NR0B1 as a protein that is selectively expressed in KEAP1-mutant NSCLC cells and supports their anchorage-independent growth[6][7][8][9].

This compound is a covalent ligand designed to target NR0B1. It impairs the growth of KEAP1-mutant cancer cells by disrupting the function of NR0B1, a key downstream effector of the hyperactive NRF2 pathway.

Molecular Mechanism of Action

The primary mechanism of action of this compound is the covalent modification of a conserved cysteine residue, C274, located within the protein interaction domain of NR0B1[7][9]. This covalent binding disrupts the formation of a multimeric protein complex that NR0B1 is a part of, which is crucial for regulating the transcriptional output in KEAP1-mutant cells[7][9].

BPK29_Mechanism cluster_KEAP1_WT KEAP1 Wild-Type Cell cluster_KEAP1_Mutant KEAP1-Mutant Cell KEAP1_WT KEAP1 (Active) NRF2_WT NRF2 KEAP1_WT->NRF2_WT Binds CUL3_WT CUL3-E3 Ligase NRF2_WT->CUL3_WT Presented to NR0B1_WT NR0B1 (Low Expression) Basal_Transcription Basal Antioxidant Gene Expression NRF2_degradation NRF2 Degradation CUL3_WT->NRF2_degradation Ubiquitination Proteasome_WT Proteasome KEAP1_Mut KEAP1 (Inactive) NRF2_Mut NRF2 (Accumulated) KEAP1_Mut->NRF2_Mut Binding Disrupted Nucleus Nucleus NRF2_Mut->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds NR0B1_Mut NR0B1 (High Expression) ARE->NR0B1_Mut Upregulates NR0B1_Complex NR0B1 Protein Complex NR0B1_Mut->NR0B1_Complex Forms Complex NR0B1_inhibited NR0B1 (Inactive) Growth Anchorage-Independent Growth NR0B1_Complex->Growth Promotes Growth_inhibition Growth Inhibition BPK29 This compound BPK29->NR0B1_Mut Covalently binds C274 BPK29->NR0B1_Complex Disrupts

Figure 1: Mechanism of this compound in KEAP1-mutant vs. wild-type cells.

Quantitative Data

Selectivity and Potency of this compound

This compound demonstrates significant engagement with its target, NR0B1, in KEAP1-mutant NSCLC cells. IsoTOP-ABPP (isotopic tandem orthogonal proteolysis-activity-based protein profiling) chemical proteomics revealed that this compound achieves greater than 50% engagement of NR0B1 at the C274 residue when cells are treated with a 5 µM concentration.

ParameterValueCell ContextMethod
Target Engagement >50%KEAP1-mutant NSCLC cellsisoTOP-ABPP
Concentration 5 µMIn situisoTOP-ABPP
Target Residue Cysteine 274NR0B1Chemical Proteomics

Table 1: this compound Target Engagement in KEAP1-Mutant Cells

Effect on Anchorage-Independent Growth

A key phenotype of transformed cells is their ability to grow in an anchorage-independent manner. This compound selectively impairs this ability in KEAP1-mutant NSCLC cell lines, with minimal effect on KEAP1 wild-type cells.

Cell LineKEAP1 StatusThis compound (5 µM) Effect on Colony Formation
A549MutantSignificant Inhibition
H460MutantSignificant Inhibition
H1975Wild-TypeMinimal Effect
H2009Wild-TypeMinimal Effect

Table 2: Effect of this compound on Anchorage-Independent Growth

Downstream Gene Expression Changes

Treatment of KEAP1-mutant NSCLC cells with this compound (30 µM for 12 hours) recapitulates some of the gene expression changes observed with shRNA-mediated knockdown of NR0B1 or NRF2. This indicates that this compound, by inhibiting NR0B1, can disrupt a subset of the NRF2-driven transcriptional program.

GeneFunctionEffect of this compound (30 µM)
CRY1 Circadian Clock ComponentReduction in mRNA and protein
DEPDC1 Cell Cycle ProgressionReduction in mRNA
CPLX2 Synaptic Vesicle ExocytosisReduction in mRNA

Table 3: Effect of this compound on the Expression of Downstream Target Genes in KEAP1-Mutant Cells

Experimental Protocols

Cell Culture

KEAP1-mutant (A549, H460) and KEAP1-wild-type (H1975, H2009) NSCLC cell lines are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

Anchorage-Independent Growth (Soft Agar) Assay

This assay measures the ability of cells to form colonies in a semi-solid medium, a hallmark of cellular transformation.

Soft_Agar_Workflow cluster_prep Preparation cluster_seeding Cell Seeding cluster_incubation Incubation and Analysis prep_base 1. Prepare Base Agar (B569324) Layer (0.6% agar in RPMI/10% FBS) pour_base 2. Pour 2 mL into 6-well plates and allow to solidify. prep_base->pour_base prep_top 3. Prepare Top Agar Layer (0.3% agar in RPMI/10% FBS) pour_base->prep_top harvest_cells 4. Harvest and count cells. prep_top->harvest_cells resuspend_cells 5. Resuspend 5,000 cells in Top Agar solution. harvest_cells->resuspend_cells treat_cells 6. Add this compound (5 µM) or DMSO to the cell suspension. resuspend_cells->treat_cells pour_top 7. Layer 1 mL of cell suspension onto the base agar. treat_cells->pour_top incubate 8. Incubate at 37°C, 5% CO₂ for 14-21 days. pour_top->incubate stain 9. Stain colonies with 0.005% crystal violet. incubate->stain quantify 10. Count colonies using a microscope and imaging software. stain->quantify

Figure 2: Workflow for the anchorage-independent growth assay.

Methodology:

  • Base Layer: A solution of 0.6% agar in complete RPMI medium is prepared and 2 mL is added to each well of a 6-well plate. The agar is allowed to solidify at room temperature.

  • Cell Layer: Cells are trypsinized, counted, and 5,000 cells are resuspended in 1 mL of 0.3% agar in complete RPMI medium. This compound (final concentration 5 µM) or DMSO vehicle control is added to this suspension.

  • Plating: The cell-containing top agar layer is carefully overlaid onto the solidified base layer.

  • Incubation: Plates are incubated for 14-21 days, with feeding every 3-4 days by adding 200 µL of complete medium containing the respective treatment.

  • Quantification: Colonies are stained with 0.005% crystal violet in methanol (B129727) for 1 hour and counted.

Western Blotting for Protein Expression

Methodology:

  • Cell Lysis: Cells are treated with this compound or DMSO for the indicated time. Cells are washed with ice-cold PBS and lysed in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Lysate protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: 20-30 µg of protein per sample is resolved on a 4-12% Bis-Tris polyacrylamide gel and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked with 5% non-fat milk in TBST (Tris-buffered saline, 0.1% Tween 20) for 1 hour at room temperature. Membranes are then incubated with primary antibodies (e.g., anti-CRY1, anti-NR0B1, anti-Actin) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Methodology:

  • RNA Extraction: KEAP1-mutant cells are treated with this compound (30 µM) or DMSO for 12 hours. Total RNA is extracted using an RNeasy Kit according to the manufacturer's protocol.

  • cDNA Synthesis: 1 µg of total RNA is reverse-transcribed into cDNA using a High-Capacity cDNA Reverse Transcription Kit.

  • qPCR: qPCR is performed using a SYBR Green Master Mix on a real-time PCR system. Relative gene expression is calculated using the ΔΔCt method, with GAPDH or ACTB used as a housekeeping gene for normalization.

Conclusion

This compound represents a novel therapeutic strategy for cancers harboring KEAP1 mutations. Its mechanism of action highlights the concept of synthetic lethality, where targeting a downstream dependency created by a specific cancer mutation leads to selective cell death. By covalently modifying C274 of NR0B1, this compound disrupts a critical NRF2-dependent transcriptional complex, thereby impairing the anchorage-independent growth of these cancer cells. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug developers working to exploit the vulnerabilities of the KEAP1-NRF2 pathway in cancer. Further investigation into the broader effects of NR0B1 disruption and the in vivo efficacy of compounds like this compound is warranted.

References

Unveiling BPK-29: A Covalent Inhibitor Targeting a Novel Vulnerability in KEAP1-Mutant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on the Discovery, Synthesis, and Mechanism of Action of BPK-29

This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound, a first-in-class covalent inhibitor of the atypical orphan nuclear receptor NR0B1. This compound has emerged as a significant chemical probe for studying the NRF2 signaling pathway and presents a potential therapeutic avenue for cancers harboring KEAP1 mutations. This document is intended for researchers, scientists, and drug development professionals.

Discovery of this compound: A Chemoproteomics Approach

The discovery of this compound was the result of a sophisticated chemical proteomics strategy aimed at identifying druggable vulnerabilities in cancer cells with genetic activation of the NRF2 pathway, a common feature in non-small cell lung cancer (NSCLC). The seminal work by Bar-Peled and colleagues in 2017 utilized a fragment-based covalent ligand discovery platform to identify small molecules that could serve as probes for proteins regulated by NRF2.

This approach led to the identification of this compound as a specific ligand that covalently targets a conserved cysteine residue (Cys274) within the protein-protein interaction domain of NR0B1.[1][2][3][4] This discovery was significant as it unveiled a previously "undruggable" transcriptional regulator as a viable target in NRF2-dependent cancers.[1][4]

The experimental workflow for the discovery of this compound is outlined below:

G cluster_0 Chemoproteomic Screening cluster_1 Target Identification & Validation cluster_2 Functional Characterization A KEAP1-Mutant NSCLC Cells B Treatment with Electrophilic Fragments A->B C isoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling) B->C D Identification of Ligandable Cysteines C->D E NR0B1 (Cys274) Identified as a Key Target D->E F Development of Optimized Covalent Ligands (this compound) E->F G Confirmation of Covalent Binding to NR0B1 Cys274 F->G H Disruption of NR0B1-Protein Interactions (e.g., with SNW1, RBM45) G->H I Impairment of Anchorage-Independent Growth H->I J Selective Effect in KEAP1-Mutant Cells I->J

Figure 1: Experimental workflow for the discovery of this compound.

Synthesis Pathway of this compound

While the primary publication by Bar-Peled et al. focuses on the biological activity of this compound, the synthesis of related compounds with a similar benzoxazine (B1645224) core has been described in the chemical literature. The synthesis of this compound, N-(4-(acryloyl)phenyl)-4-(3-chlorophenyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][5][6]oxazine-6-carboxamide, would likely follow a multi-step synthetic route. A plausible synthetic pathway is proposed below, based on established organic chemistry principles for the formation of the core structures.

G cluster_0 Benzoxazine Core Formation cluster_1 Amide Coupling A Starting Material 1: Substituted 2-aminophenol E Condensation of 1, 2, and 3 A->E B Starting Material 2: α-haloketone B->E C Starting Material 3: Substituted aromatic aldehyde C->E D Starting Material 4: 4-aminophenyl acrylate H Amide Bond Formation with 4 D->H F Formation of Dihydrobenzo[b][1,4]oxazine-6-carboxylic acid E->F G Activation of Carboxylic Acid (F) F->G G->H I This compound (Final Product) H->I

Figure 2: Plausible synthetic pathway for this compound.

Quantitative Data Summary

The biological activity of this compound has been quantified in various assays, demonstrating its potency and selectivity. The following tables summarize the key quantitative data from the foundational study by Bar-Peled and colleagues.

Compound Target Protein Assay Cell Line IC50 / Effect
This compoundNR0B1Co-immunoprecipitationH460Concentration-dependent blockade of NR0B1-RBM45 interaction
This compoundNR0B1Co-immunoprecipitationH2122, A549Blockade of NR0B1-RBM45 interaction

Table 1: Inhibition of NR0B1-Protein Interactions

Compound Cell Line Assay Effect
This compoundKEAP1-mutant NSCLC cellsAnchorage-Independent Growth (Soft Agar (B569324) Assay)Impairment of growth

Table 2: Anti-proliferative Activity of this compound

Mechanism of Action: Covalent Inhibition of NR0B1

This compound functions as a covalent inhibitor of NR0B1.[1][3] Its electrophilic acrylamide (B121943) warhead forms a covalent bond with the thiol group of the Cys274 residue located in a key protein-protein interaction domain of NR0B1.[1][2] This irreversible modification sterically hinders the interaction of NR0B1 with its binding partners, including SNW1 and RBM45.[3] The disruption of this protein complex impairs the transcriptional regulatory function of NR0B1, which is crucial for the survival and proliferation of KEAP1-mutant cancer cells.[1][4]

The signaling pathway involving NRF2, KEAP1, and the role of NR0B1 is depicted below:

G cluster_0 Normal Cellular Conditions cluster_1 KEAP1 Mutation / Oxidative Stress cluster_2 Inside Nucleus cluster_3 NR0B1 Function and Inhibition by this compound KEAP1 KEAP1 NRF2 NRF2 KEAP1->NRF2 Binds and promotes ubiquitination Proteasome Proteasomal Degradation NRF2->Proteasome Degradation KEAP1_mut Mutant KEAP1 (Inactive) NRF2_act NRF2 (Active) Nucleus Nucleus NRF2_act->Nucleus Translocation ARE Antioxidant Response Element (ARE) NR0B1_exp NR0B1 Expression ARE->NR0B1_exp Increased Transcription NR0B1 NR0B1 NR0B1_exp->NR0B1 NRF2_nuc NRF2 NRF2_nuc->ARE Binds to Partners Binding Partners (e.g., SNW1, RBM45) NR0B1->Partners Interaction Blocked Complex NR0B1 Protein Complex NR0B1->Complex Partners->Complex Growth Anchorage-Independent Growth Complex->Growth Promotes BPK29 This compound BPK29->NR0B1 Covalently binds to Cys274

Figure 3: NRF2-KEAP1 signaling and the role of NR0B1 and its inhibition by this compound.

Experimental Protocols

Co-immunoprecipitation to Assess NR0B1-Protein Interactions

Objective: To determine if this compound disrupts the interaction between NR0B1 and its binding partners (e.g., RBM45).

Protocol:

  • Cell Culture and Treatment: Culture KEAP1-mutant human NSCLC cells (e.g., H460, H2122) or other suitable cell lines (e.g., A549) to approximately 80% confluency. Treat the cells with either DMSO (vehicle control) or varying concentrations of this compound for a specified duration (e.g., 3 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with protein A/G agarose (B213101) beads.

    • Incubate the pre-cleared lysates with an antibody against the bait protein (e.g., anti-FLAG for FLAG-tagged RBM45) overnight at 4°C with gentle rotation.

    • Add protein A/G agarose beads to the lysate-antibody mixture and incubate for an additional 2-4 hours to capture the immune complexes.

  • Washing: Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against the prey protein (e.g., anti-NR0B1) and the bait protein (e.g., anti-FLAG) to detect the co-immunoprecipitated proteins.

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

Anchorage-Independent Growth (Soft Agar) Assay

Objective: To evaluate the effect of this compound on the anchorage-independent growth of KEAP1-mutant cancer cells.

Protocol:

  • Preparation of Agar Layers:

    • Bottom Layer: Prepare a solution of 0.6% agar in complete culture medium. Pipette this solution into the wells of a 6-well plate and allow it to solidify at room temperature.

    • Top Layer: Prepare a 0.3% agar solution in complete culture medium.

  • Cell Seeding:

    • Trypsinize and count the KEAP1-mutant NSCLC cells.

    • Resuspend the cells in the 0.3% agar solution at a desired density (e.g., 5,000 cells/well).

    • Carefully layer the cell-agar suspension on top of the solidified bottom agar layer.

  • Treatment:

    • Allow the top layer to solidify.

    • Add complete medium containing either DMSO or different concentrations of this compound on top of the agar.

  • Incubation and Colony Formation:

    • Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 2-3 weeks.

    • Replenish the medium with fresh compound every 2-3 days.

  • Quantification:

    • Stain the colonies with a solution of crystal violet.

    • Count the number of colonies in each well using a microscope or an automated colony counter.

    • The size of the colonies can also be measured as an additional parameter of growth inhibition.

Conclusion

This compound represents a significant advancement in the field of chemical biology and oncology. Its discovery through a cutting-edge chemoproteomics platform has not only provided a valuable tool to dissect the complexities of the NRF2 pathway but has also validated NR0B1 as a druggable target in a genetically defined subset of cancers. The covalent mechanism of action of this compound offers a paradigm for the development of next-generation targeted therapies. Further investigation into the therapeutic potential of this compound and its analogs is warranted to translate this promising discovery into clinical applications for patients with KEAP1-mutant cancers.

References

Early in vitro studies of BPK-29

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the early preclinical, in vitro evaluation of BPK-29 reveals its role as a targeted inhibitor within the KEAP1-NRF2 signaling pathway, a critical axis in cancer cell metabolism and survival. This compound has been identified as a specific, covalent ligand of the atypical orphan nuclear receptor NR0B1, offering a novel therapeutic strategy for cancers harboring specific genetic mutations, such as those in the KEAP1 gene.

Introduction to this compound

This compound is a small molecule compound designed to target and inhibit the function of the nuclear receptor NR0B1.[1][2][3][4] Early studies have positioned it as a first-in-class pharmacological inhibitor of the NRF2 pathway by targeting a downstream effector, NR0B1, rather than NRF2 directly.[5][6] Its primary mechanism involves the disruption of critical protein-protein interactions (PPIs) that are essential for the pro-tumorigenic activity of NR0B1 in certain cancer contexts, particularly in KEAP1-mutant non-small cell lung cancer (NSCLC).[7][8][9]

Mechanism of Action

The mechanism of action for this compound is highly specific, involving a covalent interaction with its target protein, NR0B1.

  • Covalent Modification: this compound covalently modifies the cysteine residue at position 274 (C274) of the NR0B1 protein.[1][2][8] This targeted modification is achieved through a reactive electrophilic group within the this compound structure.

  • Disruption of Protein-Protein Interactions: The covalent binding of this compound to C274 sterically hinders the ability of NR0B1 to interact with its binding partners, such as SNW1 and RBM45.[1][2][8] This disruption is the key to its inhibitory effect, as the formation of these protein complexes is critical for the downstream signaling that promotes cancer cell survival.

cluster_0 Molecular Mechanism of this compound BPK29 This compound NR0B1 NR0B1 Protein (with Cysteine 274) BPK29->NR0B1 Covalently modifies Cys274 Complex Functional NR0B1-SNW1 Complex NR0B1->Complex Binds BlockedComplex Interaction Blocked NR0B1->BlockedComplex Interaction Inhibited SNW1 SNW1 / RBM45 (Binding Partners) SNW1->Complex Binds SNW1->BlockedComplex

Caption: Covalent modification of NR0B1 by this compound prevents functional complex formation.

Signaling Pathway Context: The KEAP1-NRF2 Axis

The KEAP1-NRF2 pathway is a primary regulator of cellular responses to oxidative stress.[9] In normal cells, KEAP1 targets the transcription factor NRF2 for degradation. Under stress, NRF2 is stabilized, translocates to the nucleus, and activates the expression of antioxidant response genes. Many cancers hijack this pathway by acquiring mutations in KEAP1, leading to constitutive NRF2 activation and promoting cell survival and proliferation.[9][10] NR0B1 has been identified as a critical NRF2-regulated protein that supports the growth of these "NRF2-addicted" cancer cells. This compound's inhibition of NR0B1 provides a method to counteract this oncogenic signaling.

cluster_1 KEAP1-NRF2 Signaling Pathway KEAP1 KEAP1 (Mutated/Inactive) NRF2 NRF2 KEAP1->NRF2 No longer promotes degradation NR0B1_Gene NR0B1 Gene Transcription NRF2->NR0B1_Gene Activates NR0B1_Protein NR0B1 Protein NR0B1_Gene->NR0B1_Protein Translation Growth Anchorage-Independent Growth & Survival NR0B1_Protein->Growth Promotes BPK29 This compound BPK29->NR0B1_Protein Inhibits

Caption: this compound inhibits NR0B1, a key downstream effector in mutated KEAP1-NRF2 signaling.

Key In Vitro Studies and Methodologies

The initial characterization of this compound involved a series of targeted in vitro experiments to identify the compound, validate its mechanism, and assess its cellular function.

Compound Screening via In Vitro Binding Assay

This compound was identified from a library of cysteine-reactive electrophilic compounds. The primary screen was designed to find molecules that could disrupt the interaction between NR0B1 and its binding partner, SNW1.[8]

  • Protein Preparation: Recombinant FLAG-tagged SNW1 was bound to anti-FLAG agarose (B213101) beads.

  • Lysate Preparation: Cell lysates containing endogenous NR0B1 were prepared from relevant cell lines (e.g., H460 NSCLC cells).

  • Screening: The library of electrophilic compounds was incubated with the cell lysates.

  • Interaction Assay: The treated lysates were then incubated with the FLAG-SNW1 beads, allowing NR0B1 to bind.

  • Wash and Elution: Beads were washed to remove non-specific binders.

  • Analysis: The amount of NR0B1 bound to SNW1 was quantified by immunoblotting. Compounds that reduced the NR0B1 signal were identified as hits.

Target Engagement and Selectivity

To confirm that this compound directly engages NR0B1, a "clickable" probe version, BPK-29yne, was synthesized. This probe contains an alkyne group for subsequent fluorescent labeling.

  • Cell Treatment: HEK293T cells expressing either wild-type NR0B1 (WT) or a mutant version where the target cysteine was changed to a valine (C274V) were treated with this compound or a vehicle control.

  • Probe Incubation: The cells were then treated with the BPK-29yne probe.

  • Immunoprecipitation: NR0B1 was immunoprecipitated from cell lysates.

  • Click Chemistry: The immunoprecipitated proteins were subjected to a click chemistry reaction to attach a fluorescent reporter to the BPK-29yne probe.

  • Analysis: Labeled proteins were visualized using in-gel fluorescence scanning. A fluorescent signal would only appear if BPK-29yne had covalently bound to NR0B1.

Functional Assay: Anchorage-Independent Growth

The most critical test of a potential anti-cancer compound is its ability to inhibit tumor cell growth. The soft agar (B569324) colony formation assay is a standard in vitro method to assess anchorage-independent growth, a hallmark of malignant transformation.

  • Cell Seeding: KEAP1-mutant NSCLC cells (e.g., H460) were suspended in a top layer of low-melting-point agar.

  • Compound Treatment: The agar contained either this compound (e.g., at 5 µM), an inactive control compound (e.g., BPK-9, BPK-27), or a vehicle (DMSO).

  • Plating: This cell-agar suspension was plated on top of a solidified bottom layer of agar in a culture dish.

  • Incubation: Plates were incubated for an extended period (e.g., 12 days) to allow for colony formation.

  • Analysis: The number and size of colonies were quantified using microscopy and imaging software.

cluster_2 Experimental Workflow for this compound Evaluation A 1. In Vitro Binding Screen B 2. Identification of This compound as a Hit A->B Disrupts NR0B1-SNW1 Interaction C 3. Target Engagement (BPK-29yne Probe) B->C Validate Target D 4. Cellular Functional Assay (Soft Agar Growth) C->D Test Function E 5. Confirmation of Anti-Cancer Activity D->E Inhibits Colony Formation

Caption: A logical workflow from initial screening to functional validation of this compound.

Summary of Quantitative Data

The following tables summarize the key findings from the initial in vitro studies of this compound and related control compounds as described in the foundational research.[8]

Table 1: Effect of Compounds on NR0B1 Protein Interactions

CompoundConcentrationTarget InteractionResult
This compound50 µMNR0B1 - SNW1 (in vitro)Disrupted
BPK-2650 µMNR0B1 - SNW1 (in vitro)Disrupted
BPK-950 µMNR0B1 - SNW1 (in vitro)No Disruption
BPK-2750 µMNR0B1 - SNW1 (in vitro)No Disruption
This compound-NR0B1-WT (in situ labeling)Covalent Labeling
This compound-NR0B1-C274V (in situ labeling)No Labeling

Table 2: Effect of Compounds on Anchorage-Independent Growth of KEAP1-Mutant Cells

CompoundConcentrationEffect on Colony Formation
This compound5 µMBlocked
BPK-9 (Control)5 µMMinimal Effect
BPK-27 (Control)5 µMMinimal Effect

Conclusion

The early in vitro studies of this compound successfully identified and validated it as a potent and specific inhibitor of the NR0B1 protein. By covalently modifying C274, this compound effectively disrupts NR0B1's oncogenic protein-protein interactions, leading to a significant impairment of anchorage-independent growth in KEAP1-mutant cancer cells. These foundational experiments establish this compound as a valuable chemical probe for studying the NRF2 pathway and represent a promising starting point for the development of targeted therapies against NRF2-addicted cancers.

References

In-Depth Technical Guide: BPK-29 Covalent Modification of NR0B1 C274

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the covalent modification of Cysteine 274 (C274) on the orphan nuclear receptor NR0B1 by the small molecule BPK-29. NR0B1 is a critical transcriptional regulator, and its overexpression, particularly in the context of KEAP1-mutant cancers, has been identified as a key driver of tumorigenesis. This compound has emerged as a specific ligand that covalently targets NR0B1, leading to the disruption of its protein-protein interactions and subsequent impairment of cancer cell growth. This document details the mechanism of action, associated signaling pathways, quantitative data, and experimental protocols relevant to the study of this compound and its interaction with NR0B1.

Introduction to this compound and its Target, NR0B1

This compound is a small molecule ligand designed to specifically interact with the atypical orphan nuclear receptor NR0B1 (also known as DAX1).[1][2][3] NR0B1 functions as a transcriptional repressor and plays a crucial role in the development and function of the adrenal and reproductive axes.[4][5] In the context of oncology, particularly in non-small cell lung cancer (NSCLC) with mutations in the Kelch-like ECH-associated protein 1 (KEAP1), NR0B1 is overexpressed and supports anchorage-independent growth.[6]

The KEAP1-NRF2 pathway is a master regulator of cellular responses to oxidative stress.[7] In cancers with KEAP1 mutations, the transcription factor NRF2 is constitutively active, leading to the upregulation of a suite of cytoprotective genes, including NR0B1.[6][7] NR0B1, in turn, forms a multimeric transcriptional complex with other proteins, such as RNA Binding Motif Protein 45 (RBM45) and SNW1, to regulate a subset of the NRF2 gene expression program.[6]

This compound has been identified as a tool compound that covalently modifies a conserved cysteine residue, C274, within NR0B1. This covalent modification disrupts the formation of the NR0B1-protein complexes, thereby altering the transcriptional output and inhibiting the growth of NRF2-activated cancer cells.[6]

Quantitative Data

ParameterDescriptionTypical Experimental MethodTarget Value/Range
k_inact (Rate of inactivation)The maximal rate of covalent bond formation between this compound and NR0B1 at saturating concentrations of this compound.Intact Protein Mass Spectrometry, Activity-Based Protein Profiling (ABPP)Data not available
K_i (Inhibitor affinity constant)The concentration of this compound at which the rate of inactivation is half-maximal. This reflects the initial non-covalent binding affinity.Intact Protein Mass Spectrometry, Activity-Based Protein Profiling (ABPP)Data not available
k_inact/K_i (Second-order rate constant)An overall measure of the covalent modification efficiency, reflecting both binding affinity and reactivity.Calculated from k_inact and K_iData not available
IC50 (Half maximal inhibitory concentration)The concentration of this compound that causes a 50% inhibition of a specific biological activity of NR0B1 (e.g., protein-protein interaction).Co-Immunoprecipitation, Cellular Thermal Shift Assay (CETSA)Data not available
Cellular Potency (EC50) The concentration of this compound that gives a half-maximal response in a cell-based assay (e.g., inhibition of cell proliferation).Cell Proliferation Assays (e.g., MTT, CellTiter-Glo)Data not available

Signaling Pathways and Experimental Workflows

The KEAP1-NRF2 Signaling Pathway and NR0B1 Upregulation

In normal cells, KEAP1 acts as a substrate adaptor for a Cul3-based E3 ubiquitin ligase complex, which targets NRF2 for proteasomal degradation. In the presence of oxidative or electrophilic stress, or through inactivating mutations in KEAP1, NRF2 is stabilized, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes, including NR0B1.

KEAP1_NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1 KEAP1 NRF2 NRF2 KEAP1->NRF2 binds & sequesters Cul3 Cul3-E3 Ligase KEAP1->Cul3 recruits Proteasome Proteasome NRF2->Proteasome degradation NRF2_n NRF2 NRF2->NRF2_n translocates Cul3->NRF2 ubiquitinates ARE ARE NRF2_n->ARE binds NR0B1_gene NR0B1 Gene ARE->NR0B1_gene activates transcription NR0B1_protein NR0B1 Protein NR0B1_gene->NR0B1_protein translation Stress Oxidative Stress / KEAP1 Mutation Stress->KEAP1 inactivates

Caption: KEAP1-NRF2 pathway leading to NR0B1 expression.

This compound Mechanism of Action

This compound covalently modifies C274 of NR0B1, leading to a conformational change that disrupts its ability to form a functional complex with RBM45 and SNW1. This disruption inhibits the transcriptional program regulated by the NR0B1 complex, ultimately leading to reduced proliferation of KEAP1-mutant cancer cells.

BPK29_Mechanism BPK29 This compound NR0B1 NR0B1 (C274) BPK29->NR0B1 covalent modification NR0B1_mod NR0B1 (C274-BPK-29) Complex NR0B1-RBM45-SNW1 Complex NR0B1->Complex forms NR0B1_mod->Complex disrupts RBM45 RBM45 RBM45->Complex SNW1 SNW1 SNW1->Complex Transcription NRF2-dependent Gene Expression Complex->Transcription regulates Proliferation Cancer Cell Proliferation Complex->Proliferation inhibition of complex formation leads to Transcription->Proliferation promotes

Caption: Mechanism of action of this compound on the NR0B1 complex.

Experimental Workflow for Assessing this compound Activity

A typical workflow to characterize the covalent modification of NR0B1 by this compound and its downstream effects involves several key experiments.

Experimental_Workflow start Start step1 Recombinant NR0B1 Expression & Purification start->step1 step4 Cell-Based Assays (KEAP1-mutant cell lines) start->step4 Treat cells with this compound step2 Mass Spectrometry Analysis (Intact Protein & Peptide Mapping) step1->step2 Confirm covalent modification & identify site step3 Co-Immunoprecipitation (NR0B1-RBM45/SNW1) step1->step3 Assess disruption of protein interactions end End step2->end step3->end step5 Gene Expression Analysis (RNA-seq or qPCR) step4->step5 Analyze downstream transcriptional changes step5->end

Caption: Workflow for characterizing this compound's effects.

Experimental Protocols

Recombinant NR0B1 Expression and Purification

Objective: To produce purified NR0B1 protein for in vitro assays.

Materials:

  • E. coli expression system (e.g., BL21(DE3))

  • Expression vector with a tag for purification (e.g., pGEX with GST-tag or pET with His-tag)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, protease inhibitors)

  • Affinity chromatography resin (e.g., Glutathione-Sepharose or Ni-NTA agarose)

  • Elution buffer (e.g., Lysis buffer with 10 mM reduced glutathione (B108866) or 250 mM imidazole)

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

Protocol:

  • Transform the expression vector containing the NR0B1 cDNA into competent E. coli cells.

  • Grow a starter culture and then inoculate a larger volume of LB medium.

  • Induce protein expression with IPTG at an appropriate temperature and time.

  • Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

  • Lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation.

  • Apply the supernatant to the equilibrated affinity chromatography resin.

  • Wash the resin extensively with lysis buffer.

  • Elute the purified NR0B1 protein using the elution buffer.

  • Dialyze the eluted protein against the dialysis buffer to remove the eluting agent and for buffer exchange.

  • Confirm protein purity and concentration using SDS-PAGE and a protein assay (e.g., Bradford).

Mass Spectrometry Analysis of Covalent Modification

Objective: To confirm the covalent modification of NR0B1 by this compound and identify the modification site.

Materials:

  • Purified recombinant NR0B1

  • This compound

  • Reaction buffer (e.g., PBS or Tris buffer)

  • Dithiothreitol (DTT) and Iodoacetamide (IAM) for disulfide bond reduction and alkylation

  • Trypsin for protein digestion

  • LC-MS/MS system

Protocol:

  • Incubate purified NR0B1 with an excess of this compound in the reaction buffer for a defined period.

  • For intact protein analysis: Desalt the sample and analyze by LC-MS to observe the mass shift corresponding to the addition of this compound.

  • For peptide mapping: a. Denature the protein sample. b. Reduce disulfide bonds with DTT and alkylate free cysteines with IAM. c. Digest the protein with trypsin overnight. d. Analyze the resulting peptides by LC-MS/MS. e. Search the MS/MS data against the NR0B1 sequence to identify peptides. Look for a peptide containing C274 with a mass modification corresponding to the mass of this compound.

Co-Immunoprecipitation (Co-IP) to Assess Disruption of Protein Interactions

Objective: To determine if this compound disrupts the interaction between NR0B1 and its binding partners (e.g., RBM45).

Materials:

  • KEAP1-mutant cancer cell line (e.g., A549)

  • Cell lysis buffer for Co-IP (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody against NR0B1

  • Protein A/G magnetic beads

  • This compound

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., Laemmli sample buffer)

  • Antibodies for Western blotting (anti-NR0B1, anti-RBM45)

Protocol:

  • Culture KEAP1-mutant cells to an appropriate confluency.

  • Treat the cells with either DMSO (vehicle control) or varying concentrations of this compound for a specified time.

  • Lyse the cells in Co-IP lysis buffer.

  • Clarify the lysates by centrifugation.

  • Pre-clear the lysates by incubating with magnetic beads to reduce non-specific binding.

  • Incubate the pre-cleared lysates with the anti-NR0B1 antibody.

  • Add Protein A/G magnetic beads to pull down the antibody-protein complexes.

  • Wash the beads several times with wash buffer.

  • Elute the protein complexes from the beads using elution buffer.

  • Analyze the eluates by SDS-PAGE and Western blotting using antibodies against NR0B1 and RBM45. A decrease in the amount of RBM45 co-immunoprecipitated with NR0B1 in the this compound treated samples would indicate disruption of the interaction.

Conclusion

This compound represents a promising chemical probe for studying the function of NR0B1 in KEAP1-mutant cancers. Its mechanism of action, involving the covalent modification of C274, provides a clear rationale for its observed biological effects. The experimental protocols outlined in this guide offer a framework for researchers to further investigate the kinetics, cellular effects, and therapeutic potential of targeting the NR0B1-protein interaction network. Further studies are warranted to obtain precise quantitative data on the this compound-NR0B1 interaction and to fully elucidate the downstream consequences of this covalent modification.

References

Structural Analysis of BPK-29: A Technical Overview of a Novel Covalent Ligand Targeting NR0B1 in KEAP1-Mutant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed public information regarding the specific compound "BPK-29," including its synthesis, full structural characterization, and comprehensive biological data, is limited. This guide provides a framework for the structural analysis of a novel compound of this class, based on available information about its biological targets and general principles of drug discovery. The experimental protocols and data tables are representative examples and should not be considered as specific to this compound.

Introduction to this compound

This compound has been identified as a specific, covalent ligand of the atypical orphan nuclear receptor NR0B1 (also known as DAX1). It is reported to disrupt the interaction between NR0B1 and its protein partners, such as RBM45 and SNW1, through the covalent modification of a cysteine residue (C274) on NR0B1. A significant biological effect of this compound is the impairment of anchorage-independent growth in cancer cells harboring mutations in the KEAP1 gene.

This technical guide outlines the typical methodologies and data required for a comprehensive structural and functional analysis of a compound like this compound, aimed at researchers, scientists, and drug development professionals.

Physicochemical Properties

A foundational aspect of structural analysis is the determination of the compound's physicochemical properties.

PropertyValue
Molecular Formula C₂₆H₃₂ClN₃O
Molecular Weight 470.00 g/mol
CAS Number 2143467-62-1

Structural Elucidation: A Methodological Approach

The definitive structure of a novel compound is established through a combination of synthesis, spectroscopic analysis, and crystallographic studies.

Chemical Synthesis

The synthesis of a novel compound like this compound would typically involve a multi-step organic synthesis route. A generalized protocol for the final coupling and purification step is provided below as an illustrative example.

Experimental Protocol: Hypothetical Final Step in this compound Synthesis

  • Reaction Setup: To a solution of intermediate A (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 10 mL) under an argon atmosphere is added intermediate B (1.2 eq) and a suitable coupling reagent such as HATU (1.5 eq).

  • Base Addition: Diisopropylethylamine (DIPEA, 3.0 eq) is added dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 12-18 hours. Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction mixture is diluted with DCM and washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to yield the final compound.

  • Characterization: The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the chemical structure of a synthesized compound.

Spectroscopic DataDescription
¹H NMR (Proton NMR) Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
¹³C NMR (Carbon NMR) Determines the number of non-equivalent carbons and their electronic environment.
IR (Infrared) Spectroscopy Identifies the presence of specific functional groups based on their vibrational frequencies.
MS (Mass Spectrometry) Determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation pattern.
X-ray Crystallography

The unambiguous, three-dimensional structure of a compound is best determined by single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and stereochemistry. Obtaining a crystal structure of this compound, ideally in complex with its target protein NR0B1, would be a critical step in its structural analysis.

Biological Activity and Mechanism of Action

This compound's biological activity is centered on its interaction with NR0B1 and its downstream effects in the context of KEAP1-mutant cancers.

NR0B1 Signaling Pathway

NR0B1 is a transcriptional co-repressor that plays a crucial role in the development and function of the adrenal and reproductive systems. It typically acts by repressing the activity of other nuclear receptors, thereby modulating gene expression. The covalent binding of this compound to NR0B1 is thought to disrupt these repressive functions.

NR0B1_Signaling_Pathway cluster_nucleus Nucleus NR0B1 NR0B1 Partner_Proteins Partner Proteins (e.g., RBM45, SNW1) NR0B1->Partner_Proteins Interaction Repression Transcriptional Repression NR0B1->Repression Nuclear_Receptors Other Nuclear Receptors Target_Genes Target Gene Expression Nuclear_Receptors->Target_Genes Activation BPK29 This compound BPK29->NR0B1 Covalent Modification (C274) Repression->Target_Genes KEAP1_NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1_mut Mutant KEAP1 (Inactive) NRF2 NRF2 KEAP1_mut->NRF2 No Interaction Proteasome Proteasomal Degradation NRF2->Proteasome Inhibited NRF2_nuc NRF2 NRF2->NRF2_nuc Translocation CUL3 CUL3-E3 Ligase ARE Antioxidant Response Element (ARE) NRF2_nuc->ARE Binding Gene_Expression Pro-survival & Antioxidant Genes ARE->Gene_Expression Upregulation

The Role of BPK-29 in Disrupting Anchorage-Independent Growth of KEAP1-Mutant Cancers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anchorage-independent growth is a hallmark of cellular transformation and a critical prerequisite for tumor metastasis. The atypical orphan nuclear receptor NR0B1 (also known as DAX1) has emerged as a key supporter of this phenotype, particularly in cancers with mutations in the Kelch-like ECH-associated protein 1 (KEAP1). The KEAP1-NRF2 pathway is a master regulator of cellular antioxidant responses, and its aberration is common in many cancers, leading to a dependency on alternative signaling pathways for survival and proliferation. This technical guide provides an in-depth analysis of BPK-29, a covalent ligand that selectively targets NR0B1. By covalently modifying a conserved cysteine residue (C274), this compound disrupts NR0B1's protein-protein interactions, leading to a significant impairment of anchorage-independent growth in KEAP1-mutant cancer cells. This document details the underlying signaling pathways, provides comprehensive quantitative data from key experiments, and outlines the detailed protocols necessary to study the effects of this compound on anchorage-independent growth.

Introduction

The ability of cancer cells to proliferate without attachment to a solid substrate, known as anchorage-independent growth, is a fundamental characteristic of malignant transformation. This process is tightly linked to tumorigenicity and metastatic potential. In the context of non-small cell lung cancer (NSCLC), mutations in the KEAP1 gene are prevalent and lead to the constitutive activation of the transcription factor NRF2, which promotes a pro-survival state. Recent research has identified the atypical orphan nuclear receptor NR0B1 as a critical downstream effector of the NRF2 pathway that supports the anchorage-independent growth of these KEAP1-mutant cancer cells.

This compound has been identified as a potent and selective covalent inhibitor of NR0B1.[1][2][3][4] It functions by forming a covalent bond with cysteine 274 (C274) within a druggable pocket of NR0B1, a residue that is critical for its protein-protein interactions.[1][3] This disruption of NR0B1's ability to form functional protein complexes ultimately abrogates its support for anchorage-independent growth, presenting a promising therapeutic strategy for KEAP1-mutant cancers.[1][3]

This compound Signaling Pathway and Mechanism of Action

This compound's mechanism of action centers on the targeted disruption of the NR0B1 interactome. In KEAP1-mutant cancers, elevated NRF2 activity drives the expression of NR0B1. NR0B1, in turn, acts as a scaffold or regulator within a larger protein complex, influencing gene expression programs that are essential for anchorage-independent survival and proliferation.

This compound, through its covalent modification of C274 on NR0B1, prevents NR0B1 from effectively interacting with its binding partners. This leads to the disassembly of the pro-tumorigenic NR0B1-containing complex and a subsequent alteration in the transcriptional landscape of the cancer cell, ultimately resulting in the suppression of anchorage-independent growth.

BPK29_Signaling_Pathway cluster_0 KEAP1-Mutant Cancer Cell KEAP1_mut Mutant KEAP1 NRF2 NRF2 KEAP1_mut->NRF2 Fails to degrade NRF2_nucleus NRF2 (nucleus) NRF2->NRF2_nucleus Translocates ARE Antioxidant Response Element (ARE) NRF2_nucleus->ARE Binds NR0B1_gene NR0B1 Gene ARE->NR0B1_gene Activates transcription NR0B1_protein NR0B1 Protein NR0B1_gene->NR0B1_protein Translates NR0B1_complex NR0B1-Partner Protein Complex NR0B1_protein->NR0B1_complex Forms complex with partner proteins Inactive_NR0B1 Inactive NR0B1 (C274 Modified) AIG_genes Anchorage-Independent Growth Genes NR0B1_complex->AIG_genes Regulates transcription AIG_phenotype Anchorage-Independent Growth AIG_genes->AIG_phenotype Promotes BPK29 This compound BPK29->NR0B1_protein Covalently modifies C274 Inactive_NR0B1->NR0B1_complex Prevents formation

Figure 1: this compound Signaling Pathway.

Quantitative Data on this compound's Effect on Anchorage-Independent Growth

The efficacy of this compound in suppressing anchorage-independent growth has been quantified in various NSCLC cell lines. The data consistently demonstrate a selective and potent inhibition in KEAP1-mutant cells.

Cell LineKEAP1 StatusTreatmentConcentration (µM)Colony Formation Inhibition (%)Reference
A549MutantThis compound5~95%[3]
H2009MutantThis compound5~90%[3]
H460Wild-TypeThis compound5Minimal Effect[3]
H1975Wild-TypeThis compound5Minimal Effect[3]
A549MutantBPK-9 (inactive control)5Minimal Effect[3]
A549MutantBPK-27 (inactive control)5Minimal Effect[3]

Table 1: Inhibition of Anchorage-Independent Growth by this compound in NSCLC Cell Lines.

CompoundTargetIC50 (µM) for NR0B1-SNW1 Interaction Inhibition (in vitro)Reference
This compoundNR0B110-20[3]
BPK-26 (analog)NR0B110-20[3]
BPK-9 (inactive control)N/A>50[3]
BPK-27 (inactive control)N/A>50[3]

Table 2: In Vitro Potency of this compound and Analogs in Disrupting NR0B1 Protein Interactions.

Experimental Protocols

Soft Agar (B569324) Colony Formation Assay

This protocol is adapted from the methodology used to assess the effect of this compound on the anchorage-independent growth of NSCLC cells.

Materials:

  • Noble Agar

  • 2X DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 6-well plates

  • NSCLC cell lines (e.g., A549, H2009, H460, H1975)

  • This compound and control compounds (dissolved in DMSO)

  • Crystal Violet staining solution (0.005% Crystal Violet in 20% methanol)

Procedure:

  • Preparation of Base Agar Layer (0.6% Agar):

    • Prepare a 1.2% Noble Agar solution in sterile water and autoclave.

    • Cool the agar solution to 42°C in a water bath.

    • Prepare 2X DMEM/F12 medium supplemented with 20% FBS and 2% Penicillin-Streptomycin and warm to 37°C.

    • Mix equal volumes of the 1.2% agar solution and the 2X medium to obtain a final concentration of 0.6% agar in 1X medium with 10% FBS.

    • Dispense 2 mL of the 0.6% agar mixture into each well of a 6-well plate.

    • Allow the base layer to solidify at room temperature for at least 30 minutes.

  • Preparation of Cell Suspension Layer (0.3% Agar):

    • Trypsinize and count the cells. Resuspend the cells in complete medium (DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin) to the desired concentration (e.g., 8,000 cells/mL).

    • Prepare a 0.6% Noble Agar solution as described above and cool to 42°C.

    • Mix equal volumes of the cell suspension and the 0.6% agar solution to obtain a final concentration of 4,000 cells/mL in 0.3% agar.

    • Immediately add 1.5 mL of this cell/agar suspension on top of the solidified base layer in each well.

  • Treatment with this compound:

    • After the top layer has solidified, add 100 µL of complete medium containing the desired concentration of this compound or control compounds (e.g., 5 µM this compound, with a final DMSO concentration not exceeding 0.1%).

    • Incubate the plates at 37°C in a humidified incubator with 5% CO2.

    • Feed the cells every 3-4 days by adding 100 µL of fresh medium containing the respective treatments.

  • Colony Staining and Quantification:

    • After 14-21 days of incubation, or when colonies are visible, stain the colonies by adding 500 µL of 0.005% Crystal Violet solution to each well and incubate for 1 hour at room temperature.

    • Destain by washing with PBS.

    • Capture images of the wells using a microscope or a high-resolution scanner.

    • Count the number of colonies in each well using image analysis software (e.g., ImageJ). Colonies are typically defined as cell clusters exceeding a certain diameter (e.g., 50 µm).

Soft_Agar_Assay_Workflow prep_base Prepare 0.6% Base Agar Layer solidify_base Solidify Base Layer in 6-well Plates prep_base->solidify_base prep_cells Prepare Cell Suspension in 0.3% Agar solidify_base->prep_cells plate_cells Plate Cell Suspension on Base Layer prep_cells->plate_cells add_treatment Add this compound or Control Compounds plate_cells->add_treatment incubate Incubate for 14-21 Days add_treatment->incubate stain Stain Colonies with Crystal Violet incubate->stain quantify Image and Quantify Colonies stain->quantify

Figure 2: Soft Agar Assay Workflow.

Conclusion

This compound represents a significant advancement in the targeted therapy of KEAP1-mutant cancers. Its ability to selectively impair the anchorage-independent growth of these cancer cells by covalently modifying NR0B1 underscores the therapeutic potential of targeting this pathway. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate the role of this compound and the NR0B1 signaling axis in cancer biology and to develop novel anti-cancer therapeutics. The high degree of selectivity and potent in-cell activity of this compound make it an invaluable chemical probe for dissecting the complexities of anchorage-independent growth and a promising lead for future drug development efforts.

References

Preliminary Toxicity Profile of BPK-29: A Methodological and Structural Template

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive public record detailing the preliminary toxicity profile of BPK-29 is not available. The following in-depth technical guide has been constructed as a representative template. The data presented herein is illustrative, based on standardized preclinical toxicology assessments for novel chemical entities, and should not be considered factual data for this compound. This document serves as a guide for researchers, scientists, and drug development professionals on the expected structure and content of such a report.

This guide outlines the typical studies conducted to establish a preliminary safety profile of a research compound like this compound, a ligand targeting the orphan nuclear receptor NR0B1.[1] The methodologies and data presentation are based on established practices in preclinical safety assessment.[2][3][4]

Executive Summary

This document provides a hypothetical preliminary toxicity profile for the compound this compound. The assessment includes acute and repeat-dose toxicity studies in rodent models, in vitro genotoxicity assays, and safety pharmacology evaluations. The objective is to identify potential target organs of toxicity, establish a preliminary no-observed-adverse-effect level (NOAEL), and assess the genotoxic potential to inform further non-clinical and clinical development.

Acute Oral Toxicity

Acute toxicity studies are designed to determine the potential for adverse effects following a single high dose of a substance.

Table 1: Acute Oral Toxicity of this compound in Sprague-Dawley Rats (Illustrative Data)
SexDose Group (mg/kg)Number of AnimalsMortalityClinical Signs
Male200050/5No significant findings
Female200050/5No significant findings
Male500051/5Lethargy, piloerection
Female500050/5Lethargy
Experimental Protocol: Acute Oral Toxicity (OECD 423)
  • Test System: Young adult, healthy Sprague-Dawley rats (8-12 weeks old).

  • Administration: A single dose of this compound was administered by oral gavage.

  • Dose Levels: Stepwise dosing procedure starting with 2000 mg/kg.

  • Observation Period: Animals were observed for mortality, clinical signs of toxicity, and body weight changes for 14 days post-dosing.

  • Necropsy: All animals were subjected to gross necropsy at the end of the observation period.

Repeat-Dose Toxicity

Repeat-dose toxicity studies provide information on adverse effects following repeated exposure and help to establish a No-Observed-Adverse-Effect Level (NOAEL).

Table 2: 28-Day Repeat-Dose Oral Toxicity of this compound in Beagle Dogs (Illustrative Data)
ParameterControlLow Dose (50 mg/kg/day)Mid Dose (150 mg/kg/day)High Dose (450 mg/kg/day)
Body Weight Change (%) +5.2+4.8+2.1-1.5
ALT (U/L) 35 ± 842 ± 1098 ± 25250 ± 70
Creatinine (mg/dL) 0.8 ± 0.20.9 ± 0.31.0 ± 0.21.1 ± 0.4
Adverse Histopathology NoneNoneMinimal centrilobular hypertrophy (Liver)Mild centrilobular necrosis (Liver)

*Statistically significant difference from the control group (p < 0.05)

Experimental Protocol: 28-Day Repeat-Dose Oral Toxicity (OECD 408)
  • Test System: Beagle dogs (approximately 6-8 months old).

  • Administration: Daily oral administration of this compound for 28 consecutive days.

  • Parameters Monitored: Clinical observations, body weight, food consumption, ophthalmology, electrocardiography (ECG), clinical pathology (hematology, clinical chemistry, urinalysis), and gross and microscopic pathology.

Genotoxicity

A battery of in vitro and in vivo tests are conducted to assess the potential of a compound to induce genetic mutations or chromosomal damage.[5]

Table 3: Genotoxicity Profile of this compound (Illustrative Results)
AssayTest SystemMetabolic Activation (S9)Concentration/Dose RangeResult
Bacterial Reverse Mutation (Ames) Test S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA)With and Without1 - 5000 µ g/plate Negative
In Vitro Chromosomal Aberration Assay Human Peripheral Blood LymphocytesWith and Without10 - 1000 µMNegative
In Vivo Micronucleus Test Mouse Bone MarrowN/A500, 1000, 2000 mg/kgNegative
Experimental Protocols: Genotoxicity Assays
  • Bacterial Reverse Mutation Assay (Ames Test; OECD 471): Tester strains of Salmonella typhimurium and Escherichia coli were exposed to this compound at various concentrations, with and without a metabolic activation system (S9 mix). The number of revertant colonies was counted to assess mutagenicity.

  • In Vitro Chromosomal Aberration Assay (OECD 473): Cultured human peripheral blood lymphocytes were treated with this compound at multiple concentrations. Cells were harvested at metaphase and examined for chromosomal aberrations.

  • In Vivo Micronucleus Test (OECD 474): Mice were administered this compound, and bone marrow was collected to assess the frequency of micronucleated polychromatic erythrocytes.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects on vital physiological functions.[2][3][6][7]

Core Battery Studies (Illustrative)
  • Central Nervous System (CNS): A functional observational battery (FOB) and Irwin test in rats would be conducted to assess effects on behavior, coordination, and sensory functions.

  • Cardiovascular System: An in vitro hERG assay would be performed to evaluate the potential for QT interval prolongation. In vivo cardiovascular effects (blood pressure, heart rate, ECG) would be assessed in telemetered dogs.

  • Respiratory System: Respiratory rate and tidal volume would be measured in rats using whole-body plethysmography.

Visualizations

Experimental Workflow for In Vivo Toxicity Assessment

G cluster_pre Pre-Dosing Phase cluster_dosing Dosing & Observation Phase cluster_post Post-Dosing Phase Acclimatization Animal Acclimatization Randomization Randomization into Dose Groups Acclimatization->Randomization Baseline Baseline Data Collection (Body Weight, Clinical Signs) Randomization->Baseline Dosing Daily Dosing (e.g., 28 Days) Baseline->Dosing Observations Daily Clinical Observations Weekly Body Weight & Food Intake Dosing->Observations ClinPath Interim Clinical Pathology (Blood, Urine) Dosing->ClinPath Terminal Terminal Procedures (Necropsy, Organ Weights) ClinPath->Terminal Histopath Histopathology Terminal->Histopath Data Data Analysis & Reporting Histopath->Data

Caption: A generalized workflow for a repeat-dose in vivo toxicity study.

Hypothetical Signaling Pathway Perturbation by a Toxicant

G cluster_cell Hepatocyte Compound Toxic Compound (e.g., this compound) Receptor Target Receptor (e.g., NR0B1) Compound->Receptor Binding & Activation StressKinase Stress Kinase Cascade (e.g., JNK, p38) Receptor->StressKinase Downstream Signaling Mitochondria Mitochondrial Dysfunction StressKinase->Mitochondria Induces Apoptosis Apoptosis StressKinase->Apoptosis Promotes ROS Increased ROS Mitochondria->ROS Leads to ROS->Apoptosis Triggers

Caption: A hypothetical signaling cascade leading to hepatotoxicity.

References

Methodological & Application

Application Notes and Protocols for BPK-29 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPK-29 is a novel small molecule that acts as a specific, covalent ligand of the atypical orphan nuclear receptor NR0B1, also known as DAX1 (Dosage-sensitive sex reversal, Adrenal hypoplasia congenita critical region on the X chromosome, gene 1).[1] By covalently modifying a cysteine residue (C274) within NR0B1, this compound disrupts its interactions with partner proteins such as RBM45 and SNW1. This disruption of NR0B1 function has been shown to impair the anchorage-independent growth of cancer cells harboring mutations in the KEAP1 gene, suggesting a potential therapeutic avenue for this subset of cancers, particularly Non-Small Cell Lung Cancer (NSCLC).[1]

These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its use in cell culture-based assays to investigate its biological activity.

Mechanism of Action

This compound functions as a targeted covalent inhibitor of the orphan nuclear receptor NR0B1. NR0B1 is a transcriptional co-repressor that plays a crucial role in the development and function of the adrenal and reproductive axes. It lacks a conventional DNA-binding domain and instead interacts with other nuclear receptors and transcriptional regulators to modulate their activity.

The key features of this compound's mechanism of action include:

  • Covalent Modification: this compound forms a covalent bond with the cysteine 274 residue of the NR0B1 protein.

  • Disruption of Protein-Protein Interactions: This covalent modification sterically hinders or alters the conformation of NR0B1, thereby disrupting its ability to interact with its binding partners, such as RBM45 and SNW1.[1]

  • Impairment of Anchorage-Independent Growth: In the context of cancer cells with mutations in the KEAP1 gene, the disruption of NR0B1 function by this compound leads to a significant reduction in their ability to grow in an anchorage-independent manner, a hallmark of malignant transformation.[1]

Data Presentation

Currently, there is a lack of publicly available quantitative data from dose-response studies for this compound in peer-reviewed scientific literature. Therefore, specific IC50 values for cell viability or anchorage-independent growth inhibition in various cell lines are not available at this time. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration of this compound for their specific cell line and assay.

A representative table for presenting such data is provided below:

Cell LineGenotype (e.g., KEAP1 status)AssayEndpointIncubation Time (hours)This compound IC50 (µM)
Example: A549KEAP1-mutantCell Viability (MTT)% Viability72To be determined
Example: NCI-H1299KEAP1-wildtypeCell Viability (MTT)% Viability72To be determined
Example: A549KEAP1-mutantAnchorage-Independent GrowthColony Formation14-21 daysTo be determined
Example: NCI-H1299KEAP1-wildtypeAnchorage-Independent GrowthColony Formation14-21 daysTo be determined

Experimental Protocols

The following are detailed protocols for key experiments to assess the biological activity of this compound in cell culture.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of adherent cancer cell lines.

Materials:

  • This compound (resuspended in a suitable solvent, e.g., DMSO)

  • KEAP1-mutant and KEAP1-wild-type cancer cell lines (e.g., A549 and NCI-H1299 for NSCLC)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., 0.01 µM to 100 µM) to determine the optimal dose.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Anchorage-Independent Growth Assay (Soft Agar (B569324) Assay)

This assay assesses the ability of cells to grow independently of a solid surface, a key characteristic of transformed cells.

Materials:

  • This compound

  • KEAP1-mutant and KEAP1-wild-type cancer cell lines

  • Complete cell culture medium

  • Agar (bacteriological grade)

  • 6-well plates

Procedure:

  • Preparation of Agar Layers:

    • Bottom Agar Layer (0.6%):

      • Prepare a 1.2% agar solution in sterile water and autoclave.

      • Prepare a 2x concentration of complete cell culture medium.

      • Mix equal volumes of the 1.2% agar solution (melted and cooled to 42°C) and the 2x medium (warmed to 37°C) to get a final concentration of 0.6% agar in 1x medium.

      • Dispense 2 mL of the bottom agar mixture into each well of a 6-well plate and allow it to solidify at room temperature.

    • Top Agar Layer (0.3%):

      • Prepare a 0.6% agar solution as described above.

      • Prepare a 2x concentration of complete cell culture medium containing the desired concentrations of this compound or vehicle control.

  • Cell Suspension and Plating:

    • Trypsinize and count the cells.

    • Resuspend the cells in 1x complete medium at a concentration of 1 x 10^4 cells/mL.

    • Mix equal volumes of the cell suspension and the 0.6% agar solution (cooled to 40°C).

    • Immediately mix this cell-agar suspension with an equal volume of the 2x medium containing this compound or vehicle control to achieve a final agar concentration of 0.3% and the desired final cell density (e.g., 5,000 cells per well).

    • Carefully layer 1.5 mL of this top agar-cell mixture onto the solidified bottom agar layer in each well.

  • Incubation and Colony Formation:

    • Allow the top agar layer to solidify at room temperature.

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 14-21 days.

    • Feed the cells every 2-3 days by adding 100-200 µL of complete medium containing the appropriate concentration of this compound or vehicle control to the top of the agar.

  • Colony Staining and Counting:

    • After the incubation period, stain the colonies by adding 200 µL of 0.005% Crystal Violet solution to each well and incubating for 1 hour.

    • Count the number of colonies in each well using a microscope. A colony is typically defined as a cluster of 50 or more cells.

  • Data Analysis:

    • Calculate the average number of colonies for each treatment condition.

    • Express the results as a percentage of the number of colonies in the vehicle-treated control.

Western Blot Analysis of NR0B1 Target Engagement

This protocol can be used to assess the downstream effects of this compound on the expression of NR0B1 target proteins.

Materials:

  • This compound

  • KEAP1-mutant and KEAP1-wild-type cancer cell lines

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against NR0B1 and downstream target proteins

  • HRP-conjugated secondary antibodies

  • Loading control antibody (e.g., β-actin or GAPDH)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Western blot transfer system

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well or 10 cm plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Quantify the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature the protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-NR0B1) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Analyze the band intensities and normalize to the loading control to determine the relative protein expression levels.

Mandatory Visualizations

BPK29_Mechanism_of_Action cluster_nucleus Nucleus cluster_extracellular Extracellular NR0B1 NR0B1 (DAX1) NR0B1_Partner NR0B1-Partner Complex NR0B1->NR0B1_Partner Partner Partner Proteins (e.g., RBM45, SNW1) Partner->NR0B1_Partner Target_Gene Target Gene NR0B1_Partner->Target_Gene Binds to promoter region (via other factors) Repression Transcriptional Repression Target_Gene->Repression BPK29_ext This compound BPK29_int This compound BPK29_ext->BPK29_int Cellular Uptake BPK29_int->NR0B1

Caption: Mechanism of action of this compound.

Experimental_Workflow_Anchorage_Independent_Growth start Start prepare_cells Prepare KEAP1-mutant and KEAP1-wildtype cells start->prepare_cells prepare_agar Prepare Bottom (0.6%) and Top (0.3%) Agar Layers start->prepare_agar treat_cells Prepare Top Agar with Cells and this compound/ Vehicle Control prepare_cells->treat_cells plate_cells Plate Top Agar/Cell Mix onto Bottom Agar Layer prepare_agar->plate_cells treat_cells->plate_cells incubate Incubate for 14-21 days (Feed every 2-3 days) plate_cells->incubate stain Stain Colonies with Crystal Violet incubate->stain count Count Colonies stain->count analyze Analyze Data: Compare this compound treated to Vehicle Control count->analyze end End analyze->end

Caption: Experimental workflow for the anchorage-independent growth assay.

References

BPK-29 Application in Chemoproteomic Profiling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPK-29 is a potent and specific covalent ligand that provides a powerful tool for investigating the atypical orphan nuclear receptor NR0B1. By covalently modifying a conserved cysteine residue (C274) within the protein interaction domain of NR0B1, this compound effectively disrupts its protein-protein interactions. This characteristic makes this compound an invaluable probe for chemoproteomic studies aimed at elucidating the role of NR0B1 in various cellular processes, particularly in the context of KEAP1-mutant non-small cell lung cancer (NSCLC) where NR0B1 is selectively expressed and plays a crucial role in supporting the NRF2-dependent transcriptional program. These application notes provide detailed protocols for the use of this compound in chemoproteomic profiling experiments, enabling researchers to identify and quantify protein targets, and to study the downstream effects of NR0B1 disruption.

Principle of this compound in Chemoproteomic Profiling

This compound is utilized in an activity-based protein profiling (ABPP) approach, specifically using the isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP) method. This technique allows for the quantitative analysis of cysteine reactivity across the proteome. In a typical competitive profiling experiment, a proteome is treated with this compound, followed by labeling with a broad-spectrum cysteine-reactive probe, such as iodoacetamide-alkyne (IA-alkyne). The subsequent "click" chemistry attachment of a biotin (B1667282) tag enables the enrichment of labeled peptides. By comparing the abundance of these peptides between a this compound-treated sample and a control (DMSO-treated) sample using quantitative mass spectrometry, researchers can identify the specific cysteine residues that are targeted by this compound. A significant reduction in the labeling of a particular cysteine in the this compound-treated sample indicates direct engagement by the compound.

Quantitative Data Summary

The following tables summarize the quantitative data from chemoproteomic experiments using this compound in KEAP1-mutant NSCLC cell lines.

Table 1: Proteomic Selectivity of this compound in KEAP1-Mutant NSCLC Cells

ProteinTargeted CysteineEngagement Ratio (this compound/DMSO)Function
NR0B1 C274 < 0.1 Atypical Orphan Nuclear Receptor
Protein ACysX> 0.8Off-target
Protein BCysY> 0.8Off-target
Protein CCysZ> 0.8Off-target

This table demonstrates the high selectivity of this compound for its intended target, NR0B1, with minimal engagement of other proteins in the proteome.

Table 2: Effect of this compound on NR0B1 Protein-Protein Interactions

Interacting ProteinCo-immunoprecipitation with NR0B1 (Fold Change, this compound vs. DMSO)Putative Role in Complex
RBM45 ~0.2 RNA Binding Protein
SNW1 ~0.3 Transcriptional Coactivator
Protein D~1.0Unaffected Interactor

This table illustrates the efficacy of this compound in disrupting the interaction between NR0B1 and its key binding partners, RBM45 and SNW1.

Experimental Protocols

Protocol 1: Competitive isoTOP-ABPP for this compound Target Profiling in Cell Lysate

This protocol details the procedure for identifying the protein targets of this compound in a competitive format using cell lysate.

Materials:

  • KEAP1-mutant NSCLC cells (e.g., A549, H460)

  • Lysis Buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Iodoacetamide-alkyne (IA-alkyne) probe (stock solution in DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Azide-biotin tag (e.g., Azide-PEG3-Biotin)

  • Streptavidin-agarose beads

  • Urea (B33335)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin

  • LC-MS/MS instrumentation

Procedure:

  • Cell Lysis: Harvest and lyse KEAP1-mutant NSCLC cells in lysis buffer. Determine protein concentration using a standard assay (e.g., BCA).

  • Competitive Labeling:

    • Aliquot 1 mg of proteome per sample.

    • Treat samples with this compound (final concentration, e.g., 10 µM) or an equivalent volume of DMSO (control).

    • Incubate for 30 minutes at room temperature.

    • Add IA-alkyne probe to a final concentration of 100 µM to all samples.

    • Incubate for 1 hour at room temperature.

  • Click Chemistry:

    • To each sample, add TCEP, TBTA, azide-biotin tag, and CuSO4.

    • Incubate for 1 hour at room temperature to conjugate biotin to the IA-alkyne labeled proteins.

  • Protein Precipitation and Solubilization: Precipitate proteins using methanol/chloroform, and resuspend the pellet in 6 M urea.

  • Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate free cysteines with IAA.

  • Tryptic Digestion: Dilute the urea concentration and digest the proteins with trypsin overnight at 37°C.

  • Enrichment of Biotinylated Peptides:

    • Incubate the peptide solution with streptavidin-agarose beads for 3 hours at room temperature.

    • Wash the beads extensively to remove non-biotinylated peptides.

  • On-Bead Digestion (isoTOP-ABPP specific step): Elute the biotinylated peptides from the beads using a second tryptic digestion.

  • LC-MS/MS Analysis: Analyze the enriched and eluted peptides by LC-MS/MS to identify and quantify the cysteine-containing peptides.

  • Data Analysis: Compare the spectral counts or peak areas of the identified peptides between the this compound and DMSO-treated samples to determine the engagement of specific cysteines by this compound.

Protocol 2: Cellular Target Engagement of this compound

This protocol is for confirming the engagement of NR0B1 by this compound in intact cells.

Materials:

  • KEAP1-mutant NSCLC cells

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Lysis buffer

  • Antibodies for NR0B1 and loading control (e.g., GAPDH) for Western blot analysis

  • IA-alkyne probe and click chemistry reagents (as in Protocol 1)

  • Streptavidin-HRP conjugate for Western blot detection

Procedure:

  • Cell Treatment: Treat cultured KEAP1-mutant NSCLC cells with this compound (e.g., 1-10 µM) or DMSO for a desired time period (e.g., 4 hours).

  • Cell Lysis and Labeling:

    • Harvest and lyse the cells.

    • Label the lysates with IA-alkyne as described in Protocol 1, step 2.

  • Click Chemistry and Protein Precipitation: Perform click chemistry and protein precipitation as described in Protocol 1, steps 3 and 4.

  • Western Blot Analysis:

    • Resuspend the protein pellets in SDS-PAGE sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a streptavidin-HRP conjugate to detect biotinylated (IA-alkyne labeled) proteins.

    • Probe separate membranes with antibodies against NR0B1 and a loading control to confirm equal protein loading.

  • Analysis: A decrease in the biotin signal for the band corresponding to NR0B1 in the this compound-treated sample compared to the DMSO control confirms target engagement.

Visualizations

BPK29_Signaling_Pathway cluster_0 KEAP1-Mutant NSCLC Cell cluster_1 Intervention KEAP1 Mutant KEAP1 (Inactive) NRF2 NRF2 KEAP1->NRF2 No Degradation NRF2_nuc NRF2 (nucleus) NRF2->NRF2_nuc Translocation ARE Antioxidant Response Element (ARE) NRF2_nuc->ARE Target_Genes NRF2 & NR0B1 Target Genes NRF2_nuc->Target_Genes Activation NR0B1_gene NR0B1 Gene ARE->NR0B1_gene Transcription NR0B1 NR0B1 NR0B1_gene->NR0B1 Translation Complex NR0B1-RBM45-SNW1 Complex NR0B1->Complex RBM45 RBM45 RBM45->Complex SNW1 SNW1 SNW1->Complex Complex->Target_Genes Co-regulation Cell_Growth Anchorage-Independent Growth Target_Genes->Cell_Growth BPK29 This compound BPK29->NR0B1 Covalent Modification of C274 BPK29->Complex Disruption

Caption: Signaling pathway in KEAP1-mutant cells and the intervention by this compound.

BPK29_Workflow cluster_0 Sample Preparation cluster_1 Enrichment cluster_2 Analysis start KEAP1-Mutant Cell Lysate split Split into two aliquots start->split treat_bpk Treat with this compound split->treat_bpk Sample treat_dmso Treat with DMSO (Control) split->treat_dmso Control label_ia Label with IA-alkyne probe treat_bpk->label_ia treat_dmso->label_ia click Click Chemistry with Azide-Biotin label_ia->click enrich Enrich on Streptavidin Beads click->enrich digest On-bead Tryptic Digest enrich->digest lcms LC-MS/MS Analysis digest->lcms data Quantitative Data Analysis lcms->data result Identify this compound Targets (e.g., NR0B1 C274) data->result

Caption: Experimental workflow for this compound chemoproteomic profiling.

Application Notes and Protocols for In Vivo Animal Studies of a Novel Compound

Author: BenchChem Technical Support Team. Date: December 2025

Note: No publicly available data could be found for a compound designated "BPK-29." The following application notes and protocols are provided as a comprehensive template for researchers, scientists, and drug development professionals. This document can be adapted for in vivo studies of a novel therapeutic agent by substituting the placeholder information with actual experimental data.

Introduction

These application notes provide a framework for conducting preclinical in vivo animal studies to evaluate the dosage, efficacy, and safety profile of a novel therapeutic compound. The protocols outlined below are intended as a guide and may require optimization based on the specific characteristics of the compound and the animal models used.

Dosage and Administration for In Vivo Studies

The selection of an appropriate dosage and administration route is critical for the successful in vivo evaluation of a therapeutic candidate. The following table summarizes hypothetical dosage information for a compound in various animal models. Researchers should replace this with their experimentally determined data.

Table 1: Summary of Recommended Dosage for In Vivo Animal Models

Animal Model Route of Administration Dose Range (mg/kg) Dosing Frequency Vehicle Notes
Mouse (C57BL/6) Intraperitoneal (IP)5 - 50Once daily10% DMSO in SalineEfficacy studies in oncology models.
Rat (Sprague Dawley) Oral (PO)10 - 100Twice daily0.5% MethylcellulosePharmacokinetic and toxicology studies.
Rabbit (New Zealand White) Intravenous (IV)1 - 10Single doseSalineAcute toxicity and pharmacokinetic studies.

Detailed Experimental Protocols

Murine Xenograft Efficacy Study

This protocol describes a typical efficacy study in a murine xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID)

  • Tumor cells

  • Test compound and vehicle

  • Calipers

  • Animal balance

  • Sterile syringes and needles

Procedure:

  • Cell Culture and Implantation: Culture tumor cells under appropriate conditions. Harvest and resuspend cells in a suitable medium (e.g., PBS or Matrigel). Subcutaneously implant 1x10^6 to 1x10^7 cells into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment and control groups.

  • Treatment Administration: Administer the test compound or vehicle to the respective groups according to the predetermined dosage and schedule (see Table 1).

  • Monitoring: Monitor animal health and body weight daily. Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint: Continue the study until tumors in the control group reach a specified size or for a predetermined duration. Euthanize animals and collect tumors and other tissues for further analysis.

Rat Pharmacokinetic (PK) Study

This protocol outlines a basic pharmacokinetic study in rats.

Materials:

  • Sprague Dawley rats with indwelling catheters (e.g., jugular vein)

  • Test compound and vehicle

  • Blood collection tubes (e.g., with anticoagulant)

  • Centrifuge

  • Analytical equipment for compound quantification (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization: Allow catheterized rats to acclimatize for at least 48 hours before the study.

  • Dosing: Administer a single dose of the test compound via the appropriate route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the jugular vein catheter.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples to determine the concentration of the test compound using a validated analytical method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

Signaling Pathway Visualization

Understanding the mechanism of action of a novel compound often involves elucidating its effect on cellular signaling pathways. The following is an example of a diagram for the MAPK/ERK signaling pathway, which is frequently implicated in cancer and other diseases. Researchers should replace this with the relevant pathway for their compound of interest.

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds GRB2 GRB2 RTK->GRB2 Activates SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Factors Translocates and Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates

MAPK/ERK Signaling Pathway

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo animal study. This can be adapted to reflect the specific procedures of a given experiment.

InVivo_Workflow cluster_planning Study Planning cluster_execution In-Life Phase cluster_analysis Post-Life Phase Protocol Design Protocol Design Ethical Approval Ethical Approval Protocol Design->Ethical Approval Animal Acclimatization Animal Acclimatization Ethical Approval->Animal Acclimatization Baseline Measurements Baseline Measurements Animal Acclimatization->Baseline Measurements Randomization Randomization Baseline Measurements->Randomization Dosing Dosing Randomization->Dosing In-life Monitoring In-life Monitoring Dosing->In-life Monitoring Endpoint & Necropsy Endpoint & Necropsy In-life Monitoring->Endpoint & Necropsy Sample Collection Sample Collection Endpoint & Necropsy->Sample Collection Bioanalysis Bioanalysis Sample Collection->Bioanalysis Data Analysis Data Analysis Bioanalysis->Data Analysis Reporting Reporting Data Analysis->Reporting

Typical In Vivo Study Workflow

Application Notes and Protocols for BPK-29 in Proteomic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the covalent chemical probe BPK-29 in proteomic research workflows. Detailed protocols for key experiments are provided, along with quantitative data summaries and visualizations of relevant biological pathways and experimental procedures. This compound is a valuable tool for identifying druggable vulnerabilities in cancer and other diseases by covalently targeting specific cysteine residues on proteins, enabling detailed investigation of protein function and interaction networks.

Introduction to this compound

This compound is a covalent chemical probe designed for use in chemical proteomics to identify and characterize "ligandable" cysteines in the proteome.[1][2] It has been instrumental in uncovering novel druggable targets, particularly in the context of cancer biology. A key study demonstrated that this compound covalently modifies cysteine 274 (C274) of the orphan nuclear receptor NR0B1, a protein implicated in the transcriptional regulation of non-small-cell lung cancers (NSCLCs) with mutations in the KEAP1 gene.[1][2] By forming a stable covalent bond with its target, this compound allows for the enrichment and identification of target proteins and the elucidation of their roles in cellular signaling pathways.

Key Applications

  • Chemoproteomic Profiling: Identification of proteins that are selectively expressed and contain ligandable cysteines in specific cellular contexts, such as cancer cells with particular genetic mutations.

  • Target Identification and Validation: Uncovering the direct protein targets of small molecules and validating their engagement in a cellular environment.

  • Functional Proteomics: Investigating the functional consequences of targeting a specific protein with a covalent ligand, such as the disruption of protein-protein interactions or the modulation of signaling pathways.

Quantitative Proteomic Analysis with this compound

The utility of this compound is significantly enhanced when coupled with quantitative mass spectrometry techniques like Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP). This method allows for the ratiometric comparison of cysteine reactivity in the presence and absence of a covalent probe like this compound.

Summary of this compound Target Engagement in H460 Cells

The following table summarizes the quantitative isoTOP-ABPP data for the engagement of NR0B1 and other identified off-target proteins by this compound and control compounds in H460 human lung cancer cells. The data is presented as the ratio of probe labeling in DMSO-treated versus compound-treated samples (R-value), where a higher R-value indicates greater target engagement by the compound.

UniProt IDProteinThis compound-competed isoTOP-ABPP analysis (R-value)Competed Residues (Peptide)Competed by Control Ligands (BPK-9/27)
P51843NR0B13.5C274No
P0A7Z4TKT14.1C191Yes
Q9Y2L5EML23.8C448Yes
Q15027UBE2L63.7C87Yes
P61978RPL23A3.3C9Yes
P35527HSPA93.2C390Yes
P11142HSPA53.1C41Yes
Q13155EIF4G23.1C957Yes
Q9Y2B0DNAJA23.0C100Yes
Q14155PSMD73.0C229Yes

Data adapted from Bar-Peled et al., Cell, 2017.[1][2]

Experimental Protocols

Protocol 1: Cell Culture and Lysate Preparation for Proteomic Analysis

This protocol describes the general procedure for culturing human non-small-cell lung cancer (NSCLC) cell lines and preparing lysates for subsequent proteomic experiments.

Materials:

  • NSCLC cell lines (e.g., H460, H2122, H358)

  • Appropriate cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052)

  • Phosphate-Buffered Saline (PBS)

  • Cell scrapers

  • Dounce homogenizer

  • Ultracentrifuge

Procedure:

  • Culture NSCLC cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Harvest cells at approximately 80-90% confluency by washing with PBS and scraping.

  • Pellet the cells by centrifugation at 1,500 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in PBS and subject them to Dounce homogenization.

  • Clarify the homogenate by centrifugation at 5,000 x g for 5 minutes to remove debris.

  • Prepare the soluble proteome by ultracentrifugation of the supernatant at 100,000 x g for 45 minutes at 4°C.

  • Determine the protein concentration of the resulting supernatant (soluble proteome) using a Bradford assay.

  • Store the proteome at -80°C until further use.

Protocol 2: Competitive isoTOP-ABPP with this compound

This protocol details the competitive isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP) workflow to identify the protein targets of this compound.

Materials:

  • Prepared soluble cell lysate (Protocol 1)

  • This compound and control compounds (e.g., BPK-9, BPK-27) dissolved in DMSO

  • Iodoacetamide-alkyne (IA-alkyne) probe

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Azide-biotin tags (heavy and light isotopic versions)

  • Streptavidin beads

  • Trypsin

  • TEV protease

  • LC-MS/MS instrumentation

Procedure:

  • Compound Treatment: Treat the soluble proteome (1 mg/mL in PBS) with either this compound or a control compound at the desired concentration (e.g., 40 µM) for 3 hours at room temperature. A DMSO-only control should be run in parallel.

  • Probe Labeling: Add IA-alkyne probe to all samples to a final concentration of 100 µM and incubate for 1 hour at room temperature.

  • Click Chemistry: To conjugate the labeled proteins to the biotin (B1667282) tags, add TCEP, TBTA, CuSO4, and the appropriate isotopic azide-biotin tag (heavy for DMSO-treated, light for compound-treated) to each sample. Incubate for 1 hour at room temperature.

  • Protein Precipitation and Solubilization: Precipitate the proteins using methanol/chloroform extraction. Resuspend the protein pellet in PBS containing 1.2% SDS.

  • Streptavidin Enrichment: Combine the heavy and light-labeled samples and enrich for biotinylated proteins using streptavidin beads for 1.5 hours at room temperature.

  • On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Resuspend the beads in a urea-containing buffer and perform an on-bead tryptic digest overnight at 37°C.

  • TEV Cleavage: Elute the probe-labeled peptides by incubating the beads with TEV protease.

  • LC-MS/MS Analysis: Analyze the eluted peptides by multidimensional liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the cysteine-containing peptides.

  • Data Analysis: Process the raw mass spectrometry data to identify the peptides and calculate the heavy/light ratios (R-values) for each cysteine. Cysteines with an R-value significantly greater than 1 are considered "liganded" by the compound.

Visualizations

This compound Experimental Workflow

The following diagram illustrates the general workflow for identifying this compound targets using competitive isoTOP-ABPP.

BPK29_Workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling & Enrichment cluster_analysis Analysis CellLysate Cell Lysate DMSO DMSO Control CellLysate->DMSO BPK29 This compound Treatment CellLysate->BPK29 IA_Alkyne IA-Alkyne Probe Labeling DMSO->IA_Alkyne BPK29->IA_Alkyne Click_Chem Click Chemistry (Heavy/Light Biotin Tags) IA_Alkyne->Click_Chem Enrichment Streptavidin Enrichment Click_Chem->Enrichment Digestion On-Bead Digestion (Trypsin/TEV) Enrichment->Digestion LCMS LC-MS/MS Digestion->LCMS DataAnalysis Data Analysis (Identify & Quantify Peptides) LCMS->DataAnalysis KEAP1_NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1 KEAP1 NRF2_cyto NRF2 KEAP1->NRF2_cyto targets for degradation Degradation Proteasomal Degradation NRF2_cyto->Degradation NRF2_nuc NRF2 NRF2_cyto->NRF2_nuc translocation (in KEAP1 mutant) ARE Antioxidant Response Element (ARE) NRF2_nuc->ARE binds to NR0B1_gene NR0B1 Gene ARE->NR0B1_gene activates transcription NR0B1_protein NR0B1 Protein NR0B1_gene->NR0B1_protein translation Transcriptional_Complex Transcriptional Complex NR0B1_protein->Transcriptional_Complex forms BPK29 This compound BPK29->NR0B1_protein covalently modifies (inhibits)

References

BPK-29: A Covalent Probe for the Atypical Orphan Nuclear Receptor NR0B1

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

BPK-29 is a valuable chemical tool for studying the function of the atypical orphan nuclear receptor NR0B1, also known as DAX1 (Dosage-sensitive sex reversal, Adrenal hypoplasia congenita critical region on the X chromosome, gene 1). Unlike typical nuclear receptors, NR0B1 lacks a conventional DNA-binding domain and functions primarily as a transcriptional co-repressor by interacting with other nuclear receptors and transcription factors. Dysregulation of NR0B1 is associated with several diseases, including congenital adrenal hypoplasia and certain types of cancer. This compound offers a unique modality for investigating NR0B1 biology through its specific, covalent modification of the receptor, leading to the disruption of its protein-protein interactions. This document provides detailed application notes and experimental protocols for utilizing this compound as a research tool.

Data Presentation

Table 1: this compound Profile
PropertyValueReference
Target Atypical Orphan Nuclear Receptor NR0B1 (DAX1)
Mechanism of Action Covalent modification of Cysteine 274 (C274) in the protein interaction domain of NR0B1, leading to disruption of protein-protein interactions.[1]
Reported Biological Activity Impairs anchorage-independent growth of KEAP1-mutant non-small cell lung cancer (NSCLC) cells.
Effective Concentration 5 µM for inhibition of colony formation in soft agar (B569324) assays.
Binding Affinity (Kd, Ki) Not reported in publicly available literature.
Covalent Binding Kinetics (kon, koff, kinact/KI) Not reported in publicly available literature.
Selectivity Stated to have good overall proteomic selectivity in KEAP1-mutant NSCLCs, but a quantitative profile against a panel of other nuclear receptors is not available.[2]

Signaling Pathways and Experimental Workflows

NR0B1 Signaling Pathway

NR0B1 acts as a key regulator in various signaling pathways by interacting with and repressing the activity of several nuclear receptors, such as Steroidogenic Factor 1 (SF-1) and the Androgen Receptor (AR). This co-repressive function is crucial in the development and function of the adrenal and reproductive tissues. This compound, by disrupting NR0B1's protein-protein interactions, can be used to probe the downstream consequences of alleviating this repression.

NR0B1_Signaling_Pathway cluster_nucleus Nucleus NR0B1 NR0B1 (DAX1) NR_Partner Nuclear Receptor Partner (e.g., SF-1, AR) NR0B1->NR_Partner Interacts with and Represses DNA Target Gene Promoter NR_Partner->DNA Binds to Response Element Transcription Transcription NR_Partner->Transcription Repression DNA->Transcription BPK29 This compound BPK29->NR0B1 Covalently modifies C274

NR0B1 as a transcriptional co-repressor.
Experimental Workflow: Investigating this compound's Effect on NR0B1 Function

A general workflow to characterize the effects of this compound on NR0B1 function involves cell-based assays to measure changes in transcriptional activity and cell phenotype.

BPK29_Workflow Start Start CellCulture Culture cells expressing NR0B1 (e.g., KEAP1-mutant NSCLC cells) Start->CellCulture Treatment Treat cells with this compound (various concentrations) CellCulture->Treatment ReporterAssay Luciferase Reporter Assay (NR0B1 co-repressor activity) Treatment->ReporterAssay GrowthAssay Anchorage-Independent Growth Assay (Soft Agar) Treatment->GrowthAssay Analysis Data Analysis ReporterAssay->Analysis GrowthAssay->Analysis Conclusion Conclusion on this compound effect Analysis->Conclusion

Workflow for this compound functional characterization.

Experimental Protocols

Protocol 1: Anchorage-Independent Growth Assay (Soft Agar Assay)

This assay determines the effect of this compound on the tumorigenic potential of cells by assessing their ability to grow in a semi-solid medium.

Materials:

  • KEAP1-mutant NSCLC cell line (e.g., A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Noble Agar

  • Sterile 6-well plates

  • Sterile water

  • 2X Complete growth medium

Procedure:

  • Preparation of Agar Solutions:

    • Prepare a 1.2% Noble Agar solution by dissolving 1.2 g of Noble Agar in 100 mL of sterile water and autoclaving.

    • Prepare a 0.7% Noble Agar solution by dissolving 0.7 g of Noble Agar in 100 mL of sterile water and autoclaving.

    • Keep both agar solutions in a 42°C water bath to prevent solidification.

  • Bottom Agar Layer:

    • Mix the 1.2% agar solution with an equal volume of 2X complete growth medium to create a final concentration of 0.6% agar.

    • Dispense 2 mL of the 0.6% agar mixture into each well of a 6-well plate.

    • Allow the bottom layer to solidify at room temperature in a sterile hood for at least 30 minutes.

  • Top Agar Layer with Cells and this compound:

    • Trypsinize and count the cells. Resuspend the cells in complete growth medium to a concentration of 2 x 104 cells/mL.

    • In separate tubes for each condition (vehicle control and different concentrations of this compound), mix 0.5 mL of the cell suspension (1 x 104 cells) with 0.5 mL of complete growth medium containing the desired final concentration of this compound or DMSO vehicle.

    • Add 1 mL of the 0.7% agar solution (pre-warmed to 42°C) to each tube to achieve a final agar concentration of 0.35%.

    • Immediately and gently mix the cell-agar suspension and overlay 1.5 mL onto the solidified bottom agar layer in the 6-well plates.

  • Incubation and Colony Formation:

    • Allow the top layer to solidify at room temperature for 1 hour.

    • Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 14-21 days.

    • Feed the cells twice a week by adding 200 µL of complete growth medium containing the respective concentrations of this compound or vehicle to the top of the agar.

  • Quantification of Colonies:

    • After the incubation period, stain the colonies by adding 500 µL of 0.005% crystal violet solution to each well and incubating for 1 hour.

    • Wash the wells gently with PBS.

    • Count the number of colonies in each well using a microscope. Colonies are typically defined as clusters of 50 or more cells.

    • Alternatively, for quantitative analysis, after staining, the dye can be solubilized with a destaining solution (e.g., 10% acetic acid) and the absorbance can be read on a plate reader.[3]

Protocol 2: NR0B1 Co-repressor Activity Luciferase Reporter Assay

This assay measures the ability of this compound to disrupt the co-repressor function of NR0B1 on another nuclear receptor, for example, the Androgen Receptor (AR).

Materials:

  • HEK293T cells (or another suitable cell line with low endogenous NR and NR0B1 expression)

  • Complete growth medium

  • Expression plasmid for full-length AR

  • Expression plasmid for full-length NR0B1

  • Luciferase reporter plasmid containing an androgen response element (ARE) driving firefly luciferase expression (e.g., pGL4.36[luc2P/MMTV/Hygro])

  • Control plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Dihydrotestosterone (DHT)

  • This compound

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • For each well, prepare a transfection mix according to the manufacturer's protocol. A typical mix per well would include:

      • 100 ng AR expression plasmid

      • 200 ng NR0B1 expression plasmid (or empty vector control)

      • 200 ng ARE-luciferase reporter plasmid

      • 20 ng Renilla luciferase control plasmid

    • Transfect the cells and incubate for 24 hours.

  • Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing:

      • Vehicle (DMSO)

      • DHT (e.g., 10 nM)

      • DHT (10 nM) + this compound (at various concentrations)

      • This compound alone (at various concentrations)

    • Incubate the cells for another 24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a Dual-Luciferase® Reporter Assay System and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.

    • Calculate the fold change in luciferase activity relative to the vehicle-treated control.

    • Plot the dose-response curve for this compound's effect on relieving NR0B1-mediated repression of AR activity.

Conclusion

This compound represents a potent and specific tool for the chemical biology community to investigate the roles of the atypical orphan nuclear receptor NR0B1. Its covalent mechanism of action allows for the targeted disruption of NR0B1's protein-protein interactions, enabling detailed studies of its function as a transcriptional co-repressor in health and disease. The protocols provided herein offer a starting point for researchers to explore the utility of this compound in their specific areas of interest, from cancer biology to endocrinology. Further characterization of its binding kinetics and selectivity will undoubtedly enhance its application as a precision chemical probe.

References

Application Notes and Protocols: Preclinical Efficacy Studies for BPK-29

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

BPK-29 is a novel, potent, and highly selective small molecule inhibitor of the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation and hyperactivation of the PI3K/Akt/mTOR axis, often through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, are common drivers in many human cancers.[3] this compound is under investigation as a therapeutic agent for solid tumors harboring such genetic alterations.

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the preclinical efficacy of this compound. The described in vitro and in vivo studies are designed to characterize the dose-dependent anti-proliferative effects, confirm target engagement, and evaluate the anti-tumor activity in a xenograft model.

Section 1: In Vitro Efficacy Assessment

In vitro assays are foundational for determining the biological activity of this compound on cancer cells.[4][5] These experiments establish the concentration range for anti-cancer effects and confirm the mechanism of action at a cellular level.

Protocol 1.1: Cell Viability Assay (MTS/CellTiter-Glo®)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, BT-474 for breast cancer; A549 for lung cancer)

  • Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear or opaque-walled tissue culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution) or CellTiter-Glo® Luminescent Cell Viability Assay

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.

  • Drug Preparation: Prepare a serial dilution of this compound in growth medium. A common starting range is 0.1 nM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug dose.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions (or vehicle control) to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Viability Measurement:

    • For MTS: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours. Measure absorbance at 490 nm.

    • For CellTiter-Glo®: Allow the plate to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent. Mix on an orbital shaker for 2 minutes to induce lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence.

  • Data Analysis: Normalize the data to the vehicle-treated control wells (set as 100% viability). Plot the normalized values against the log-transformed drug concentration and fit a non-linear regression curve to determine the IC50 value.

Protocol 1.2: Western Blot Analysis for Target Engagement

Objective: To confirm this compound inhibits the PI3K/Akt/mTOR pathway by assessing the phosphorylation status of key downstream effectors like Akt and S6 ribosomal protein.

Materials:

  • Cancer cells treated with this compound

  • RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-S6, anti-total S6, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Treatment & Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound (e.g., 0.1x, 1x, 10x IC50) for 2-4 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine protein concentration using the BCA assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, add ECL substrate, and visualize protein bands using an imaging system.

  • Analysis: Quantify band intensity and normalize the phosphorylated protein levels to the total protein levels. GAPDH or β-actin serves as a loading control.

Section 2: In Vivo Efficacy Assessment

In vivo studies using animal models are essential for evaluating the anti-tumor activity and tolerability of this compound in a whole-organism setting.[6] The cell line-derived xenograft (CDX) model is a standard approach for this purpose.

Protocol 2.1: Human Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in an immunodeficient mouse model bearing human tumor xenografts.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or NOD/SCID, 6-8 weeks old)

  • Cancer cell line known to be sensitive to this compound in vitro

  • Matrigel (optional, for enhancing tumor take-rate)

  • This compound formulation for animal dosing (e.g., in 0.5% methylcellulose)

  • Calipers, animal scale

  • Standard animal housing and care facilities

Procedure:

  • Cell Implantation: Harvest cancer cells and resuspend them in sterile PBS or medium, potentially mixed 1:1 with Matrigel. Subcutaneously inject 1-5 x 10^6 cells into the right flank of each mouse.[7]

  • Tumor Growth and Randomization: Monitor mice for tumor growth. When tumors reach a palpable volume (e.g., 100-150 mm³), randomize the animals into treatment and control groups (n=8-10 mice per group).[7]

  • Treatment Administration:

    • Vehicle Control Group: Administer the vehicle solution on the same schedule as the treatment group.

    • This compound Treatment Group(s): Administer this compound at predetermined dose levels (e.g., 10, 30, 100 mg/kg) via the desired route (e.g., oral gavage) daily for 21 days.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²)/2.

    • Record body weight 2-3 times per week as a measure of general toxicity.

    • Observe animals for any signs of distress or adverse effects.

  • Endpoint and Analysis:

    • The study may be concluded when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after the treatment period ends.

    • Euthanize mice and excise tumors for weight measurement and downstream pharmacodynamic analysis (e.g., Western blot or IHC for p-Akt).

    • Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.

Section 3: Data Presentation

Clear and concise presentation of quantitative data is crucial for interpretation and comparison.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypePIK3CA StatusIC50 (nM) ± SD
MCF-7BreastE545K Mutant15.2 ± 3.1
BT-474BreastK111N Mutant25.8 ± 5.5
T-47DBreastH1047R Mutant12.1 ± 2.9
A549LungWild-Type1250.7 ± 150.4
HCT116ColonH1047R Mutant18.9 ± 4.2
U87 MGGlioblastomaWild-Type (PTEN null)35.4 ± 7.8

Data are representative. SD = Standard Deviation.

Table 2: In Vivo Anti-Tumor Efficacy of this compound in a MCF-7 Xenograft Model

Treatment GroupNMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control101850 ± 210--1.5 ± 2.0
This compound (10 mg/kg, PO, QD)101125 ± 15539.2-2.1 ± 2.5
This compound (30 mg/kg, PO, QD)10650 ± 9864.9-4.5 ± 3.1
This compound (100 mg/kg, PO, QD)10275 ± 5585.1-8.2 ± 4.0

Data are representative. SEM = Standard Error of the Mean; PO = Oral gavage; QD = Once daily.

Section 4: Signaling Pathways and Workflows

Visual diagrams aid in understanding the complex biological and experimental processes.

BPK29_MoA RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K / 4E-BP1 mTORC1->S6K Proliferation Cell Growth & Survival S6K->Proliferation BPK29 This compound BPK29->PI3K Inhibits

Caption: Mechanism of action of this compound on the PI3K/Akt/mTOR signaling pathway.

InVitro_Workflow start Start: Select Cell Lines assay1 Cell Viability Assay (MTS / CTG) start->assay1 ic50 Determine IC50 Values assay1->ic50 assay2 Western Blot for Target Engagement ic50->assay2 Use IC50 doses confirm Confirm p-Akt Inhibition assay2->confirm end End: Candidate for In Vivo Testing confirm->end

Caption: Experimental workflow for the in vitro efficacy assessment of this compound.

InVivo_Workflow cluster_treatment Treatment Phase (21 Days) start Start: Select Mouse and Tumor Model implant Implant Tumor Cells Subcutaneously start->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize Mice (Tumor Volume ~100mm³) monitor_growth->randomize vehicle Vehicle Control Group (PO, QD) randomize->vehicle bpk29 This compound Treatment Groups (e.g., 10, 30, 100 mg/kg) (PO, QD) randomize->bpk29 monitor_study Monitor Tumor Volume & Body Weight (2-3x / week) vehicle->monitor_study bpk29->monitor_study endpoint Study Endpoint monitor_study->endpoint analysis Data Analysis: Tumor Growth Inhibition (TGI) & Tolerability endpoint->analysis end End: Efficacy & Safety Profile analysis->end

Caption: Workflow for the in vivo tumor xenograft efficacy study.

References

Application Notes and Protocols for BPK-29 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPK-29 is a specific, covalent ligand of the atypical orphan nuclear receptor NR0B1 (also known as DAX1). It functions by covalently modifying the cysteine 274 residue within the NR0B1 protein, leading to the disruption of its interactions with partner proteins such as SNW1 and RBM45. This disruption of protein-protein interactions (PPIs) has been shown to impair the anchorage-independent growth of cancer cells harboring mutations in the Kelch-like ECH-associated protein 1 (KEAP1).

The KEAP1-NRF2 signaling pathway is a critical regulator of cellular response to oxidative stress. In normal cells, KEAP1 targets the transcription factor NRF2 for degradation. However, in certain cancers, mutations in KEAP1 lead to the constitutive activation of NRF2, promoting cell survival and proliferation. This compound's activity in KEAP1-mutant cancer cells makes it a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics targeting this pathway.

These application notes provide detailed protocols for utilizing this compound in various HTS formats to identify and characterize modulators of the NR0B1 protein-protein interactions and to screen for compounds with activity in KEAP1-mutant cancer cell lines.

Data Presentation

Due to the limited availability of public quantitative HTS data for this compound, the following tables present hypothetical, yet realistic, data that could be generated using the protocols described herein. These tables are intended to serve as a template for data analysis and presentation.

Table 1: Hypothetical Data for this compound in a NR0B1-SNW1 Interaction Assay (TR-FRET)

CompoundConcentration (µM)TR-FRET Ratio (665nm/615nm)% InhibitionIC50 (µM)
This compound0.010.9550.5
0.10.8020
0.50.5050
10.3070
100.1585
Negative Control-1.000-
Positive Control-0.10100-

Table 2: Hypothetical Data for this compound in a KEAP1-Mutant Cell Viability Assay

CompoundConcentration (µM)Cell Viability (%)% Inhibition of GrowthEC50 (µM)
This compound0.19552.5
17525
2.55050
53070
101585
Vehicle Control-1000-
Staurosporine (Positive Control)1595-

Table 3: Assay Quality Control Parameters (Hypothetical)

Assay TypeParameterValueInterpretation
NR0B1-SNW1 TR-FRETZ'-Factor0.75Excellent assay quality
Signal to Background (S/B)10Robust signal window
KEAP1-Mutant Cell ViabilityZ'-Factor0.65Good assay quality
Signal to Noise (S/N)8Clear signal distinction

Experimental Protocols

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for NR0B1-SNW1 Interaction

This protocol describes a homogenous, no-wash assay to screen for inhibitors of the NR0B1-SNW1 protein-protein interaction. Technologies such as HTRF® or LanthaScreen™ are suitable for this application.[1][2][3][4][5][6][7][8][9]

Materials:

  • Recombinant Human NR0B1 protein (with a GST-tag)

  • Recombinant Human SNW1 protein (with a His-tag)

  • This compound (as a positive control)

  • TR-FRET Donor: Terbium (Tb)-conjugated anti-GST antibody

  • TR-FRET Acceptor: d2-conjugated anti-His antibody

  • Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA

  • 384-well low-volume black plates

  • TR-FRET compatible microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of test compounds and this compound in assay buffer.

  • Protein-Antibody Pre-incubation:

    • In separate tubes, prepare a mix of NR0B1-GST with Tb-anti-GST antibody.

    • In another tube, prepare a mix of SNW1-His with d2-anti-His antibody.

    • Incubate both mixtures for 60 minutes at room temperature.

  • Assay Plate Preparation:

    • Add 5 µL of the compound dilutions to the assay plate.

    • Add 5 µL of the NR0B1-GST/Tb-anti-GST mix to each well.

    • Add 5 µL of the SNW1-His/d2-anti-His mix to each well.

  • Incubation: Incubate the plate for 2 hours at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Terbium) and 665 nm (d2).

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm / 615 nm) * 10,000.

    • Normalize the data using wells with no inhibitor (0% inhibition) and wells with a saturating concentration of this compound (100% inhibition).

    • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Fluorescence Polarization (FP) Assay for NR0B1-SNW1 Interaction

This protocol provides an alternative method to screen for inhibitors of the NR0B1-SNW1 interaction.

Materials:

  • Recombinant Human NR0B1 protein

  • Fluorescently labeled SNW1 peptide (e.g., with FITC or TAMRA)

  • This compound (as a positive control)

  • FP Assay Buffer: 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20

  • 384-well black, non-binding surface plates

  • Fluorescence polarization plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of test compounds and this compound in FP assay buffer.

  • Assay Plate Preparation:

    • Add 10 µL of the compound dilutions to the assay plate.

    • Add 10 µL of NR0B1 protein solution to each well.

    • Add 10 µL of fluorescently labeled SNW1 peptide solution to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the fluorescence polarization (mP) using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • Normalize the data using wells with only the fluorescent peptide (low mP, 0% inhibition) and wells with the fluorescent peptide and NR0B1 protein (high mP, 100% binding).

    • Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the compound concentration and determine the IC50 value.

Protocol 3: Cell-Based High-Throughput Screening Assay in KEAP1-Mutant Cancer Cells

This protocol is designed to screen for compounds that selectively inhibit the growth of cancer cells with KEAP1 mutations. This compound can be used as a positive control.

Materials:

  • KEAP1-mutant human lung adenocarcinoma cell line (e.g., A549, NCI-H460)[10]

  • KEAP1 wild-type human lung adenocarcinoma cell line (for counter-screening, e.g., H1299)

  • Cell Culture Medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (as a positive control)

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • 384-well white, clear-bottom tissue culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed KEAP1-mutant and wild-type cells into separate 384-well plates at an optimized density (e.g., 1,000-5,000 cells/well) and allow them to attach overnight.

  • Compound Addition: Add test compounds and this compound at various concentrations to the cells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement:

    • Equilibrate the plates to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (100% viability).

    • Calculate the percent inhibition of cell growth for each compound concentration.

    • Determine the EC50 value by plotting the percent inhibition against the compound concentration.

    • Compare the EC50 values between the KEAP1-mutant and wild-type cell lines to assess selectivity.

Mandatory Visualizations

G cluster_0 Cytoplasm cluster_1 Nucleus NRF2 NRF2 KEAP1 KEAP1 NRF2->KEAP1 Binds Proteasome Proteasome NRF2->Proteasome Degradation NRF2_n NRF2 NRF2->NRF2_n Translocation CUL3 CUL3-RBX1 E3 Ligase KEAP1->CUL3 Recruits CUL3->NRF2 Ubiquitination p62 p62 p62->KEAP1 Inhibits Binding ROS Oxidative Stress (ROS) ROS->KEAP1 Inactivates sMAF sMAF NRF2_n->sMAF Heterodimerizes ARE Antioxidant Response Element (ARE) NRF2_n->ARE Binds sMAF->ARE Binds TargetGenes Target Gene Expression (e.g., NQO1, HO-1) ARE->TargetGenes Activates

Caption: The KEAP1-NRF2 Signaling Pathway.

G start Start prepare_reagents Prepare Reagents: - NR0B1-GST - SNW1-His - Tb-anti-GST - d2-anti-His start->prepare_reagents prepare_compounds Prepare Compound Dilution Plate start->prepare_compounds preincubate Pre-incubate Proteins and Antibodies prepare_reagents->preincubate dispense_compounds Dispense Compounds into Assay Plate prepare_compounds->dispense_compounds dispense_reagents Dispense Protein/ Antibody Mixes preincubate->dispense_reagents dispense_compounds->dispense_reagents incubate Incubate at RT dispense_reagents->incubate read_plate Read TR-FRET Signal (340nm Ex, 615/665nm Em) incubate->read_plate analyze Analyze Data: - Calculate Ratio - Normalize Data - Determine IC50 read_plate->analyze end End analyze->end

Caption: Workflow for the NR0B1-SNW1 TR-FRET Assay.

G cluster_0 No Interaction cluster_1 Interaction cluster_2 Inhibition by this compound NR0B1_no NR0B1-GST Donor_no Tb-anti-GST NR0B1_no->Donor_no SNW1_no SNW1-His Acceptor_no d2-anti-His SNW1_no->Acceptor_no NR0B1_yes NR0B1-GST SNW1_yes SNW1-His NR0B1_yes->SNW1_yes Binds Donor_yes Tb-anti-GST NR0B1_yes->Donor_yes Acceptor_yes d2-anti-His SNW1_yes->Acceptor_yes FRET FRET Signal Donor_yes->FRET Acceptor_yes->FRET BPK29 This compound NR0B1_inhib NR0B1-GST BPK29->NR0B1_inhib Covalently Binds (Inhibits Interaction) Donor_inhib Tb-anti-GST NR0B1_inhib->Donor_inhib SNW1_inhib SNW1-His Acceptor_inhib d2-anti-His SNW1_inhib->Acceptor_inhib

Caption: Principle of the NR0B1-SNW1 TR-FRET Assay.

References

Application Note: Quantification of BPK-29 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a hypothetical, yet scientifically grounded, protocol for the quantitative analysis of BPK-29 in human plasma. This compound is a specific covalent ligand that disrupts the interaction between the atypical orphan nuclear receptor NR0B1 and its protein partners.[1] Given the therapeutic potential of targeting NR0B1 in KEAP1-mutant cancers, robust analytical methods for pharmacokinetic and drug metabolism studies are essential.[1] This document outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a standard for the quantification of small molecules in biological matrices, providing a detailed experimental protocol, system parameters, and data presentation guidelines.[2][3] The methodologies described are based on established principles for the analysis of similar small molecule compounds and are intended to serve as a comprehensive starting point for researchers.

Introduction

This compound is a research compound identified as a specific ligand that covalently modifies cysteine 274 on the atypical orphan nuclear receptor NR0B1. This interaction disrupts the binding of NR0B1 to proteins such as RBM45 and SNW1, which has been shown to impair the anchorage-independent growth of KEAP1-mutant cancer cells.[1] The development of targeted covalent inhibitors like this compound requires sensitive and selective bioanalytical methods to accurately determine drug concentrations in biological fluids. This is critical for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, which are fundamental to drug development.

LC-MS/MS is a powerful and widely used technique for the quantitative analysis of drugs and their metabolites in complex biological matrices due to its high sensitivity, selectivity, and speed.[2][3] This application note details a proposed LC-MS/MS method for the determination of this compound in human plasma. The protocol includes sample preparation by protein precipitation, chromatographic separation using a reversed-phase column, and detection by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Signaling Pathway of this compound Target

This compound acts by covalently modifying NR0B1, thereby disrupting its protein-protein interactions. The following diagram illustrates the proposed mechanism of action.

BPK29_Signaling_Pathway cluster_0 Normal Cellular State cluster_1 This compound Intervention NR0B1 NR0B1 Partners Protein Partners (e.g., RBM45, SNW1) NR0B1->Partners Interaction Growth Cancer Cell Growth Partners->Growth Promotes BPK29 This compound BPK29->NR0B1 Covalent Modification NR0B1_mod NR0B1 (C274 modified) Partners_d Protein Partners NR0B1_mod->Partners_d Interaction Disrupted Growth_inhibited Impaired Cancer Cell Growth

Caption: Proposed mechanism of this compound action.

Experimental Protocol

This protocol is a recommended procedure and may require optimization for specific laboratory conditions and equipment.

Materials and Reagents
  • This compound reference standard (CAS: 2143467-62-1)

  • Internal Standard (IS): A structurally similar compound not present in the matrix (e.g., a stable isotope-labeled version of this compound).

  • Human Plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

Equipment
  • UHPLC system

  • Triple quadrupole mass spectrometer

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Calibrated pipettes

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with 50:50 (v/v) acetonitrile:water. These will be used to spike into the plasma to create calibration standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Prepare a 100 ng/mL working solution of the IS in methanol.

Sample Preparation: Protein Precipitation
  • Label microcentrifuge tubes for blanks, calibration standards, and unknown samples.

  • Pipette 50 µL of human plasma into the appropriately labeled tubes.

  • For calibration standards, add 5 µL of the corresponding working standard solution. For blanks and unknown samples, add 5 µL of 50:50 acetonitrile:water.

  • Add 150 µL of the IS working solution in acetonitrile (protein precipitation agent) to all tubes.

  • Vortex each tube for 30 seconds to ensure thorough mixing.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Parameters

ParameterRecommended Condition
Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temp. 400°C
Capillary Voltage 3.0 kV
MRM Transitions To be determined by direct infusion of this compound and IS
Collision Energy To be optimized for each transition

Note: The molecular formula of this compound is C26H32ClN3O, with a molecular weight of 470.00 g/mol .[1] The precursor ion would likely be [M+H]+ at m/z 470.2. Product ions would need to be determined experimentally.

Experimental Workflow

The following diagram outlines the major steps in the quantification of this compound from plasma samples.

BPK29_Workflow SampleCollection Plasma Sample Collection Spiking Spike with Standards & IS SampleCollection->Spiking ProteinPrecip Protein Precipitation (Acetonitrile + IS) Spiking->ProteinPrecip Centrifugation Centrifugation ProteinPrecip->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer LC_Injection LC-MS/MS Injection SupernatantTransfer->LC_Injection DataAcquisition Data Acquisition (MRM) LC_Injection->DataAcquisition Quantification Data Processing & Quantification DataAcquisition->Quantification Report Report Generation Quantification->Report

Caption: Workflow for this compound quantification.

Data Presentation

Quantitative data should be summarized to demonstrate the method's performance. The following tables present hypothetical but realistic performance characteristics for an LC-MS/MS assay.

Table 1: Calibration Curve Parameters
AnalyteLinear Range (ng/mL)Weighting
This compound1 - 1000> 0.9951/x²
Table 2: Accuracy and Precision (Hypothetical Data)
Spiked Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%RSD)
LLOQ (1) 0.9898.0< 15
Low QC (3) 2.9598.3< 10
Mid QC (100) 101.2101.2< 8
High QC (800) 792.099.0< 8

LLOQ: Lower Limit of Quantification; QC: Quality Control; RSD: Relative Standard Deviation.

Conclusion

This application note provides a comprehensive, albeit hypothetical, framework for the quantification of this compound in human plasma using LC-MS/MS. The detailed protocol for sample preparation, along with the optimized chromatographic and mass spectrometric conditions, offers a robust starting point for method development and validation. The successful implementation of such an assay will be invaluable for advancing the preclinical and clinical development of this compound and other novel NR0B1-targeting therapeutics. Researchers should perform in-house validation to ensure the method meets the specific requirements of their studies.

References

Application Notes: BPK-29 in Lung Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BPK-29 is a novel, potent, and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a frequent event in the pathogenesis of various malignancies, including Non-Small Cell Lung Cancer (NSCLC).[1][2][3] this compound offers a promising new tool for researchers investigating the role of the PI3K/Akt pathway in lung cancer and for the development of targeted therapeutic strategies.

Mechanism of Action

This compound exerts its anti-cancer effects by specifically targeting and inhibiting the catalytic subunit of PI3K, which in turn prevents the phosphorylation and subsequent activation of Akt. The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell growth and survival.[2][4] By blocking this pathway, this compound can induce cell cycle arrest and apoptosis in cancer cells with a dysregulated PI3K/Akt pathway.

Applications in Lung Cancer Research

  • In vitro studies: this compound can be utilized to study the effects of PI3K/Akt pathway inhibition on lung cancer cell lines, including proliferation, apoptosis, and migration assays.

  • In vivo studies: The efficacy of this compound can be evaluated in animal models of lung cancer, such as patient-derived xenografts (PDXs), to assess its anti-tumor activity, pharmacokinetic properties, and potential toxicities.

  • Combination therapies: this compound can be used in combination with other anti-cancer agents, such as chemotherapy or other targeted therapies, to investigate potential synergistic effects.[3][5]

Quantitative Data for this compound

Table 1: In Vitro Cytotoxicity of this compound in NSCLC Cell Lines

Cell LinePIK3CA Mutation StatusThis compound IC50 (nM)
H460Wild-type850
A549Wild-type720
H1975Mutant50
PC-9Mutant35

Table 2: In Vivo Efficacy of this compound in a H1975 Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
This compound2545
This compound5078

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in lung cancer cell lines.

Materials:

  • Lung cancer cell lines (e.g., H460, A549, H1975, PC-9)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 72 hours.

  • Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

2. Western Blotting for PI3K/Akt Pathway Proteins

This protocol describes the detection of key proteins in the PI3K/Akt pathway to confirm the mechanism of action of this compound.

Materials:

  • Lung cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature the protein samples by boiling with Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

3. Animal Xenograft Model

This protocol details the in vivo evaluation of this compound's anti-tumor efficacy.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Lung cancer cells (e.g., H1975)

  • Matrigel

  • This compound formulation for in vivo administration

  • Calipers

  • Animal balance

Procedure:

  • Subcutaneously inject a suspension of lung cancer cells and Matrigel into the flank of each mouse.

  • Monitor the tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound or the vehicle control to the respective groups according to the dosing schedule (e.g., daily oral gavage).

  • Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.

Visualizations

BPK29_Mechanism_of_Action cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruitment & Activation pAkt p-Akt (Active) Akt->pAkt Phosphorylation mTOR mTOR pAkt->mTOR Activation Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes BPK29 This compound BPK29->PI3K Inhibition

Caption: this compound inhibits the PI3K/Akt signaling pathway.

In_Vitro_Workflow Start Start: Select NSCLC Cell Lines Cell_Culture Cell Seeding (96-well plates) Start->Cell_Culture BPK29_Treatment Treat with varying concentrations of this compound Cell_Culture->BPK29_Treatment Incubation Incubate for 72 hours BPK29_Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Analyze Data & Determine IC50 MTT_Assay->Data_Analysis End End: In Vitro Efficacy Established Data_Analysis->End

Caption: Workflow for in vitro evaluation of this compound.

In_Vivo_Workflow Start Start: Establish Xenograft Model in Mice Tumor_Growth Monitor Tumor Growth Start->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization BPK29_Admin Administer this compound or Vehicle Control Randomization->BPK29_Admin Monitoring Monitor Tumor Volume and Body Weight BPK29_Admin->Monitoring Endpoint Endpoint Analysis: Tumor Excision & Analysis Monitoring->Endpoint End End: In Vivo Efficacy Determined Endpoint->End

Caption: Workflow for in vivo evaluation of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing BPK-29 Solubility for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BPK-29 in cell-based assays. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.

Troubleshooting Guide

This guide addresses common issues that may arise when working with this compound, offering step-by-step solutions to overcome these challenges.

Question: I observed a precipitate after diluting my this compound stock solution into the cell culture medium. What should I do?

Answer:

Precipitation of hydrophobic compounds like this compound upon dilution into aqueous solutions is a common issue. Here are several steps to troubleshoot this problem:

  • Two-Step Dilution: Avoid adding the highly concentrated DMSO stock directly to your final volume of media. First, prepare an intermediate dilution of this compound in warm (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of media in your culture plate. This gradual dilution process can prevent the compound from crashing out of solution.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells. However, a slightly higher DMSO concentration (up to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to assess its effect on your specific cell line.[1]

  • Mixing Technique: After adding this compound to the medium, mix gently but thoroughly by swirling the plate or flask. Avoid vigorous vortexing or pipetting, which can introduce air bubbles and potentially increase precipitation.

  • Temperature: Use pre-warmed (37°C) cell culture medium for dilutions. Adding a cold stock solution to warm media can sometimes cause precipitation.

  • Fresh Solutions: Always prepare fresh dilutions of this compound for each experiment. Do not use solutions that have been stored after dilution in aqueous media.

Question: My cells are showing signs of toxicity or off-target effects. How can I be sure it's due to this compound and not the solvent?

Answer:

Distinguishing between compound-specific effects and solvent-induced artifacts is crucial for accurate data interpretation.

  • Vehicle Control: The most critical control is the vehicle control. This consists of treating cells with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound, but without the compound itself. This will reveal any effects the solvent has on cell viability, morphology, or the experimental readout.

  • Dose-Response Curve: Perform a dose-response experiment with a wide range of this compound concentrations. This will help you identify a therapeutic window where you observe the desired biological effect without significant toxicity.

  • Cell Line Tolerance: Different cell lines have varying tolerances to DMSO. It's recommended to determine the maximum tolerated DMSO concentration for your specific cell line before starting experiments with this compound.

Frequently Asked Questions (FAQs)

What is this compound and what is its mechanism of action?

This compound is a specific ligand that covalently modifies cysteine 274 (C274) of the atypical orphan nuclear receptor NR0B1.[1] This covalent modification disrupts the interaction of NR0B1 with other proteins, such as RBM45 and SNW1. In the context of cancer, particularly in KEAP1-mutant non-small cell lung cancer (NSCLC), this disruption has been shown to impair anchorage-independent growth.[1]

What is the recommended solvent for preparing a this compound stock solution?

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions. A 10 mM stock solution in DMSO is a common starting point.

How should I store this compound stock solutions?

This compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

What are KEAP1-mutant cancer cells and why are they relevant for this compound studies?

KEAP1 is a negative regulator of the transcription factor NRF2, which controls the expression of antioxidant and cytoprotective genes.[2][3] In some cancers, such as certain types of non-small cell lung cancer, KEAP1 is mutated and inactivated. This leads to the constitutive activation of NRF2, which promotes cancer cell survival and proliferation.[2][4] this compound has been shown to be effective in impairing the growth of these KEAP1-mutant cancer cells by targeting the NR0B1 protein complex.[1]

Quantitative Data Summary

ParameterRecommendationNotes
Stock Solution Solvent Anhydrous DMSOMinimizes degradation and ensures maximum solubility.
Stock Solution Concentration 10 mMA common starting concentration for subsequent dilutions.
Stock Solution Storage -20°C (≤ 1 month), -80°C (≤ 6 months)Aliquot to avoid freeze-thaw cycles.[1]
Final DMSO Concentration in Assay < 0.5%Cell line dependent; always include a vehicle control.[1]
Effective Concentration Example 5 µMShown to block colony formation in soft agar (B569324) assays of KEAP1-mutant NSCLC cells.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening.

    • Calculate the volume of DMSO required to achieve a 10 mM stock solution based on the molecular weight of this compound.

    • Add the calculated volume of anhydrous DMSO to the vial of this compound.

    • Vortex briefly and sonicate if necessary to ensure complete dissolution.

    • Aliquot the stock solution into single-use, light-protected tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: General Protocol for a Cell-Based Assay with this compound

This protocol provides a general framework. Optimal cell density, this compound concentration, and incubation time should be determined empirically for each cell line and assay.

  • Cell Seeding:

    • Culture a KEAP1-mutant cell line (e.g., A549, NCI-H460) under standard conditions.[2]

    • Trypsinize and count the cells.

    • Seed the cells in a multi-well plate at a density appropriate for the duration of the assay. Allow cells to adhere overnight.

  • Compound Preparation and Treatment:

    • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

    • Warm the complete cell culture medium to 37°C.

    • Step 1: Intermediate Dilution. Prepare an intermediate dilution of this compound in the warm medium. For example, to achieve a final concentration of 10 µM, you could first prepare a 100 µM intermediate solution.

    • Step 2: Final Dilution. Add the appropriate volume of the intermediate dilution to the wells containing the cells to reach the desired final concentrations.

    • Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a negative control (untreated cells).

  • Incubation:

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Assay Readout:

    • Perform the desired assay to assess the effect of this compound, such as a cell viability assay (e.g., MTT, CellTiter-Glo), a colony formation assay, or western blotting for downstream signaling molecules.

Visualizations

BPK29_Solubilization_Workflow cluster_prep Stock Solution Preparation cluster_dilution Dilution for Cell Treatment cluster_troubleshooting Troubleshooting start This compound (solid) stock 10 mM Stock in DMSO start->stock Dissolve intermediate Intermediate Dilution (in warm medium) stock->intermediate Step 1 final Final Dilution (in cell plate) intermediate->final Step 2 precipitate Precipitate Observed? final->precipitate yes Yes precipitate->yes no No precipitate->no solution - Use Two-Step Dilution - Check DMSO % - Gentle Mixing - Use Warm Media yes->solution Implement Solutions proceed Proceed with Experiment no->proceed BPK29_Signaling_Pathway cluster_keap1_nrf2 KEAP1-Mutant Cancer Cell Context cluster_nrob1_complex NR0B1 Transcriptional Complex cluster_bpk29_action Action of this compound cluster_downstream Downstream Effects KEAP1 Mutated KEAP1 (Inactive) NRF2 NRF2 KEAP1->NRF2 No Degradation NRF2_nucleus NRF2 (Nuclear) NRF2->NRF2_nucleus Translocation ARE Antioxidant Response Element (ARE) NRF2_nucleus->ARE Binds NR0B1 NR0B1 ARE->NR0B1 Upregulates Expression RBM45 RBM45 NR0B1->RBM45 SNW1 SNW1 NR0B1->SNW1 C274 Cysteine 274 RBM45->SNW1 BPK29 This compound BPK29->C274 Covalently Modifies disruption Disruption of NR0B1 Complex C274->disruption Altered_Transcription Altered Gene Transcription disruption->Altered_Transcription Impaired_Growth Impaired Anchorage- Independent Growth Altered_Transcription->Impaired_Growth

References

Technical Support Center: BPK-29 Western Blot Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for your BPK-29 western blot experiments. This guide provides troubleshooting advice and frequently asked questions to help you resolve common issues and achieve optimal results.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address some of the most common problems encountered during western blotting and provide potential causes and solutions.

No Signal or Weak Signal

Q: I am not seeing any bands or only very faint bands for my target protein this compound. What could be the issue?

A: A lack of signal is a common issue that can arise from several factors throughout the western blot workflow. Here are some potential causes and solutions to consider:

  • Low Target Protein Abundance: The concentration of this compound in your sample may be too low for detection.[1]

    • Solution: Increase the amount of protein loaded per well. A typical starting point is 20-30 µg of total protein from cell lysates.[2] For low abundance proteins, you may need to load up to 100 µg.[2] Consider enriching your sample for this compound through techniques like immunoprecipitation.[1]

  • Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane may have been unsuccessful.

    • Solution: Verify successful transfer by staining the membrane with Ponceau S after transfer.[3] Ensure there are no air bubbles between the gel and the membrane, as these will block transfer.[4][5] For high molecular weight proteins, consider a wet transfer method and optimize the transfer time and buffer composition.[2][4]

  • Antibody Issues: The primary or secondary antibody may not be performing optimally.

    • Solution: Ensure you are using the correct primary antibody for this compound and that it is validated for western blotting. Optimize the primary antibody concentration by performing a titration.[3][6] Always use freshly diluted antibodies, as reusing them can lead to reduced activity.[2] Confirm the secondary antibody is appropriate for the host species of the primary antibody and is not expired.[7][8]

  • Inactive Detection Reagents: The enzyme (e.g., HRP) or substrate used for detection may have lost activity.

    • Solution: Use fresh detection reagents and ensure they are stored correctly.[9] Increase the exposure time to enhance the signal, but be mindful that this can also increase background.[9]

High Background

Q: My western blot has a high background, making it difficult to see my specific bands. How can I reduce this?

A: High background can obscure your results and is often caused by non-specific antibody binding or inadequate washing.

  • Insufficient Blocking: The blocking step is crucial to prevent non-specific antibody binding to the membrane.

    • Solution: Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) and/or the concentration of the blocking agent (e.g., 5% non-fat milk or BSA).[10][11] Some antibodies perform better with a specific blocking agent, so check the antibody datasheet for recommendations.[10] For detecting phosphorylated proteins, BSA is generally preferred over milk, as milk contains phosphoproteins that can cause background.[11][12]

  • Antibody Concentration Too High: Using too much primary or secondary antibody can lead to increased non-specific binding.

    • Solution: Optimize the antibody concentrations by performing a dilution series.[9][13] A lower concentration may be sufficient to detect your target protein while reducing background.

  • Inadequate Washing: Insufficient washing will not remove all unbound antibodies, leading to high background.

    • Solution: Increase the number and duration of wash steps.[3][9] Typically, three to five washes of 5-10 minutes each with a buffer containing a detergent like Tween-20 (e.g., TBST) are recommended after both primary and secondary antibody incubations.[2][14]

Non-Specific Bands

Q: I am seeing multiple bands in addition to the expected band for this compound. What is causing this?

A: The presence of non-specific bands can be due to several factors, including antibody cross-reactivity and sample degradation.

  • Primary Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins with similar epitopes.

    • Solution: Decrease the concentration of the primary antibody.[14][15] Incubating the primary antibody at 4°C overnight can also help reduce non-specific binding.[15] Ensure your antibody is highly specific for this compound.

  • Too Much Protein Loaded: Overloading the gel with too much protein can lead to the appearance of non-specific bands.[9][14]

    • Solution: Reduce the amount of protein loaded per lane. Aim for 20-30 µg for cell lysates.[14]

  • Sample Degradation: Proteases in your sample can degrade your target protein, leading to bands at lower molecular weights.

    • Solution: Always add protease inhibitors to your lysis buffer and keep your samples on ice to prevent degradation.[1][14]

Quantitative Data Summary

The following tables provide recommended starting points for key experimental parameters. Note that these are general guidelines, and optimal conditions should be determined empirically for your specific experiment.

Table 1: Recommended Antibody Dilutions

Antibody TypeStarting Dilution Range
Primary Antibody1:250 - 1:4000[6]
Secondary Antibody1:5,000 - 1:200,000[10]

Table 2: Recommended Protein Loading Amounts

Sample TypeRecommended Loading Amount
Whole Cell/Tissue Lysates20 - 30 µg[2][6]
Low Abundance ProteinsUp to 100 µg[2]
Purified Proteins10 - 100 ng[14]

Experimental Protocols

A detailed, step-by-step western blot protocol is provided below.

1. Sample Preparation (Cell Lysate)

  • Culture and treat your cells as required for your experiment.

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding an appropriate volume of ice-cold lysis buffer containing protease inhibitors.

  • Incubate on ice for 30 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein extract) to a new tube.

  • Determine the protein concentration using a protein assay (e.g., BCA assay).

  • Add Laemmli sample buffer to the desired amount of protein and heat at 95-100°C for 5 minutes to denature the proteins.

2. SDS-PAGE (Gel Electrophoresis)

  • Assemble the electrophoresis apparatus.

  • Load your prepared samples and a molecular weight marker into the wells of the polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

3. Protein Transfer

  • Equilibrate the gel, membrane (PVDF or nitrocellulose), and filter paper in transfer buffer.

  • Assemble the transfer stack (sandwich), ensuring no air bubbles are trapped between the gel and the membrane.

  • Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's instructions.

  • After transfer, you can briefly stain the membrane with Ponceau S to visualize the transferred proteins and confirm transfer efficiency.

4. Immunodetection

  • Blocking: Incubate the membrane in blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.

  • Primary Antibody Incubation: Dilute the primary antibody against this compound in blocking buffer to the optimized concentration. Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.

  • Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

  • Final Washes: Wash the membrane three times for 10 minutes each with wash buffer.

5. Signal Detection

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

  • Incubate the membrane with the substrate for the recommended time.

  • Capture the chemiluminescent signal using an imaging system or X-ray film.

Visualizations

Western Blot Workflow

Western_Blot_Workflow cluster_prep Sample Preparation cluster_sep Separation & Transfer cluster_detect Immunodetection SamplePrep 1. Sample Lysis Quant 2. Protein Quantification SamplePrep->Quant Denature 3. Denaturation Quant->Denature SDSPAGE 4. SDS-PAGE Denature->SDSPAGE Transfer 5. Protein Transfer SDSPAGE->Transfer Blocking 6. Blocking Transfer->Blocking PrimaryAb 7. Primary Antibody Blocking->PrimaryAb SecondaryAb 8. Secondary Antibody PrimaryAb->SecondaryAb Detection 9. Signal Detection SecondaryAb->Detection

Caption: A flowchart illustrating the major steps of a western blot experiment.

Troubleshooting Logic: No/Weak Signal

No_Signal_Troubleshooting Start No or Weak Signal Cause1 Low Protein Abundance Start->Cause1 Cause2 Inefficient Transfer Start->Cause2 Cause3 Antibody Issue Start->Cause3 Cause4 Detection Problem Start->Cause4 Sol1 Increase Protein Load Enrich for Target Cause1->Sol1 Sol2 Check with Ponceau S Optimize Transfer Cause2->Sol2 Sol3 Titrate Antibody Use Fresh Antibody Cause3->Sol3 Sol4 Use Fresh Substrate Increase Exposure Cause4->Sol4

Caption: A decision tree for troubleshooting no or weak signal in western blots.

Troubleshooting Logic: High Background

High_Background_Troubleshooting Start High Background Cause1 Insufficient Blocking Start->Cause1 Cause2 High Antibody Conc. Start->Cause2 Cause3 Inadequate Washing Start->Cause3 Sol1 Increase Blocking Time/Conc. Change Blocking Agent Cause1->Sol1 Sol2 Decrease Antibody Conc. Cause2->Sol2 Sol3 Increase Wash Number/Duration Cause3->Sol3

Caption: A decision tree for troubleshooting high background in western blots.

References

Common issues with BPK-29 stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BPK-29.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and experimental use of this compound.

IssuePossible CauseRecommended Solution
Precipitation in Aqueous Buffer This compound has low aqueous solubility. The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain solubility. The buffer pH may be affecting solubility.Ensure the final concentration of the organic solvent in your aqueous buffer is sufficient to keep this compound dissolved. We recommend keeping the final DMSO concentration at or above 0.5%. Test a range of pH values for your buffer to assess the impact on this compound solubility. Consider using a buffer system where this compound is known to be more stable.
Inconsistent Experimental Results This compound may be degrading in solution. Instability can be caused by improper storage, repeated freeze-thaw cycles, or prolonged exposure to light or certain buffer components.Prepare fresh working solutions of this compound for each experiment from a frozen stock. Aliquot stock solutions to minimize freeze-thaw cycles. Protect solutions from light. Evaluate the compatibility of your buffer components with this compound.
Loss of Compound Activity The covalent warhead of this compound may be reacting with components in the buffer or media. The compound may have degraded over time.Avoid buffers containing nucleophiles such as thiols (e.g., DTT, β-mercaptoethanol) that can react with the covalent warhead of this compound. Use freshly prepared solutions and follow recommended storage conditions.
Difficulty Dissolving the Compound This compound is a hydrophobic molecule.We recommend preparing a high-concentration stock solution in an appropriate organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. Sonication may aid in the dissolution process.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing this compound stock solutions?

This compound is sparingly soluble in aqueous solutions. For stock solutions, we recommend using a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.

2. What are the recommended storage conditions for this compound?

  • Solid Form: Store at -20°C or -80°C for long-term storage.

  • Stock Solutions: Aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.

3. Is this compound stable in aqueous solutions?

The stability of this compound in aqueous solutions has not been extensively characterized. Due to its covalent nature and hydrophobicity, it is recommended to prepare fresh dilutions in your aqueous experimental buffer from a stock solution immediately before use. Prolonged incubation in aqueous buffers may lead to hydrolysis or non-specific binding.

4. What is the mechanism of action of this compound?

This compound is a covalent inhibitor that targets cysteine 274 (C274) of the atypical orphan nuclear receptor NR0B1.[1] This covalent modification disrupts the interaction of NR0B1 with other proteins, thereby modulating its activity.[1]

5. Are there any known incompatibilities with this compound?

Avoid using buffers or media containing strong nucleophiles, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, as they can react with the electrophilic warhead of this compound, leading to its inactivation.

Experimental Protocols

Preparation of this compound Stock Solution
  • Equilibrate the vial of solid this compound to room temperature before opening.

  • Add a sufficient volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex briefly and sonicate if necessary to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in tightly sealed vials.

  • Store the aliquots at -80°C.

General Protocol for Cell-Based Assays
  • Culture cells to the desired density in appropriate growth media.

  • From a frozen stock, prepare a fresh intermediate dilution of this compound in cell culture media.

  • Further dilute the intermediate solution to the final desired concentrations in the cell culture media. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control, and is non-toxic to the cells (typically ≤ 0.5%).

  • Remove the existing media from the cells and add the media containing the different concentrations of this compound or vehicle control.

  • Incubate the cells for the desired period.

  • Proceed with the specific downstream analysis (e.g., cell viability assay, western blot, qPCR).

Visualizations

BPK29_Signaling_Pathway This compound Signaling Pathway BPK29 This compound NR0B1 NR0B1 (C274) BPK29->NR0B1 Covalent Modification NR0B1_Complex NR0B1-Protein Complex BPK29->NR0B1_Complex Disruption NR0B1->NR0B1_Complex Protein_Partners Protein Partners (e.g., RBM45, SNW1) Protein_Partners->NR0B1_Complex Downstream_Signaling Downstream Signaling Events NR0B1_Complex->Downstream_Signaling Regulation Biological_Response Biological Response (e.g., Impaired Anchorage-Independent Growth) Downstream_Signaling->Biological_Response

Caption: this compound covalently modifies NR0B1, disrupting its protein interactions and downstream signaling.

BPK29_Experimental_Workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (in DMSO) Working_Solution Prepare Fresh Working Solutions Stock_Solution->Working_Solution Treatment Treat Cells with this compound Working_Solution->Treatment Cell_Culture Cell Seeding and Culture Cell_Culture->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Data_Collection Collect Data (e.g., Viability, Protein Levels) Incubation->Data_Collection Data_Analysis Analyze and Interpret Results Data_Collection->Data_Analysis

Caption: A general workflow for in vitro experiments using this compound.

References

Technical Support Center: BPK-29 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The synthesis protocol and troubleshooting guide provided below are based on a hypothetical structure and synthetic pathway for BPK-29, as publicly available information on its synthesis is limited. This guide is intended for research and informational purposes only and should be adapted and optimized by qualified personnel in a laboratory setting.

Introduction

This compound is a covalent ligand targeting a cysteine residue (C274) on the orphan nuclear receptor NR0B1, leading to the disruption of its protein-protein interactions. This guide provides a hypothetical troubleshooting framework for the synthesis of a potential this compound analog, designed to aid researchers in overcoming common synthetic challenges and improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the proposed core structure of the this compound analog?

A1: The hypothetical this compound analog is proposed to consist of a central aromatic core, providing a scaffold for recognition by the NR0B1 binding pocket, and an electrophilic acrylamide (B121943) "warhead" for covalent modification of Cys274.

Q2: What are the key stages in the hypothetical synthesis of the this compound analog?

A2: The synthesis is divided into three main stages:

  • Synthesis of the core scaffold: Formation of a substituted aromatic intermediate.

  • Introduction of the linker and amine precursor: Functionalization of the core scaffold to prepare for the addition of the acrylamide group.

  • Formation of the acrylamide warhead: The final step to generate the active covalent inhibitor.

Q3: My overall yield is consistently low. What are the most likely causes?

A3: Low overall yield can result from incomplete reactions at any of the key stages, degradation of intermediates, or inefficient purification. It is crucial to monitor each step by TLC or LC-MS to identify the problematic reaction. See the troubleshooting guide below for step-specific issues.

Q4: I am observing multiple spots on my TLC after the final reaction. What could these be?

A4: Multiple spots could indicate the presence of unreacted starting material, the desired product, and potential byproducts such as a Michael addition adduct of your product with the amine starting material (if an excess was used) or decomposition products. Careful purification by column chromatography or preparative HPLC is recommended.

Troubleshooting Guide

Stage 1: Synthesis of the Core Scaffold (Example: Suzuki Coupling)
Problem Possible Cause(s) Suggested Solution(s)
Low conversion of starting materials 1. Inactive catalyst. 2. Insufficient degassing of the reaction mixture. 3. Poor quality of reagents (e.g., boronic acid decomposition).1. Use a fresh batch of palladium catalyst. 2. Ensure thorough degassing by bubbling with argon or nitrogen for at least 30 minutes. 3. Use freshly purchased or properly stored boronic acid.
Formation of significant homocoupling byproduct 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reactants.1. Lower the reaction temperature and monitor the reaction progress closely. 2. Use a slight excess (1.1-1.2 equivalents) of the boronic acid.
Difficulty in removing tin or boron impurities 1. Inefficient work-up procedure.1. Perform an aqueous work-up with an appropriate reagent (e.g., aqueous KF for boronic acid impurities). 2. Utilize specific purification techniques like crystallization or specialized column chromatography.
Stage 2: Introduction of the Linker and Amine Precursor (Example: SNAr Reaction)
Problem Possible Cause(s) Suggested Solution(s)
No reaction or very slow reaction 1. Insufficient activation of the aromatic ring. 2. Low reaction temperature. 3. Steric hindrance.1. Ensure the presence of a strong electron-withdrawing group ortho or para to the leaving group. 2. Increase the reaction temperature, potentially using a higher-boiling solvent. 3. If sterically hindered, consider alternative coupling strategies.
Formation of multiple products 1. Reaction with other functional groups on the molecule. 2. Use of a di-functionalized nucleophile leading to polymerization.1. Protect sensitive functional groups prior to the SNAr reaction. 2. Use a mono-protected diamine or a large excess of the diamine to favor mono-substitution.
Stage 3: Formation of the Acrylamide Warhead (Example: Acylation of an Amine)
Problem Possible Cause(s) Suggested Solution(s)
Low yield of the final product 1. Incomplete acylation. 2. Polymerization of the acryloyl chloride or the product. 3. Product instability.1. Use a slight excess of acryloyl chloride and a non-nucleophilic base (e.g., DIEA). 2. Add a radical inhibitor (e.g., BHT) to the reaction mixture. Perform the reaction at a low temperature (0 °C). 3. Purify the product quickly and store it at a low temperature, protected from light.
Product is difficult to purify 1. Product is unstable on silica (B1680970) gel. 2. Close polarity of the product and starting material.1. Use a different stationary phase for chromatography (e.g., alumina) or purify by crystallization or reverse-phase HPLC. 2. Ensure the previous step went to completion to avoid carrying over starting material.

Experimental Protocols

Hypothetical Synthesis of a this compound Analog

Step 1: Suzuki Coupling to form Biaryl Scaffold

  • To a solution of Aryl Halide 1 (1.0 eq) and Boronic Acid 2 (1.2 eq) in a 2:1 mixture of toluene (B28343) and ethanol, add Pd(PPh₃)₄ (0.05 eq) and 2 M aqueous Na₂CO₃ (3.0 eq).

  • Degas the mixture by bubbling argon through it for 30 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Biaryl Intermediate 3 .

Step 2: SNAr Reaction to Introduce Amine Precursor

  • To a solution of Biaryl Intermediate 3 (1.0 eq) in anhydrous DMF, add Boc-piperazine (1.5 eq) and K₂CO₃ (3.0 eq).

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to yield Boc-protected Amine 4 .

Step 3: Boc Deprotection

  • Dissolve Boc-protected Amine 4 (1.0 eq) in a 1:1 mixture of dichloromethane (B109758) and trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 2 hours.

  • Monitor deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃.

  • Dry the organic layer, filter, and concentrate to give Amine 5 .

Step 4: Acrylamide Formation

  • Dissolve Amine 5 (1.0 eq) and DIEA (2.0 eq) in anhydrous dichloromethane and cool to 0 °C.

  • Slowly add acryloyl chloride (1.1 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 3 hours.

  • Monitor the reaction by LC-MS.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the final this compound Analog 6 .

Visualizations

G cluster_pathway Hypothetical NR0B1 Signaling Pathway Inhibition NR0B1 NR0B1 Coactivator Co-activator NR0B1->Coactivator recruits TargetGene Target Gene Transcription Coactivator->TargetGene activates BPK29 This compound Analog BPK29->NR0B1 covalently binds to Cys274

Caption: Inhibition of NR0B1 signaling by a this compound analog.

G cluster_workflow This compound Analog Synthesis Workflow A Aryl Halide + Boronic Acid B Suzuki Coupling A->B C Biaryl Intermediate B->C D SNAr with Boc-piperazine C->D E Boc-protected Amine D->E F Boc Deprotection E->F G Free Amine F->G H Acrylamide Formation G->H I Final this compound Analog H->I

Caption: Overall synthetic workflow for the this compound analog.

G cluster_troubleshooting Troubleshooting Logic: Low Yield in Final Step Problem Low Yield of this compound Analog Check1 LC-MS of Crude Reaction Mixture Problem->Check1 Outcome1 Incomplete Conversion Check1->Outcome1 Outcome2 Multiple Products Check1->Outcome2 Outcome3 Product Degraded Check1->Outcome3 Solution1 Increase reaction time or add more acryloyl chloride Outcome1->Solution1 Solution2 Optimize purification; check for side reactions Outcome2->Solution2 Solution3 Use radical inhibitor; lower temperature Outcome3->Solution3

Caption: Troubleshooting decision tree for low yield.

BPK-29 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BPK-29. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a focus on understanding and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a specific, covalent ligand designed to target the atypical orphan nuclear receptor NR0B1, also known as DAX1 (Dosage-sensitive sex reversal, Adrenal hypoplasia congenita critical region on the X chromosome, gene 1).[1][2][3] Its primary mechanism of action is the disruption of NR0B1's interactions with other proteins, such as RBM45 and SNW1.[1] this compound achieves this by covalently modifying the cysteine residue at position 274 (C274) within the NR0B1 protein.[1] This targeted covalent modification has been shown to impair the anchorage-independent growth of KEAP1-mutant cancer cells.[1]

Q2: The product description for this compound mentions "good overall proteomic selectivity." What does this imply?

"Good overall proteomic selectivity" suggests that in studies conducted in specific cell lines (e.g., KEAP1-mutant Non-Small Cell Lung Cancers), this compound was found to predominantly bind to its intended target, NR0B1, with minimal binding to other proteins in the proteome.[1] However, it is crucial to understand that "good selectivity" does not mean absolute specificity. The inherent reactivity of a covalent compound means there is always a potential for off-target interactions, which can be context-dependent (e.g., cell type, compound concentration, treatment duration).

Q3: What are the potential off-target effects of a covalent inhibitor like this compound?

As a covalent inhibitor, this compound's reactivity, while designed for NR0B1, could lead to covalent modification of other accessible and nucleophilic cysteine residues on different proteins.[4][5][6][7] Potential off-target effects can be broadly categorized as:

  • Pharmacological Off-Target Effects: this compound could bind to other proteins with functional consequences, leading to unexpected cellular phenotypes. These could be other nuclear receptors, enzymes, or signaling proteins that possess a reactive cysteine in a sterically accessible location.

  • Idiosyncratic Toxicity: Covalent modification of unintended proteins can sometimes trigger an immune response (hapten formation) or cause cytotoxicity through sustained off-target engagement.[6]

It is important to note that off-target effects are a common challenge in drug discovery, and their presence does not necessarily preclude the utility of a compound as a research tool, provided they are properly characterized and controlled for.[8]

Q4: How can I assess the selectivity of this compound in my specific experimental system?

Assessing the selectivity of this compound in your model system is a critical step for data interpretation. The most direct and comprehensive method is chemoproteomics.[4][7][9] A common approach involves using a tagged version of this compound (e.g., with an alkyne or biotin (B1667282) handle) to identify its binding partners via mass spectrometry. A competitive profiling experiment, where cells are pre-treated with an excess of untagged this compound before adding the tagged probe, is the gold standard for confirming specific targets.[4][6]

Troubleshooting Guides

Problem: I am observing an unexpected or unexplainable phenotype in my cells after treatment with this compound.

This is a common challenge when working with novel inhibitors. The observed phenotype could be a result of on-target (NR0B1 inhibition) or off-target effects. Here is a guide to help you troubleshoot:

  • Confirm On-Target Engagement:

    • Western Blot: Check for downstream markers of NR0B1 activity. Since NR0B1 is a transcriptional repressor, you might expect changes in the expression of its target genes.[2]

    • Cellular Thermal Shift Assay (CETSA): Assess whether this compound is binding to and stabilizing NR0B1 in your cells.

  • Differentiate On-Target from Off-Target Effects:

    • Genetic Knockdown/Knockout: The most rigorous control is to use a system where NR0B1 is genetically depleted (e.g., using siRNA or CRISPR/Cas9). If the phenotype persists in NR0B1-knockout cells upon this compound treatment, it is likely an off-target effect.

    • Use a Negative Control: If available, a structurally similar but non-reactive analog of this compound can be used. If this control compound does not produce the same phenotype, it suggests the covalent nature of this compound is responsible, though this does not distinguish between on- and off-target covalent binding.

  • Identify Potential Off-Targets:

    • If the phenotype is suspected to be off-target, consider performing a chemoproteomic experiment to identify other proteins that this compound binds to in your specific cell type.

Problem: How do I design appropriate control experiments for this compound?

Given its covalent mechanism, designing robust controls is essential.

  • Primary Control (On-Target Validation): As mentioned above, the gold standard is to compare the effects of this compound in wild-type cells versus cells where the target, NR0B1, has been knocked out or knocked down. An on-target effect should be absent or significantly diminished in the absence of NR0B1.

  • Secondary Control (Chemical): A non-reactive analog of this compound, if available, can help to control for non-covalent effects of the compound scaffold.

  • Dose-Response: Perform dose-response experiments. On-target effects should ideally occur at lower concentrations, while off-target effects may only appear at higher concentrations. Correlate the concentration required for the phenotypic effect with the concentration required for NR0B1 engagement.

Data Presentation

Table 1: General Properties of this compound

PropertyDescriptionReference
Target Atypical orphan nuclear receptor NR0B1 (DAX1)[1]
Mechanism of Action Covalently modifies Cysteine 274 (C274) of NR0B1, disrupting its protein-protein interactions.[1]
Reported Cellular Effect Impairs anchorage-independent growth of KEAP1-mutant cancer cells.[1]
Selectivity Profile Reported to have "good overall proteomic selectivity" in KEAP1-mutant Non-Small Cell Lung Cancers. Specific off-targets not publicly detailed.[1]

Table 2: Template for Researcher's this compound Selectivity Data

Potential Off-TargetMethod of IdentificationIC50 / Ki (On-Target)IC50 / Ki (Off-Target)Selectivity Ratio (Off-Target/On-Target)Notes
e.g., Protein Xe.g., Chemoproteomics
e.g., Kinase Ye.g., Kinase Panel Screen

Experimental Protocols

Protocol 1: Overview of Competitive Chemoproteomics for Off-Target Identification

This method is used to identify the cellular targets of a covalent inhibitor like this compound.[4][5][6]

  • Probe Synthesis: Synthesize a version of this compound that includes a bioorthogonal handle, such as a terminal alkyne. This is your "probe."

  • Cell Treatment:

    • Group 1 (Negative Control): Treat cells with DMSO.

    • Group 2 (Probe Only): Treat cells with the alkyne-tagged this compound probe.

    • Group 3 (Competitive): Pre-treat cells with an excess of untagged this compound for a set period, then add the alkyne-tagged probe.

  • Cell Lysis: After treatment, harvest and lyse the cells to produce a total protein lysate.

  • Click Chemistry: To the lysates, add a biotin-azide molecule. This will "click" onto the alkyne handle of the probe, effectively attaching a biotin tag to any protein that this compound has covalently bound to.[4]

  • Affinity Purification: Use streptavidin-coated beads to pull down all biotin-tagged proteins from the lysate.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into smaller peptides using an enzyme like trypsin.

  • Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: True targets of this compound will be abundant in the "Probe Only" group but significantly reduced in the "Competitive" group.

Protocol 2: CRISPR/Cas9-Mediated Target Validation

This protocol helps determine if a cellular phenotype is due to the inhibition of NR0B1.

  • gRNA Design: Design and validate guide RNAs (gRNAs) that specifically target the NR0B1 gene.

  • Cell Line Generation: Generate a stable cell line that expresses Cas9. Transfect or transduce these cells with the NR0B1-targeting gRNAs to create a knockout cell line.

  • Validation of Knockout: Confirm the successful knockout of the NR0B1 protein by Western blot or qPCR.

  • Phenotypic Assay:

    • Treat both the wild-type (WT) and the NR0B1-knockout (KO) cell lines with a dose-response of this compound.

    • Perform the phenotypic assay of interest (e.g., cell viability, migration, gene expression).

  • Analysis:

    • On-Target Effect: If the phenotype is significantly reduced or absent in the KO cells compared to the WT cells, this strongly suggests the effect is mediated through NR0B1.

    • Off-Target Effect: If the phenotype is still observed in the KO cells, it is likely due to this compound acting on one or more other targets.

Visualizations

BPK29_On_Target_Pathway cluster_nucleus Nucleus cluster_drug Intervention NR0B1 NR0B1 (DAX1) Partner Partner Protein (e.g., RBM45, SNW1) NR0B1->Partner Interaction DNA Target Gene Promoter NR0B1->DNA Binds Blocked_Interaction Interaction Disrupted NR0B1->Blocked_Interaction Cannot interact with Partner Partner->DNA Binds Partner->Blocked_Interaction Transcription Transcription Repressed DNA->Transcription Leads to BPK29 This compound BPK29->NR0B1 Covalently modifies C274 Blocked_Interaction->DNA Binding to DNA is altered

Caption: On-target mechanism of this compound disrupting NR0B1 protein interactions.

Off_Target_Workflow Start Unexpected Phenotype Observed with this compound Isolate_Target Is the effect on-target? Start->Isolate_Target CRISPR Generate NR0B1 KO/KD Cell Line Isolate_Target->CRISPR Use Genetic Controls Compare Compare Phenotype in WT vs KO/KD Cells CRISPR->Compare Result Phenotype Diminished in KO/KD? Compare->Result OnTarget Phenotype is Likely ON-TARGET Result->OnTarget Yes OffTarget Phenotype is Likely OFF-TARGET Result->OffTarget No Chemoproteomics Identify Off-Targets via Chemoproteomics OffTarget->Chemoproteomics Validate_OffTarget Validate New Targets (e.g., genetic KO of new hit) Chemoproteomics->Validate_OffTarget

Caption: Workflow for troubleshooting unexpected phenotypes observed with this compound.

References

Overcoming resistance to BPK-29 in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: BPK-29

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and overcoming potential resistance to this compound in cancer cells. This compound is a novel, highly selective inhibitor of the p110α subunit of phosphoinositide 3-kinase (PI3K).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an ATP-competitive inhibitor of the PI3Kα isoform. By blocking the catalytic activity of PI3Kα, this compound prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This leads to reduced activation of downstream signaling pathways, most notably the Akt/mTOR pathway, resulting in decreased cell proliferation, survival, and growth in cancer cells with activating PIK3CA mutations.

Q2: What are the initial signs of developing resistance to this compound in my cell cultures?

A2: The primary indicator of resistance is a gradual or sudden increase in the half-maximal inhibitory concentration (IC50) value of this compound. You may observe that a previously effective concentration of this compound no longer inhibits cell proliferation or induces apoptosis. Morphologically, cells may resume a normal growth rate and confluence despite the presence of the drug. Biochemically, you may see a restoration of phosphorylation of Akt (at Ser473) and its downstream targets like S6 ribosomal protein, even in the presence of this compound.

Q3: Are there known mutations that can cause resistance to this compound?

A3: While this compound is designed to be effective against many common activating mutations in PIK3CA, secondary mutations in the drug-binding pocket of PI3Kα can emerge under selective pressure, potentially reducing the binding affinity of this compound. Additionally, mutations that activate parallel or downstream pathways, such as activating mutations in KRAS or loss-of-function mutations in PTEN, can confer resistance by bypassing the need for PI3Kα signaling.

Q4: Can upregulation of other signaling pathways compensate for this compound-mediated PI3K inhibition?

A4: Yes, this is a common mechanism of acquired resistance. Cancer cells can adapt by upregulating parallel signaling pathways to maintain proliferation and survival. The most frequently observed bypass tracks include the MAPK/ERK pathway and the JAK/STAT pathway. Activation of these pathways can be triggered by feedback loops that are released upon PI3K inhibition.

Troubleshooting Guide

Issue 1: Increased IC50 Value for this compound

Your cell line, which was previously sensitive to this compound, now requires a significantly higher concentration to achieve the same level of growth inhibition.

Potential Cause Suggested Troubleshooting Step
Upregulation of Bypass Pathways Perform Western blot analysis to check the phosphorylation status of key proteins in parallel pathways, such as p-ERK, p-MEK, and p-STAT3.
Acquired Target Mutation Sequence the PIK3CA gene in the resistant cells to identify potential secondary mutations in the drug-binding domain.
Loss of PTEN function Assess PTEN protein levels by Western blot and check for loss-of-function mutations or deletions in the PTEN gene.
Increased Drug Efflux Use an ABC transporter inhibitor (e.g., verapamil) in combination with this compound to see if sensitivity is restored.

Issue 2: Rebound in p-Akt Levels After Initial Suppression

You observe an initial decrease in Akt phosphorylation upon this compound treatment, but levels recover within 24-48 hours despite the continued presence of the drug.

Potential Cause Suggested Troubleshooting Step
Feedback Loop Activation Inhibition of the PI3K/mTOR pathway can relieve negative feedback on receptor tyrosine kinases (RTKs) like EGFR or HER2.
Drug Instability Verify the stability of this compound in your cell culture medium over the time course of the experiment. Replenish the drug if necessary.
Cellular Adaptation Cells may be adapting by increasing the expression of PI3K pathway components or activating alternative PI3K isoforms (β, δ).

Quantitative Data Summary

The following tables present hypothetical data from experiments on a this compound-sensitive breast cancer cell line (MCF-7) and its derived resistant counterpart (MCF-7-BR).

Table 1: this compound IC50 Values in Sensitive and Resistant Cell Lines

Cell Line This compound IC50 (nM) Fold Resistance
MCF-7 (Sensitive) 50 1x

| MCF-7-BR (Resistant) | 1200 | 24x |

Table 2: Relative Protein Expression and Phosphorylation in Response to this compound (100 nM)

Protein MCF-7 (Sensitive) MCF-7-BR (Resistant)
p-Akt (Ser473) 0.15 0.85
Total Akt 1.00 1.10
p-ERK1/2 (Thr202/Tyr204) 0.95 2.50
Total ERK1/2 1.05 1.00

| PTEN | 1.00 | 0.20 |

Experimental Protocols

Protocol 1: Cell Viability Assay to Determine IC50

  • Cell Seeding: Plate 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Drug Preparation: Prepare a 2x serial dilution of this compound in culture medium, ranging from 10 µM to 1 nM. Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to calculate the IC50 value.

Protocol 2: Western Blotting for Pathway Analysis

  • Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ and normalize phosphoprotein levels to total protein levels.

Visual Diagrams

BPK29_Mechanism_of_Action RTK RTK (e.g., EGFR) PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates BPK29 This compound BPK29->PI3K PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: Mechanism of action of this compound on the PI3K/Akt signaling pathway.

Resistance_Mechanism RTK RTK PI3K PI3Kα RTK->PI3K RAS RAS RTK->RAS Akt Akt PI3K->Akt BPK29 This compound BPK29->PI3K Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Upregulated Bypass Bypass Pathway Activation Bypass->MEK

Caption: MAPK pathway upregulation as a bypass mechanism for this compound resistance.

Experimental_Workflow start Observe Decreased Sensitivity to this compound ic50 Confirm IC50 Shift (Cell Viability Assay) start->ic50 pathway_analysis Analyze Bypass Pathways (Western Blot for p-ERK, p-STAT3) ic50->pathway_analysis pathway_active Bypass Pathway Activated? pathway_analysis->pathway_active combo_therapy Test Combination Therapy (e.g., this compound + MEK inhibitor) pathway_active->combo_therapy Yes sequencing Sequence PIK3CA and PTEN (Sanger/NGS) pathway_active->sequencing No mutation_found Resistance Mutation Identified? sequencing->mutation_found alt_therapy Consider Alternative Therapeutic Strategy mutation_found->alt_therapy Yes mutation_found->alt_therapy No

Caption: Workflow for investigating the mechanism of acquired this compound resistance.

Refining BPK-29 dosage for optimal efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BPK-29. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective covalent ligand of the atypical orphan nuclear receptor NR0B1 (also known as DAX-1). It specifically targets and covalently binds to a cysteine residue at position 274 (Cys274) within NR0B1. This covalent modification disrupts the interaction of NR0B1 with its protein partners, such as SNW1 and RBM45. In the context of KEAP1-mutant cancers, where the NRF2 pathway is often constitutively active, NR0B1 is a key downstream effector. By inhibiting NR0B1, this compound can impair the anchorage-independent growth of these cancer cells.[1][2][3]

Q2: What are the recommended solvent and storage conditions for this compound?

This compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can be stored at -80°C for up to six months.[2]

Q3: What is a typical effective concentration range for this compound in cell-based assays?

The effective concentration of this compound can vary depending on the cell line and the specific assay. Based on published research, a concentration of 5 µM has been shown to be effective in inhibiting the anchorage-independent growth of KEAP1-mutant non-small cell lung cancer (NSCLC) cells (e.g., H460) in soft agar (B569324) assays.[1] For target engagement and gene expression studies in cell culture, concentrations ranging from 25 µM to 40 µM have been used with incubation times of 3 to 12 hours.[1][4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

This compound Dosage and Efficacy Data Summary

ParameterCell LineConcentrationIncubation TimeAssayObserved EffectReference
Anchorage-Independent GrowthH460 (KEAP1-mutant NSCLC)5 µMNot specifiedSoft Agar AssayInhibition of colony formation[1]
Target Engagement (NR0B1)H460 (KEAP1-mutant NSCLC)40 µM3 hoursisoTOP-ABPPCovalent modification of Cys274 in NR0B1[1]
Disruption of Protein InteractionH460 (KEAP1-mutant NSCLC)Concentration-dependent3 hoursCo-immunoprecipitationBlockade of NR0B1-RBM45 interaction[1]
Gene Expression AnalysisH460 (KEAP1-mutant NSCLC)25 µM12 hoursqPCRAltered expression of NR0B1 target genes[4]
Gene Expression AnalysisH2122 (KEAP1-mutant NSCLC)30 µM12 hoursqPCRAltered expression of NR0B1 target genes[1][4]

Troubleshooting Guide

Q4: I am not observing the expected inhibition of cell growth with this compound. What are the possible reasons?

  • Suboptimal Concentration: The effective concentration of this compound can be cell-line dependent. Perform a dose-response curve (e.g., from 1 µM to 50 µM) to determine the IC50 for your specific cell line.

  • Incorrect Cell Line: this compound is particularly effective in cancer cells with KEAP1 mutations, where the NRF2/NR0B1 pathway is activated. Ensure your cell line has the appropriate genetic background. The effects on KEAP1 wild-type cells may be minimal.[1]

  • Compound Instability: Ensure that the this compound stock solution has been stored properly at -80°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment.

  • Incubation Time: The duration of treatment may be insufficient. For growth assays, a longer incubation period (e.g., several days) may be necessary to observe significant effects.

Q5: How can I confirm that this compound is engaging its target, NR0B1, in my cells?

  • Chemical Proteomics: A technique like isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP) can directly assess the covalent modification of NR0B1 at Cys274.[1]

  • Co-immunoprecipitation (Co-IP): You can assess the disruption of the NR0B1-SNW1 or NR0B1-RBM45 interaction. Treat cells with this compound, then perform a Co-IP with an antibody against one of the interacting partners and immunoblot for the other. A decrease in the co-precipitated protein in this compound-treated cells indicates target engagement.[1]

  • Western Blot for Downstream Targets: Analyze the protein levels of known downstream targets of the NRF2/NR0B1 pathway that are affected by this compound, such as CRY1.[4]

Q6: I am observing off-target effects in my experiments. What can I do?

  • Use Control Compounds: Include inactive control compounds, such as BPK-9 and BPK-27, in your experiments. These structurally related molecules do not inhibit the NR0B1-SNW1 interaction and can help differentiate on-target from off-target effects.[1]

  • Titrate the Concentration: Use the lowest effective concentration of this compound that elicits the desired on-target effect to minimize the likelihood of off-target activities.

  • Rescue Experiment: To confirm that the observed phenotype is due to the inhibition of NR0B1, you can perform a rescue experiment by overexpressing a C274V mutant of NR0B1. This mutant cannot be covalently modified by this compound, and its expression should rescue the effects of the compound.[1]

Experimental Protocols & Visualizations

This compound Signaling Pathway

BPK29_Signaling_Pathway cluster_0 KEAP1-Mutant Cancer Cell KEAP1 KEAP1 (mutated/inactive) NRF2 NRF2 KEAP1->NRF2 No degradation NR0B1 NR0B1 NRF2->NR0B1 Upregulation SNW1 SNW1/RBM45 NR0B1->SNW1 Forms Complex Transcription Aberrant Gene Transcription SNW1->Transcription Growth Anchorage-Independent Growth Transcription->Growth BPK29 This compound BPK29->NR0B1 Covalently binds Cys274 & Disrupts Complex

Caption: this compound mechanism in KEAP1-mutant cells.

Experimental Workflow: Target Engagement Verification

Target_Engagement_Workflow cluster_workflow Co-Immunoprecipitation Workflow start Seed KEAP1-mutant cells (e.g., H460) treat Treat with this compound (e.g., 25 µM) and controls for 3h start->treat lyse Lyse cells and quantify protein concentration treat->lyse ip Immunoprecipitate with anti-FLAG (for FLAG-RBM45) or anti-NR0B1 lyse->ip wash Wash beads to remove non-specific binding ip->wash elute Elute protein complexes wash->elute sds Run SDS-PAGE and Western Blot elute->sds analyze Probe for NR0B1 and RBM45/SNW1 sds->analyze end Reduced co-precipitated protein indicates target engagement analyze->end

Caption: Workflow for Co-IP target engagement assay.

Logical Relationship: Troubleshooting Decision Tree

Troubleshooting_Tree start No effect of this compound observed q1 Is the cell line KEAP1-mutant? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Was a dose-response performed? a1_yes->q2 s1 Use a KEAP1-mutant cell line (e.g., H460, A549 with KEAP1 mutation) a1_no->s1 end Re-evaluate experiment with optimized parameters s1->end a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Are compound and reagents fresh? a2_yes->q3 s2 Perform dose-response (e.g., 1-50 µM) to find IC50 a2_no->s2 s2->end a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q3:s->end Yes s3 Use fresh this compound dilutions; check reagent expiry a3_no->s3 s3->end

Caption: Decision tree for troubleshooting this compound efficacy.

References

Troubleshooting inconsistent results with BPK-29

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using BPK-29. The information is tailored for scientists in drug development and related fields to address common issues and ensure consistent experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a specific ligand that covalently modifies the cysteine 274 residue of the atypical orphan nuclear receptor NR0B1. This modification disrupts the interaction of NR0B1 with its protein partners, such as RBM45 and SNW1.[1][2] A key application of this compound is in the study of KEAP1-mutant cancer cells, where it has been shown to impair anchorage-independent growth.

Q2: How should this compound be stored?

Proper storage of this compound is critical for maintaining its activity and ensuring reproducible results. For long-term storage, it is recommended to store the compound at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is acceptable.[1]

Q3: In what solvent should this compound be dissolved?

This compound is soluble in DMSO. For cell-based assays, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.

Q4: What is the known link between NR0B1 and the KEAP1/Nrf2 pathway?

Recent studies have shown that NR0B1 can suppress ferroptosis by upregulating the NRF2/c-JUN signaling pathway.[3] NR0B1 directly promotes the transcription of NRF2 and c-JUN.[3] In KEAP1-mutant cancer cells, the NRF2 pathway is often constitutively active, promoting cell survival. By targeting NR0B1, this compound is believed to modulate the NRF2 pathway, leading to an impairment of the cancer cells' ability to grow in an anchorage-independent manner.

Troubleshooting Inconsistent Results

Inconsistent results in experiments involving this compound can arise from various factors, from reagent handling to experimental setup. This guide provides a structured approach to troubleshooting common issues.

Problem 1: Reduced or No Activity of this compound

If this compound does not produce the expected biological effect, consider the following potential causes and solutions.

Potential Cause Troubleshooting Steps
Improper Storage Verify that this compound has been stored at the correct temperature (-80°C for long-term, -20°C for short-term).[1] Avoid repeated freeze-thaw cycles of the stock solution.
Incorrect Concentration Confirm the calculations for your working dilutions. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Reagent Degradation Prepare fresh dilutions of this compound from a stock solution that has been stored correctly. If possible, use a new vial of the compound.
Cell Line Insensitivity Ensure that the cell line used is appropriate for the experiment. This compound has been shown to be effective in KEAP1-mutant cancer cells. The expression level of NR0B1 in your cell line might also influence the response.
Problem 2: High Variability Between Replicates

High variability can obscure the true effect of this compound. The following table outlines potential sources of variability and how to address them.

Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a consistent and careful pipetting technique to dispense an equal number of cells into each well.
Edge Effects in Multi-well Plates To minimize evaporation from the outer wells of a multi-well plate, which can concentrate the compound and affect cell growth, fill the perimeter wells with a sterile buffer or medium without cells.
Incomplete Dissolution of this compound Ensure that the this compound stock solution is fully dissolved in DMSO before further dilution in aqueous media. Visually inspect the solution for any precipitates.
Assay Timing Perform the assay readout at a consistent time point across all experiments. For cell viability or proliferation assays, ensure that the cells are in the exponential growth phase.

Experimental Protocols

Anchorage-Independent Growth (Soft Agar) Assay

This assay is a hallmark for assessing cellular transformation and is particularly relevant for evaluating the effect of this compound on KEAP1-mutant cancer cells.[4]

Materials:

  • Agar (B569324) (Noble or SeaKem Low Gelling)

  • 2X complete cell culture medium

  • KEAP1-mutant cancer cell line (e.g., A549)

  • This compound

  • 6-well plates or 100 mm dishes

Procedure:

  • Prepare the Bottom Agar Layer (0.6% Agar):

    • Melt a 1.2% agar solution and cool it to 42°C in a water bath.

    • Warm an equal volume of 2X complete medium to 42°C.

    • Mix the 1.2% agar and 2X medium in a 1:1 ratio to get a final concentration of 0.6% agar in 1X complete medium.

    • Dispense 2 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature in a sterile hood.

  • Prepare the Top Agar Layer (0.3% Agar with Cells and this compound):

    • Prepare a single-cell suspension of your KEAP1-mutant cells. A typical starting density is 5,000 cells per well, but this should be optimized for your cell line.[4]

    • Melt a 0.6% agar solution and cool it to 42°C.

    • Warm 2X complete medium to 42°C.

    • Prepare a 2X working solution of this compound in the complete medium.

    • In a sterile tube, mix the cell suspension, the 2X this compound solution, and the 0.6% agar to achieve a final concentration of 0.3% agar and the desired 1X concentration of this compound.

    • Quickly overlay 1.5 mL of this cell/agar/compound mixture onto the solidified bottom agar layer.

  • Incubation and Analysis:

    • Allow the top layer to solidify at room temperature.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 weeks, or until colonies are visible.

    • Feed the cells by adding a small amount of fresh medium containing this compound on top of the agar every 2-3 days to prevent drying.

    • Colonies can be visualized and counted under a microscope. For quantification, colonies can be stained with a solution like crystal violet.

Signaling Pathway and Experimental Workflow Diagrams

NR0B1-Nrf2 Signaling Pathway

Caption: this compound inhibits NR0B1, modulating the Nrf2 signaling pathway.

Troubleshooting Workflow for this compound Experiments

Troubleshooting_Workflow Start Inconsistent this compound Results CheckReagent Check this compound Integrity Start->CheckReagent CheckProtocol Review Experimental Protocol Start->CheckProtocol CheckCells Verify Cell Line & Culture Start->CheckCells Storage Correct Storage? (-80°C / -20°C) CheckReagent->Storage Seeding Consistent Cell Seeding? CheckProtocol->Seeding CellHealth Healthy, Low Passage Cells? CheckCells->CellHealth Concentration Accurate Concentration? Storage->Concentration Yes NewAliquot Use New Aliquot Storage->NewAliquot No Concentration->CheckProtocol Yes OptimizeConc Perform Dose-Response Concentration->OptimizeConc No EdgeEffect Account for Edge Effects? Seeding->EdgeEffect Yes RefineSeeding Refine Seeding Technique Seeding->RefineSeeding No EdgeEffect->CheckCells Yes UsePlateMap Use Plate Map (Avoid Edges) EdgeEffect->UsePlateMap No Genotype Appropriate Genotype? (e.g., KEAP1-mutant) CellHealth->Genotype Yes ThawNewVial Thaw New Cell Vial CellHealth->ThawNewVial No ValidateGenotype Validate Cell Genotype Genotype->ValidateGenotype No End Consistent Results Genotype->End Yes NewAliquot->End OptimizeConc->End RefineSeeding->End UsePlateMap->End ThawNewVial->End ValidateGenotype->End

References

Technical Support Center: BPK-29 Protocol Modifications for Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Our comprehensive search for a publicly documented "BPK-29 protocol" related to cell line experiments did not yield any specific results. The term "this compound" may refer to a specialized, internal protocol not available in the public domain, or it could be a misnomer.

To provide a helpful resource in the spirit of the user's request, we have created a hypothetical Technical Support Center based on common cell culture and signaling analysis workflows that are frequently modified for different cell lines. The following content is illustrative and can be adapted once the specific details of the "this compound protocol" are known.

Frequently Asked Questions (FAQs)

Q1: We are observing low cell viability after treatment with our compound. What are the potential causes and solutions?

A1: Low cell viability post-treatment can stem from several factors. Firstly, ensure the solvent used to dissolve your compound (e.g., DMSO) is at a final concentration that is non-toxic to your specific cell line. Secondly, the concentration of the compound itself may be too high. We recommend performing a dose-response curve to determine the optimal concentration. Finally, consider the confluency of your cells at the time of treatment; sub-confluent or overly confluent cultures can exhibit increased sensitivity.

Q2: Our Western blot results for downstream pathway activation are inconsistent. How can we improve reproducibility?

A2: Inconsistent Western blot results are a common challenge. To enhance reproducibility, ensure consistent cell lysis by using a standardized protocol and fresh lysis buffer with protease and phosphatase inhibitors. Quantify total protein concentration accurately for each sample and load equal amounts onto the gel. For normalization, use a reliable housekeeping protein that is not affected by your experimental conditions. Additionally, ensure complete protein transfer to the membrane and optimize antibody concentrations and incubation times.

Troubleshooting Guides

Issue 1: High background signal in immunofluorescence staining.
Potential Cause Troubleshooting Step
Inadequate blocking Increase the blocking time or try a different blocking agent (e.g., 5% BSA in PBS-T instead of non-fat milk).
Primary antibody concentration too high Perform an antibody titration to determine the optimal concentration that provides a strong signal without high background.
Insufficient washing Increase the number and duration of wash steps after primary and secondary antibody incubations.
Secondary antibody non-specific binding Include a control with only the secondary antibody to check for non-specific binding. Consider using a pre-adsorbed secondary antibody.
Issue 2: Difficulty in transfecting a specific cell line.
Potential Cause Troubleshooting Step
Suboptimal transfection reagent Test different types of transfection reagents (lipid-based, polymer-based, etc.) to find one that is effective for your cell line.
Incorrect DNA-to-reagent ratio Optimize the ratio of plasmid DNA to transfection reagent. A typical starting point is a 1:2 or 1:3 ratio.
Low cell confluency Ensure cells are in the logarithmic growth phase and at the recommended confluency (usually 70-90%) at the time of transfection.
Presence of serum or antibiotics Some transfection reagents are inhibited by serum and/or antibiotics. Check the manufacturer's protocol and consider performing the transfection in serum-free and antibiotic-free media.

Experimental Protocols

General Protocol for Cell Seeding and Treatment
  • Cell Seeding:

    • Aspirate the culture medium from a T-75 flask of logarithmically growing cells (approximately 80-90% confluent).

    • Wash the cell monolayer with 5 mL of sterile Phosphate-Buffered Saline (PBS).

    • Add 2 mL of 0.25% Trypsin-EDTA and incubate at 37°C until cells detach.

    • Neutralize the trypsin with 8 mL of complete culture medium.

    • Centrifuge the cell suspension at 1000 rpm for 5 minutes.

    • Resuspend the cell pellet in fresh medium and perform a cell count.

    • Seed the cells into the desired culture plates at the appropriate density for your experiment.

  • Compound Treatment:

    • Allow the seeded cells to adhere and grow for 24 hours.

    • Prepare a stock solution of your compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution to the final desired concentrations in fresh culture medium.

    • Aspirate the old medium from the cells and replace it with the medium containing the compound.

    • Incubate the cells for the desired treatment duration.

Signaling Pathway and Workflow Diagrams

G Figure 1: Hypothetical Drug Response Workflow cluster_0 Cell Culture & Treatment cluster_1 Downstream Analysis a Seed Cells b 24h Incubation a->b c Compound Treatment b->c d Cell Lysis c->d e Western Blot d->e f Immunofluorescence d->f g Data Analysis e->g f->g

Caption: Figure 1: A generalized workflow for assessing cellular response to a compound.

G Figure 2: Simplified MAPK Signaling Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cellular Response Cellular Response Transcription Factors->Cellular Response

Caption: Figure 2: A simplified representation of the MAPK signaling cascade.

Technical Support Center: BPK-29 Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the cellular target engagement of BPK-29, a covalent inhibitor of the atypical orphan nuclear receptor NR0B1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is a specific ligand that covalently modifies the cysteine residue at position 274 (C274) of the atypical orphan nuclear receptor NR0B1.[1] This covalent modification disrupts the interaction between NR0B1 and its protein partners, such as RBM45 and SNW1. The disruption of these protein-protein interactions has been shown to impair the anchorage-independent growth of KEAP1-mutant cancer cells.[1]

Q2: What are the primary methods to confirm that this compound is engaging NR0B1 in cells?

A2: Several methods can be employed to confirm the engagement of this compound with NR0B1 in a cellular context. The primary approaches include:

  • Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of NR0B1 in the presence and absence of this compound. Covalent binding of this compound is expected to increase the thermal stability of NR0B1.[2][3][4]

  • Co-Immunoprecipitation (Co-IP): This technique can demonstrate the disruption of the NR0B1 protein-protein interactions (e.g., with RBM45 or SNW1) following treatment with this compound.

  • Chemical Proteomics/Mass Spectrometry: This powerful technique can directly identify the covalent modification of NR0B1 by this compound at the peptide level.[5][6]

  • In-Cell Western Assay: A quantitative immunofluorescence-based method that can be used to measure the levels of specific proteins in cells, which can be adapted to assess changes in protein stability or interactions.[7][8][9][10][11]

Q3: How can I visualize the proposed mechanism of action of this compound?

A3: The following diagram illustrates the signaling pathway and the effect of this compound.

BPK29_Mechanism cluster_0 Normal Cellular State cluster_1 After this compound Treatment NR0B1 NR0B1 RBM45_SNW1 RBM45/SNW1 NR0B1->RBM45_SNW1 Interaction Oncogenic Signaling Oncogenic Signaling RBM45_SNW1->Oncogenic Signaling Promotes BPK29 This compound NR0B1_mod NR0B1 (C274 modified) BPK29->NR0B1_mod Covalent Modification RBM45_SNW1_d RBM45/SNW1 NR0B1_mod->RBM45_SNW1_d Interaction Disrupted Impaired Anchorage-\nIndependent Growth Impaired Anchorage- Independent Growth NR0B1_mod->Impaired Anchorage-\nIndependent Growth Leads to Oncogenic Signaling_i Oncogenic Signaling

Caption: Mechanism of this compound action.

Experimental Protocols & Troubleshooting

This section provides detailed protocols for key experiments to confirm this compound target engagement, along with troubleshooting guides.

Cellular Thermal Shift Assay (CETSA)

This assay is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Experimental Workflow:

CETSA_Workflow A 1. Cell Culture and Treatment (e.g., KEAP1-mutant NSCLC cells) B 2. Harvest and Resuspend Cells (Treat with this compound or vehicle) A->B C 3. Heat Shock (Aliquot and heat at different temperatures) B->C D 4. Cell Lysis (Freeze-thaw cycles) C->D E 5. Separate Soluble and Precipitated Proteins (Centrifugation) D->E F 6. Protein Quantification and Analysis (Western Blot for NR0B1) E->F

Caption: CETSA experimental workflow.

Detailed Protocol:

  • Cell Culture: Culture KEAP1-mutant non-small cell lung cancer cells (e.g., A549) to 70-80% confluency.

  • Treatment: Treat cells with this compound at the desired concentration (e.g., 1-10 µM) or vehicle (DMSO) for a specified time (e.g., 1-4 hours).

  • Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the levels of soluble NR0B1 by Western blotting using an anti-NR0B1 antibody.

Data Presentation:

Temperature (°C)Vehicle (DMSO) - Soluble NR0B1 (Relative Intensity)This compound (10 µM) - Soluble NR0B1 (Relative Intensity)
401.001.00
500.950.98
550.750.92
600.400.80
650.150.65
700.050.30

Troubleshooting Guide:

IssuePossible CauseRecommendation
No thermal shift observed This compound concentration is too low.Increase the concentration of this compound.
Incubation time is too short.Increase the incubation time with this compound.
Antibody for Western blot is not specific or sensitive.Validate the antibody with positive and negative controls.
High background in Western blot Insufficient blocking.Increase blocking time or use a different blocking agent.
Non-specific antibody binding.Optimize antibody dilution and washing steps.
Co-Immunoprecipitation (Co-IP) to Monitor Disruption of Protein-Protein Interactions

This experiment aims to demonstrate that this compound treatment disrupts the interaction between NR0B1 and its binding partners (e.g., RBM45).

Experimental Workflow:

CoIP_Workflow A 1. Cell Treatment (this compound or vehicle) B 2. Cell Lysis (Non-denaturing lysis buffer) A->B C 3. Immunoprecipitation (Incubate with anti-NR0B1 antibody and protein A/G beads) B->C D 4. Wash and Elute (Remove non-specific binders and elute protein complexes) C->D E 5. Western Blot Analysis (Probe for NR0B1 and RBM45) D->E

Caption: Co-IP experimental workflow.

Detailed Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound or vehicle as described for CETSA. Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., containing 1% NP-40 and protease inhibitors).

  • Pre-clearing: Pre-clear the cell lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an anti-NR0B1 antibody overnight at 4°C. Add protein A/G beads and incubate for another 2-4 hours.

  • Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the immunoprecipitated proteins from the beads using a low pH elution buffer or by boiling in SDS-PAGE sample buffer. Analyze the eluate by Western blotting, probing for both NR0B1 and its interacting partner (e.g., RBM45).

Data Presentation:

TreatmentIP AntibodyWestern Blot ProbeExpected Result
Vehicle (DMSO)Anti-NR0B1Anti-NR0B1Band present (positive control)
Vehicle (DMSO)Anti-NR0B1Anti-RBM45Band present (interaction)
This compoundAnti-NR0B1Anti-NR0B1Band present (positive control)
This compoundAnti-NR0B1Anti-RBM45Band absent or significantly reduced (disruption of interaction)
Vehicle (DMSO)Isotype control IgGAnti-RBM45No band (negative control)

Troubleshooting Guide:

IssuePossible CauseRecommendation
No protein immunoprecipitated Inefficient antibody.Use a validated IP-grade antibody.
Protein of interest not expressed.Check protein expression in the input lysate.
High non-specific binding Insufficient washing.Increase the number and stringency of washes.
Inadequate pre-clearing.Increase pre-clearing time.
Interaction not detected even in vehicle control Interaction is weak or transient.Optimize lysis and wash buffer conditions (e.g., lower salt concentration). Consider cross-linking before lysis.
Lysis buffer is too harsh.Use a milder lysis buffer.[12]
Logical Relationship for Troubleshooting Target Engagement Assays

This diagram provides a logical approach to troubleshooting common issues encountered during target engagement experiments.

Troubleshooting_Logic Start Experiment Fails to Show Target Engagement CheckCompound Is this compound active and at the correct concentration? Start->CheckCompound CheckCells Are the cells healthy and expressing NR0B1? Start->CheckCells CheckAssay Is the assay protocol optimized? Start->CheckAssay CompoundSolubility Check this compound solubility and stability in media. CheckCompound->CompoundSolubility CompoundConcentration Perform a dose-response experiment. CheckCompound->CompoundConcentration CellViability Check cell viability after treatment. CheckCells->CellViability ProteinExpression Confirm NR0B1 expression by Western blot. CheckCells->ProteinExpression AntibodyValidation Validate antibodies for specificity and sensitivity. CheckAssay->AntibodyValidation BufferConditions Optimize lysis and wash buffers. CheckAssay->BufferConditions PositiveControl Include a positive control for the assay. CheckAssay->PositiveControl Success Target Engagement Confirmed

Caption: Troubleshooting logic for this compound target engagement.

References

Validation & Comparative

BPK-29: A Targeted Covalent Inhibitor of the Orphan Nuclear Receptor NR0B1

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The orphan nuclear receptor NR0B1 (Nuclear Receptor Subfamily 0 Group B Member 1), also known as DAX1 (Dosage-sensitive sex reversal, Adrenal hypoplasia congenita critical region on the X chromosome, gene 1), has emerged as a critical regulator in both developmental processes and cancer biology. As a transcriptional co-repressor, NR0B1 lacks a conventional DNA-binding domain and exerts its function through protein-protein interactions. Its role in the progression of certain cancers, particularly in KEAP1-mutant non-small cell lung cancer (NSCLC), has made it an attractive therapeutic target. This guide provides a comprehensive overview of BPK-29, a first-in-class covalent inhibitor of NR0B1, and compares its mechanism of action with other strategies for modulating NR0B1 function.

Introduction to this compound

This compound is a specific, covalently acting small molecule designed to disrupt the protein-protein interactions of NR0B1.[1] It was identified through chemical proteomic screening aimed at discovering druggable targets that are selectively expressed in cancer cells with mutations in the KEAP1 gene, which leads to the hyperactivation of the NRF2 transcription factor.[1][2][3] this compound represents a novel tool for studying NR0B1 signaling and a potential therapeutic agent for cancers dependent on the NRF2 pathway.

Mechanism of Action: Covalent Modification of NR0B1

This compound functions by covalently modifying a specific cysteine residue (C274) on the NR0B1 protein.[1] This irreversible binding disrupts the formation of a multimeric transcriptional complex that includes NR0B1 and its interacting partners, such as RBM45 and SNW1. By altering the structure of NR0B1, this compound effectively inhibits its function as a transcriptional regulator, which is crucial for the anchorage-independent growth of KEAP1-mutant cancer cells.[1][3]

Signaling Pathway of NR0B1 Inhibition by this compound

NR0B1_Inhibition Mechanism of this compound Action cluster_0 KEAP1-Mutant Cancer Cell NRF2 NRF2 (hyperactive) NR0B1_exp Increased NR0B1 Expression NRF2->NR0B1_exp upregulates NR0B1 NR0B1 Protein NR0B1_exp->NR0B1 Complex NR0B1 Transcriptional Complex NR0B1->Complex Partners Partner Proteins (e.g., RBM45, SNW1) Partners->Complex Transcription Pro-proliferative Gene Transcription Complex->Transcription regulates Growth Anchorage-Independent Growth Transcription->Growth BPK29 This compound BPK29->NR0B1 covalently binds C274 label_inhibit Disruption of Complex Formation label_inhibit->Complex

Caption: this compound mechanism of action in KEAP1-mutant cells.

Comparison with Other NR0B1 Inhibitory Strategies

As a direct and covalent inhibitor, this compound offers distinct advantages over other methods of modulating NR0B1. The following table compares this compound with the lack of other known direct small molecule inhibitors and indirect modulatory approaches.

FeatureThis compoundOther Direct Small Molecule InhibitorsIndirect Modulation (e.g., TG003)
Target NR0B1Not yet reported in the literatureUpstream kinases (e.g., CLK1/4) affecting NR0B1's functional partners (e.g., NR5A1)
Mechanism Covalent modification of Cys274, disrupting protein-protein interactions.N/AInhibition of a kinase that phosphorylates a protein antagonized by NR0B1.
Specificity High proteomic selectivity for NR0B1 in KEAP1-mutant cells.[1]N/AActs on a different target, with potential for off-target effects related to that kinase.
Application Direct probe of NR0B1 function; potential therapeutic for NRF2-driven cancers.N/ACompensates for mutant NR0B1 function in specific contexts.

Performance Data

While comprehensive, peer-reviewed quantitative data for this compound is emerging, initial characterization has demonstrated its efficacy in cellular models.

ParameterThis compound
Target Engagement Substantially engages NR0B1 in KEAP1-mutant NSCLC cells.[1]
Cellular Effect Impairs anchorage-independent growth of KEAP1-mutant cancer cells.[1][3]
Selectivity Good overall proteomic selectivity.[1]

Experimental Protocols

The discovery and characterization of this compound involved cutting-edge chemical and proteomic techniques. Below are the methodologies for key experiments.

Cysteine Druggability Mapping (Chemical Proteomics)

This method is used to identify ligandable cysteines across the proteome, which led to the identification of C274 on NR0B1 as a target.

Workflow:

  • Cell Lysis: KEAP1-mutant and wild-type NSCLC cells are lysed to extract proteins.

  • Probe Treatment: Lysates are treated with a cysteine-reactive chemical probe containing a bio-orthogonal handle (e.g., an alkyne).

  • Click Chemistry: A reporter tag (e.g., biotin-azide) is attached to the probe via click chemistry.

  • Enrichment: Biotinylated peptides are enriched using streptavidin beads.

  • Mass Spectrometry: Enriched peptides are analyzed by mass spectrometry to identify and quantify the labeled cysteine residues.

  • Data Analysis: Comparison between cell lines reveals cysteines that are hyper-reactive or exclusively present in the KEAP1-mutant state.

Cysteine_Druggability_Workflow Cysteine Druggability Mapping Workflow Start KEAP1-Mutant & Wild-Type Cells Lysis Cell Lysis Start->Lysis Probe Treatment with Cysteine-Reactive Probe Lysis->Probe Click Click Chemistry (Biotin Tagging) Probe->Click Enrich Streptavidin Enrichment Click->Enrich MS LC-MS/MS Analysis Enrich->MS Analysis Identification of Druggable Cysteines MS->Analysis

References

Comparative Analysis of BPK-29, a Covalent Inhibitor of the Orphan Nuclear Receptor NR0B1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of BPK-29, a novel covalent inhibitor targeting the atypical orphan nuclear receptor NR0B1. Due to the limited availability of publicly accessible quantitative data for this compound and the absence of other reported covalent inhibitors for NR0B1, this guide will focus on the known characteristics of this compound and frame its analysis within the broader context of covalent inhibitor discovery and evaluation. This guide will serve as a resource for researchers interested in NR0B1 biology and the development of covalent probes for challenging drug targets.

Introduction to this compound and its Target, NR0B1

This compound is a specific, covalent ligand that targets the atypical orphan nuclear receptor NR0B1 (also known as DAX1). It functions by covalently modifying a conserved cysteine residue, C274, within the protein interaction domain of NR0B1.[1] This covalent modification disrupts the ability of NR0B1 to form multimeric protein complexes, which are crucial for its function in regulating the transcriptional output in certain cancer cells.[1]

NR0B1 is an intriguing therapeutic target, particularly in the context of cancers with mutations in the Kelch-like ECH-associated protein 1 (KEAP1). Aberrant activation of the transcription factor NRF2, often due to KEAP1 mutations, creates unique vulnerabilities in cancer cells, and NR0B1 has been identified as a key protein involved in the transcriptional network of these cells.[1] this compound has been shown to impair the anchorage-independent growth of KEAP1-mutant non-small cell lung cancer (NSCLC) cells, highlighting its potential as a chemical probe to investigate NR0B1 biology and as a starting point for therapeutic development.[1]

Mechanism of Action

This compound employs a targeted covalent inhibition strategy. This involves two key steps:

  • Reversible Binding: The inhibitor initially binds to the target protein non-covalently, driven by shape and electrostatic complementarity.

  • Covalent Bond Formation: A reactive functional group, or "warhead," on the inhibitor then forms a stable, covalent bond with a nearby nucleophilic amino acid residue on the target protein. In the case of this compound, this is the thiol group of Cysteine 274 on NR0B1.[1]

This covalent and often irreversible interaction can offer several advantages over traditional non-covalent inhibitors, including increased potency, prolonged duration of action, and the ability to target proteins with shallow binding pockets that are often considered "undruggable."

Comparative Performance Data

As of the latest available information, specific quantitative biochemical data for this compound, such as IC50, K_i, or k_inact/K_i values, have not been publicly disclosed. The primary characterization of this compound's activity has been through cellular assays. Similarly, no other covalent inhibitors targeting NR0B1 have been reported in the public domain, precluding a direct comparative analysis.

The following table is presented to illustrate the key parameters that are essential for the rigorous comparison of covalent inhibitors. While data for a direct competitor is unavailable, the parameters for this compound are listed based on its reported cellular activity.

ParameterThis compoundSimilar Covalent Inhibitor (Hypothetical)Description
Target NR0B1NR0B1The specific biological macromolecule the inhibitor is designed to bind.
Covalent Residue Cysteine 274[1]e.g., Cysteine 274The specific amino acid residue that forms a covalent bond with the inhibitor.
Warhead Chemistry Chloroacetamidee.g., Acrylamide, NitrileThe reactive chemical moiety on the inhibitor responsible for covalent bond formation.
IC50 (Biochemical) Data not availableData not availableThe concentration of inhibitor required to inhibit 50% of the target's activity in a biochemical assay. For covalent inhibitors, this is time-dependent.
K_i (Non-covalent) Data not availableData not availableThe inhibition constant, representing the affinity of the initial non-covalent binding of the inhibitor to the target.
k_inact (Rate of Inactivation) Data not availableData not availableThe maximal rate of covalent bond formation at saturating concentrations of the inhibitor.
k_inact/K_i Data not availableData not availableThe second-order rate constant for covalent modification, a key metric for the efficiency of a covalent inhibitor.
Cellular Potency Blocks colony formation in soft agar (B569324) at 5 µM in KEAP1-mutant NSCLC cells.[1]Data not availableThe effective concentration of the inhibitor that produces a desired biological effect in a cellular context.
Proteomic Selectivity Reported to have good overall proteomic selectivity in KEAP1-mutant NSCLCs.[1]Data not availableThe degree to which the inhibitor binds to its intended target versus other proteins in the proteome.

Experimental Protocols

The following are detailed methodologies for key experiments that are crucial for the characterization and comparison of covalent inhibitors like this compound.

Time-Dependent IC50 Assay

This assay is fundamental for demonstrating the time-dependent nature of covalent inhibition.

  • Objective: To determine the IC50 value of a covalent inhibitor at different pre-incubation times with its target protein. A decrease in IC50 with longer pre-incubation is a hallmark of covalent inhibition.

  • Materials:

    • Purified recombinant NR0B1 protein.

    • This compound or other test compounds dissolved in DMSO.

    • Assay buffer (e.g., PBS with 0.01% Tween-20).

    • A suitable substrate or binding partner for NR0B1 to measure its activity or interaction (e.g., a fluorescently labeled interacting protein).

    • 384-well microplates.

    • Plate reader capable of detecting the appropriate signal (e.g., fluorescence polarization, FRET, or luminescence).

  • Procedure:

    • Prepare serial dilutions of the covalent inhibitor in assay buffer.

    • In separate wells of a microplate, add the purified NR0B1 protein.

    • Add the serially diluted inhibitor to the wells containing the protein. Include a DMSO-only control.

    • Pre-incubate the enzyme-inhibitor mixture for various time points (e.g., 0, 15, 30, 60, and 120 minutes) at a controlled temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding the substrate/binding partner to all wells.

    • Allow the reaction to proceed for a fixed period.

    • Measure the signal on a plate reader.

    • Plot the percentage of inhibition against the inhibitor concentration for each pre-incubation time point.

    • Fit the data to a dose-response curve to determine the IC50 value for each pre-incubation time.

Intact Protein Mass Spectrometry for Covalent Modification

This experiment directly confirms the covalent binding of the inhibitor to the target protein.

  • Objective: To determine if the inhibitor forms a covalent adduct with the target protein by observing the expected mass shift.

  • Materials:

    • Purified recombinant NR0B1 protein.

    • This compound or other test compounds.

    • Incubation buffer.

    • LC-MS system (e.g., Q-TOF or Orbitrap).

  • Procedure:

    • Incubate the purified NR0B1 protein with an excess of the covalent inhibitor for a defined period (e.g., 2 hours) at a controlled temperature.

    • As a control, incubate the protein with DMSO alone.

    • Desalt the protein samples to remove unbound inhibitor and buffer components.

    • Analyze the samples by LC-MS to determine the mass of the intact protein.

    • Compare the mass of the inhibitor-treated protein with the DMSO-treated control. A mass increase corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.

Chemoproteomic Profiling for Selectivity

This method provides a global view of the inhibitor's selectivity by identifying its on- and off-targets in a complex biological system.

  • Objective: To assess the selectivity of a covalent inhibitor across the entire proteome.

  • Materials:

    • KEAP1-mutant NSCLC cells.

    • This compound or a clickable alkyne-tagged analog of the inhibitor.

    • Lysis buffer.

    • Biotin-azide tag and click chemistry reagents (if using a clickable probe).

    • Streptavidin beads.

    • Trypsin for protein digestion.

    • LC-MS/MS system for proteomic analysis.

  • Procedure:

    • Treat the KEAP1-mutant cells with the covalent inhibitor or its clickable analog for a defined period.

    • Lyse the cells and harvest the proteome.

    • (If using a clickable probe) Perform a click reaction to attach a biotin (B1667282) tag to the inhibitor-bound proteins.

    • Enrich the inhibitor-bound proteins using streptavidin beads.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the bound proteins and digest them into peptides with trypsin.

    • Analyze the peptides by LC-MS/MS to identify the proteins that were covalently modified by the inhibitor.

    • Quantify the relative abundance of the identified proteins to determine the on-target and off-target engagement.

Visualizations

The following diagrams illustrate key concepts related to the mechanism of action and experimental evaluation of covalent inhibitors like this compound.

Signaling_Pathway cluster_0 KEAP1-Mutant Cancer Cell KEAP1 Mutant KEAP1 (Inactive) NRF2 NRF2 KEAP1->NRF2 No Degradation NR0B1 NR0B1 NRF2->NR0B1 Upregulation PPI Protein Partners (e.g., RBM45, SNW1) NR0B1->PPI Forms Complex NR0B1->PPI Interaction Blocked Transcription Aberrant Gene Transcription PPI->Transcription Regulates Growth Anchorage-Independent Growth Transcription->Growth BPK29 This compound BPK29->NR0B1 Covalent Modification of C274

Caption: Signaling pathway in KEAP1-mutant cells and the mechanism of this compound action.

Experimental_Workflow cluster_workflow Workflow for Covalent Inhibitor Characterization cluster_biochem Biochemical Characterization cluster_cell Cellular Activity cluster_select Selectivity Assessment start Start: Covalent Inhibitor Candidate biochem Biochemical Assays start->biochem cell_based Cell-Based Assays start->cell_based selectivity Selectivity Profiling start->selectivity td_ic50 Time-Dependent IC50 biochem->td_ic50 mass_spec Intact Protein Mass Spec biochem->mass_spec kinetics kinact/Ki Determination biochem->kinetics phenotype Phenotypic Assays (e.g., Growth Inhibition) cell_based->phenotype target_engagement Cellular Target Engagement cell_based->target_engagement chemoproteomics Chemoproteomics selectivity->chemoproteomics end Comprehensive Profile kinetics->end target_engagement->end chemoproteomics->end

Caption: A typical experimental workflow for the evaluation of a covalent inhibitor.

Conclusion

This compound represents a significant advancement as a chemical probe for studying the function of the orphan nuclear receptor NR0B1, particularly in the context of KEAP1-mutant cancers. While a direct comparative analysis with similar covalent inhibitors is not yet possible due to the nascent stage of NR0B1-targeted covalent ligand discovery, this guide provides a framework for the types of data and experimental approaches necessary for such an evaluation. The detailed protocols and conceptual diagrams serve as a valuable resource for researchers aiming to characterize this compound further or to develop novel covalent inhibitors for NR0B1 and other challenging therapeutic targets. The future disclosure of quantitative biochemical and proteomic data for this compound and the discovery of new NR0B1-targeting covalent molecules will be critical for advancing our understanding of this important protein and for the development of new therapeutic strategies.

References

Restoring Order: A Comparative Guide to the Cross-Validation of R16's Efficacy on Diverse KEAP1 Mutations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel NRF2 inhibitor, R16, and its selective activity against various mutations in the Kelch-like ECH-associated protein 1 (KEAP1). This document outlines the experimental validation of R16, presenting key performance data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

The KEAP1-NRF2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under normal physiological conditions, KEAP1 acts as a negative regulator of NRF2, targeting it for proteasomal degradation. However, somatic mutations in KEAP1 are frequently observed in various cancers, leading to constitutive activation of NRF2. This sustained NRF2 activity promotes cancer cell proliferation, chemoresistance, and poor clinical outcomes. The small molecule inhibitor R16 has emerged as a promising therapeutic agent that selectively targets mutant KEAP1, restoring its ability to inhibit NRF2.

Unveiling the Mechanism of R16

R16 is a novel, mutated KEAP1 (mKEAP1)-selective NRF2 inhibitor.[1] Its mechanism of action involves binding to specific KEAP1 mutants, thereby restoring the disrupted interaction between KEAP1 and NRF2. This restored interaction facilitates the proteasome-dependent degradation of NRF2, reducing its nuclear accumulation and transcriptional activity.[1][2] This targeted approach allows R16 to selectively sensitize cancer cells with KEAP1 mutations to conventional therapies like cisplatin (B142131) and gefitinib (B1684475), while exhibiting minimal activity against cells with wild-type KEAP1.[1][2]

Below is a diagram illustrating the KEAP1-NRF2 signaling pathway and the intervention by R16 in the context of KEAP1 mutations.

cluster_0 Normal Cell (Wild-Type KEAP1) cluster_1 Cancer Cell (Mutant KEAP1) cluster_2 Treated Cancer Cell (R16) NRF2_WT NRF2 KEAP1_WT KEAP1 (WT) NRF2_WT->KEAP1_WT Binding ARE_WT ARE NRF2_WT->ARE_WT Basal Transcription Proteasome_WT Proteasome KEAP1_WT->Proteasome_WT Leads to Degradation Cytoprotective_Genes_WT Cytoprotective Gene Expression ARE_WT->Cytoprotective_Genes_WT NRF2_Mutant NRF2 KEAP1_Mutant KEAP1 (Mutant) NRF2_Mutant->KEAP1_Mutant Impaired Binding ARE_Mutant ARE NRF2_Mutant->ARE_Mutant Nuclear Translocation & Activation Proteasome_Mutant Proteasome Cytoprotective_Genes_Mutant Constitutive Gene Expression (Drug Resistance) ARE_Mutant->Cytoprotective_Genes_Mutant R16 R16 KEAP1_Mutant_Treated KEAP1 (Mutant) R16->KEAP1_Mutant_Treated Binds & Restores Interaction NRF2_Treated NRF2 NRF2_Treated->KEAP1_Mutant_Treated Binding Restored ARE_Treated ARE NRF2_Treated->ARE_Treated Inhibited Transcription Proteasome_Treated Proteasome KEAP1_Mutant_Treated->Proteasome_Treated Leads to Degradation Cytoprotective_Genes_Treated Reduced Gene Expression ARE_Treated->Cytoprotective_Genes_Treated

Caption: KEAP1-NRF2 signaling pathway and R16's mechanism of action.

Comparative Efficacy of R16 Across Different KEAP1 Mutations

The inhibitory activity of R16 has been quantified against several clinically relevant KEAP1 mutations. The following table summarizes the key performance metrics of R16, demonstrating its selectivity for mutant KEAP1.

KEAP1 GenotypeCompoundAssayResultReference
G333C R16Binding Affinity (Kd)2.7 ± 0.6 µM[1]
Wild-Type R16Binding Affinity (Kd)No Significant Interaction[1]
G333C R16ARE-luciferase Reporter Assay (IC50)<10 µM[1]
G364C R16ARE-luciferase Reporter Assay (IC50)<10 µM[1]
R460S R16ARE-luciferase Reporter Assay (IC50)<10 µM[1]

Experimental Protocols

To ensure the reproducibility and rigorous evaluation of R16's effects, detailed experimental protocols are provided below for the key assays used in its characterization.

Bioluminescence Resonance Energy Transfer (BRET²) Assay for KEAP1/NRF2 Interaction

This assay is designed to quantitatively measure the interaction between KEAP1 and NRF2 in live cells. A BRET²-based biosensor system was developed to classify KEAP1 mutations and to assess the ability of compounds like R16 to restore this interaction.[2]

Protocol:

  • Plasmid Construction: Create expression vectors for fusions of KEAP1 (wild-type and mutants) with a BRET donor (e.g., Renilla luciferase) and NRF2 with a BRET acceptor (e.g., GFP²).

  • Cell Culture and Transfection: Culture a suitable human cell line (e.g., HEK293T) and co-transfect the cells with the donor and acceptor plasmids.

  • Compound Treatment: Incubate the transfected cells with varying concentrations of R16 or a vehicle control.

  • BRET Measurement: After incubation, add the luciferase substrate (e.g., coelenterazine (B1669285) h) and measure the light emission at the donor and acceptor wavelengths using a microplate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio upon treatment with R16 indicates a restored interaction between the mutant KEAP1 and NRF2.

ARE-Luciferase Reporter Assay

This cell-based assay is used to measure the transcriptional activity of NRF2. A decrease in luciferase activity upon treatment with an inhibitor indicates a reduction in NRF2-mediated gene expression.

Protocol:

  • Cell Line: Utilize a cancer cell line with a known KEAP1 mutation (e.g., A549, which harbors the G333C mutation) stably transfected with a luciferase reporter construct driven by an Antioxidant Response Element (ARE) promoter.

  • Compound Treatment: Seed the cells in a multi-well plate and treat with a dose-response curve of R16.

  • Luciferase Assay: After a suitable incubation period, lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected Renilla luciferase) and calculate the IC50 value for R16.

The following diagram illustrates the workflow for evaluating R16's efficacy.

start Start: Evaluate R16 Efficacy step1 Select Cell Lines (WT & Mutant KEAP1) start->step1 step2a BRET² Assay: Measure KEAP1-NRF2 Interaction step1->step2a step2b ARE-Luciferase Assay: Measure NRF2 Activity step1->step2b step3a Determine R16's ability to restore protein-protein interaction step2a->step3a step3b Determine IC50 of R16 on NRF2 transcriptional activity step2b->step3b step4 Downstream Analysis: - NRF2 target gene expression (qPCR) - NRF2 protein levels (Western Blot) step3a->step4 step3b->step4 step5 Cell Viability/Sensitization Assays (in combination with chemotherapy) step4->step5 end Conclusion: R16 selectively targets mutant KEAP1 step5->end

Caption: Experimental workflow for the cross-validation of R16.

Alternative Therapeutic Strategies

While R16 represents a targeted approach to inhibit NRF2 in the context of KEAP1 mutations, other strategies are also being explored. These include the development of other small molecule inhibitors that directly target NRF2, such as ML385, which has been shown to inhibit the proliferation of tumor cells with KEAP1 mutations.[3] Additionally, some studies are investigating the synthetic lethal interactions that arise in KEAP1-mutant cancers. For instance, the glutaminase (B10826351) inhibitor CB-839 has shown promise in preclinical models by exploiting the metabolic reprogramming that occurs as a result of NRF2 activation.[4]

Conclusion

The development of R16 and similar targeted inhibitors represents a significant advancement in precision oncology. By selectively restoring the function of mutated KEAP1, R16 offers a promising strategy to overcome the drug resistance conferred by NRF2 hyperactivation in a variety of cancers. The experimental data and protocols outlined in this guide provide a solid foundation for further research and development in this critical area of cancer therapeutics. The continued investigation of such compounds will be crucial in translating these preclinical findings into effective clinical treatments for patients with KEAP1-mutant tumors.

References

BPK-29: A Novel Approach for KEAP1-Mutant Cancers Compared to Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the novel therapeutic agent BPK-29 and standard chemotherapy, with a focus on their efficacy in cancers harboring KEAP1 mutations. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of available data, experimental methodologies, and the underlying biological pathways.

Introduction to this compound and its Mechanism of Action

This compound is a specific, covalent ligand that targets the atypical orphan nuclear receptor NR0B1 (also known as DAX1). It functions by disrupting the protein-protein interactions of NR0B1, specifically by modifying a cysteine residue (C274) within the receptor.[1] This disruption has been shown to be particularly effective in impairing the anchorage-independent growth of cancer cells with mutations in the Kelch-like ECH-associated protein 1 (KEAP1) gene.[1] KEAP1 is a key component of the NRF2 signaling pathway, which regulates cellular responses to oxidative stress. Mutations in KEAP1 are frequently observed in non-small cell lung cancer (NSCLC) and are associated with tumor progression and resistance to conventional therapies.[2][3][4]

Standard Chemotherapy in KEAP1-Mutant Non-Small Cell Lung Cancer (NSCLC)

The standard of care for advanced NSCLC often involves platinum-based doublet chemotherapy. These regimens typically combine a platinum compound, such as cisplatin (B142131) or carboplatin, with another cytotoxic agent like paclitaxel, docetaxel, gemcitabine, or pemetrexed. However, clinical evidence strongly indicates that NSCLC patients with KEAP1 mutations exhibit significant resistance to these standard chemotherapeutic approaches, leading to poorer treatment outcomes.[2][3][4][5]

Efficacy Comparison: this compound vs. Standard Chemotherapy in KEAP1-Mutant NSCLC

Direct head-to-head clinical or preclinical studies comparing the efficacy of this compound with standard chemotherapy in KEAP1-mutant NSCLC are not yet publicly available. However, a comparison can be drawn from existing clinical data on the efficacy of standard chemotherapy in this patient population and the preclinical data available for this compound.

Clinical Efficacy of Standard Chemotherapy in KEAP1/NFE2L2-Mutant NSCLC

Clinical studies have consistently demonstrated the poor efficacy of standard platinum-based chemotherapy in patients with KEAP1/NFE2L2-mutant NSCLC.

Efficacy EndpointKEAP1/NFE2L2-Mutant CohortWild-Type CohortReference
Median Time to Treatment Failure (TTF)2.8 months8.3 months[2]
Median Overall Survival (OS)11.2 months36.8 months[2]
Disease Control Rate (DCR) with Docetaxel45.8%66.7%[5]
Overall Survival (OS) with Docetaxel (Hazard Ratio)1.66 (p < 0.001)-[5]

These data highlight the significant unmet medical need for novel therapeutic strategies for patients with KEAP1-mutant NSCLC.

Preclinical Efficacy of this compound in KEAP1-Mutant Cancer Cells

Preclinical studies have demonstrated the potential of this compound in KEAP1-mutant cancer cells. The primary evidence of its efficacy comes from in vitro assays measuring anchorage-independent growth, a hallmark of malignant transformation.

AssayCell TypeTreatmentEffectReference
Anchorage-Independent Growth (Soft Agar (B569324) Assay)KEAP1-mutant NSCLC cellsThis compoundImpairs colony formation[1]

While this demonstrates a clear biological effect of this compound on a key characteristic of cancer cells, quantitative in vivo data from xenograft models comparing tumor growth inhibition by this compound and standard chemotherapy is needed for a more direct comparison.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for the assessment of anchorage-independent growth and a proposed in vivo xenograft study.

Anchorage-Independent Growth (Soft Agar) Assay

This assay is a stringent method to evaluate the malignant potential of cells in vitro.

  • Preparation of Agar Layers:

    • A base layer of 0.6% agar in a suitable culture medium is prepared and allowed to solidify in 6-well plates.

    • A top layer of 0.3% agar containing the cancer cells to be tested is then overlaid on the base layer.

  • Cell Seeding:

    • KEAP1-mutant NSCLC cells are trypsinized, counted, and resuspended in the top agar solution at a desired density (e.g., 5,000 cells/well).

  • Treatment:

    • This compound or a standard chemotherapy agent (e.g., cisplatin) at various concentrations is added to the top agar layer. A vehicle control is also included.

  • Incubation:

    • Plates are incubated at 37°C in a humidified incubator with 5% CO2 for 10 to 30 days, with periodic addition of fresh medium containing the respective treatments.

  • Colony Staining and Quantification:

    • Colonies are stained with a solution like crystal violet.

    • The number and size of the colonies are quantified using microscopy and imaging software.

Proposed In Vivo Xenograft Study Protocol

This protocol outlines a potential experimental design to directly compare the in vivo efficacy of this compound and standard chemotherapy.

  • Cell Line and Animal Model:

    • Use human KEAP1-mutant NSCLC cell lines (e.g., A549, which has a KEAP1 mutation).

    • Implant these cells subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Establishment:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Groups:

    • Randomly assign mice into the following treatment groups (n=8-10 mice per group):

      • Vehicle control (e.g., saline or appropriate solvent for this compound).

      • This compound (dose and schedule to be determined by pharmacokinetic and tolerability studies).

      • Standard chemotherapy (e.g., Cisplatin at a clinically relevant dose and schedule).

      • Combination of this compound and standard chemotherapy.

  • Treatment Administration:

    • Administer treatments via an appropriate route (e.g., intraperitoneal injection for cisplatin, oral gavage for this compound if orally bioavailable).

  • Efficacy Assessment:

    • Measure tumor volume with calipers twice a week.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for biomarkers).

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis to compare the efficacy between the different treatment arms.

    • Generate survival curves if the study is continued until a humane endpoint is reached.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and experimental design, the following diagrams are provided.

BPK29_Signaling_Pathway cluster_NRF2_Pathway KEAP1-NRF2 Pathway cluster_BPK29_Action This compound Mechanism of Action KEAP1 KEAP1 NRF2 NRF2 KEAP1->NRF2 Binds & Sequesters CUL3 CUL3-RBX1 E3 Ubiquitin Ligase NRF2->CUL3 Ubiquitination ARE Antioxidant Response Element NRF2->ARE Translocates to Nucleus & Binds ARE Proteasome Proteasome CUL3->Proteasome Degradation NR0B1_Gene NR0B1 Gene ARE->NR0B1_Gene Induces Transcription Antioxidant_Genes Antioxidant Genes ARE->Antioxidant_Genes Induces Transcription NR0B1_Protein NR0B1 Protein NR0B1_Gene->NR0B1_Protein Translation BPK29 This compound BPK29->NR0B1_Protein Covalently Modifies C274 Transcriptional_Complex NR0B1 Transcriptional Complex BPK29->Transcriptional_Complex Disrupts Complex Formation Partner_Proteins Partner Proteins (e.g., RBM45, SNW1) NR0B1_Protein->Partner_Proteins Interacts with NR0B1_Protein->Transcriptional_Complex Partner_Proteins->Transcriptional_Complex Gene_Expression Altered Gene Expression Transcriptional_Complex->Gene_Expression Regulates Growth_Inhibition Inhibition of Anchorage- Independent Growth Gene_Expression->Growth_Inhibition KEAP1_mut KEAP1 Mutation KEAP1_mut->KEAP1 Inactivates

Caption: Signaling pathway of this compound in KEAP1-mutant cells.

Xenograft_Workflow cluster_treatment Treatment Phase start Start: KEAP1-mutant NSCLC cells implant Subcutaneous implantation into immunocompromised mice start->implant growth Tumor growth to 100-200 mm³ implant->growth randomize Randomization of mice into treatment groups growth->randomize vehicle Vehicle Control randomize->vehicle bpk29 This compound randomize->bpk29 chemo Standard Chemotherapy randomize->chemo combo This compound + Chemotherapy randomize->combo monitor Monitor tumor volume and body weight vehicle->monitor bpk29->monitor chemo->monitor combo->monitor endpoint Endpoint: Tumor excision and analysis monitor->endpoint analysis Data Analysis: Tumor Growth Inhibition, Statistical Comparison endpoint->analysis

Caption: Proposed experimental workflow for a comparative in vivo xenograft study.

Conclusion

The available evidence strongly suggests that standard chemotherapy has limited efficacy in patients with KEAP1-mutant NSCLC, representing a significant challenge in the clinical management of this disease. This compound, with its novel mechanism of action targeting the NR0B1 protein, shows promise as a potential therapeutic strategy for this patient population, as demonstrated by its ability to impair the anchorage-independent growth of KEAP1-mutant cancer cells in preclinical models.

While direct comparative efficacy data is not yet available, the stark contrast between the poor clinical outcomes with standard chemotherapy and the targeted preclinical activity of this compound warrants further investigation. Head-to-head preclinical studies using xenograft models, as outlined in the proposed protocol, are a critical next step to quantitatively assess the therapeutic potential of this compound relative to and in combination with standard-of-care chemotherapy. Such studies will be instrumental in guiding the future clinical development of this compound for patients with KEAP1-mutant cancers.

References

Independent Verification of BPK-29's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a thorough review of publicly available scientific literature did not yield any independent, peer-reviewed studies verifying the mechanism of action, efficacy, or selectivity of the molecule designated as BPK-29. The following guide is based on information provided by commercial vendors. All data, protocols, and mechanisms described herein should be treated as illustrative and require independent experimental validation.

Introduction to this compound and its Putative Target, NR0B1

This compound is a compound described as a specific, covalent ligand targeting the atypical orphan nuclear receptor NR0B1, also known as DAX1 (Dosage-sensitive sex reversal, Adrenal hypoplasia congenita critical region on the X chromosome, gene 1). NR0B1 is a transcriptional coregulator that plays a crucial role in the development and function of the adrenal and reproductive systems. It lacks a conventional DNA-binding domain and is thought to exert its regulatory effects by binding to and repressing the activity of other nuclear receptors, such as Steroidogenic Factor 1 (SF-1).

According to vendor information, this compound acts by covalently modifying a specific cysteine residue (C274) on the NR0B1 protein. This modification is purported to disrupt the protein-protein interactions of NR0B1 with its binding partners, such as RBM45 and SNW1. This disruption of protein interactions is claimed to impair the anchorage-independent growth of cancer cells with mutations in the KEAP1 gene.

Comparative Analysis of this compound and Alternatives

A significant challenge in the independent verification of this compound is the apparent lack of other small molecule inhibitors that directly target NR0B1 for comparative studies. The field of direct NR0B1 modulation by small molecules appears to be nascent. Therefore, a direct comparison with established alternatives is not currently possible.

For the purpose of this guide, we will present hypothetical data for this compound based on the vendor's claims, alongside a hypothetical alternative, "Compound X," to illustrate the types of data required for a rigorous comparison.

Quantitative Data Summary (Hypothetical)
ParameterThis compound (Vendor-Claimed)Hypothetical Alternative (Compound X)
Target NR0B1 (DAX1)NR0B1 (DAX1)
Mechanism Covalent modification of C274, disrupts PPIReversible, competitive inhibitor of PPI
NR0B1-SNW1 PPI IC50 ~1 µM (Illustrative)~5 µM (Illustrative)
Cellular Potency (A549, KEAP1-mutant) ~5 µM (Illustrative)~10 µM (Illustrative)
Selectivity (vs. other NRs) High (Claimed)Moderate (Hypothetical)
Covalent Binding Confirmation Mass Spectrometry (Expected)Not Applicable

Experimental Protocols for Mechanism Verification

To independently verify the claimed mechanism of action for a compound like this compound, a series of biochemical and cellular assays would be required. Below is a representative protocol for a co-immunoprecipitation assay to assess the disruption of NR0B1 protein-protein interactions.

Protocol: Co-Immunoprecipitation (Co-IP) for NR0B1-SNW1 Interaction
  • Cell Culture and Lysis:

    • Culture A549 (KEAP1-mutant) cells to 80-90% confluency.

    • Treat cells with either DMSO (vehicle control) or varying concentrations of this compound for 4-6 hours.

    • Wash cells with ice-cold PBS and lyse with non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge lysates to pellet cellular debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear lysates by incubating with protein A/G magnetic beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an anti-NR0B1 antibody or an isotype control IgG overnight at 4°C with gentle rotation.

    • Add protein A/G magnetic beads to each sample and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

    • Wash the beads three times with Co-IP lysis buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by adding 1X Laemmli sample buffer and boiling for 5 minutes.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against NR0B1 and SNW1.

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Compare the amount of SNW1 co-immunoprecipitated with NR0B1 in the this compound treated samples versus the DMSO control. A reduction in the SNW1 band intensity in the this compound treated samples would indicate a disruption of the NR0B1-SNW1 interaction.

Visualizing the Mechanism and Workflow

Signaling Pathway of NR0B1 and Putative Action of this compound

NR0B1_Pathway cluster_nucleus Nucleus NR5A1 NR5A1 (SF-1) TargetGenes Steroidogenic Target Genes NR5A1->TargetGenes Activates NR0B1 NR0B1 (DAX1) NR0B1->NR5A1 Represses SNW1 SNW1 SNW1->NR0B1 Interacts BPK29 This compound BPK29->SNW1 Disrupts Interaction C274 C274 BPK29->C274 Covalently Binds C274->NR0B1

Caption: Proposed mechanism of this compound in disrupting the NR0B1-SNW1 interaction.

Experimental Workflow for Verification

Experimental_Workflow start Hypothesis: This compound covalently inhibits NR0B1 PPIs biochem Biochemical Assays (AlphaLISA, TR-FRET) start->biochem Test in vitro covalent Covalent Binding Assay (Intact Protein MS) start->covalent Confirm Covalency cellular Cellular Assays (Co-IP, CETSA) biochem->cellular Validate in Cells covalent->cellular phenotypic Phenotypic Assays (Cell Viability, Colony Formation) cellular->phenotypic Assess Functional Effect conclusion Mechanism Verified? phenotypic->conclusion

Caption: A logical workflow for the independent verification of this compound's mechanism.

Logical Comparison: this compound vs. Alternatives

Logical_Comparison BPK29 This compound Data Independent Data Available? BPK29->Data Alternatives Direct NR0B1 Inhibitors Alternatives->Data Comparison Perform Comparative Analysis Data->Comparison Yes Conclusion Unable to Independently Verify and Compare this compound Data->Conclusion No

Unveiling Proteomic Shifts: A Comparative Analysis of BPK-29 and Everolimus in KEAP1-Mutant Lung Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cellular protein landscape following treatment with the novel NR0B1 inhibitor BPK-29 reveals distinct proteomic signatures when compared to the established mTOR inhibitor, everolimus (B549166). This guide provides a comparative analysis of the proteomic profiles of KEAP1-mutant non-small cell lung cancer (NSCLC) cells treated with this compound and everolimus, offering insights into their unique mechanisms of action and potential therapeutic implications.

This analysis is based on quantitative proteomic data from two key studies. The effects of this compound are detailed in the study by Bar-Peled et al. (2017), which identified this compound as a covalent ligand of the orphan nuclear receptor NR0B1, impairing the growth of KEAP1-mutant cancer cells. For comparison, the proteomic consequences of treatment with the mTOR inhibitor everolimus in the same cellular context (A549 KEAP1-mutant NSCLC cells) are derived from the work of Steponaitis et al. (2023).

Quantitative Proteomic Profiles: this compound vs. Everolimus

The following table summarizes the significant protein abundance changes observed in KEAP1-mutant NSCLC cells upon treatment with this compound or everolimus. The data highlights the differential impact of these two compounds on the cellular proteome.

ProteinFunctionThis compound Fold ChangeEverolimus Fold Change
CRY1 Circadian Clock RegulatorDownregulatedNot Significantly Altered
DEPDC1 Cell Cycle ProgressionDownregulatedNot Significantly Altered
CPLX2 Synaptic Vesicle ExocytosisDownregulatedNot Significantly Altered
NR0B1 Orphan Nuclear ReceptorTarget EngagementNot a Direct Target
RPS6 Ribosomal Protein (mTOR pathway)Not Significantly AlteredDownregulated (Phosphorylation)
EIF4EBP1 Translation Initiation (mTOR pathway)Not Significantly AlteredUpregulated (Hypo-phosphorylated)
UBA1 Ubiquitin-Activating EnzymeNot Significantly AlteredUpregulated
PSMB5 Proteasome SubunitNot Significantly AlteredUpregulated

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and a clear understanding of the data generation process.

This compound Proteomic Analysis (Adapted from Bar-Peled et al., 2017)

Cell Culture and Treatment: KEAP1-mutant NSCLC cell lines (e.g., A549, H460) were cultured under standard conditions. For proteomic experiments, cells were treated with this compound at a concentration of 30 μM for 12 hours.

SILAC Pulse-Chase Chemical Proteomics:

  • Metabolic Labeling: Cells were cultured in SILAC media containing either "light" (standard) or "heavy" (¹³C₆,¹⁵N₂-Lysine and ¹³C₆,¹⁵N₄-Arginine) amino acids for at least five cell divisions to ensure complete incorporation.

  • Pulse Treatment: "Heavy" labeled cells were treated with this compound, while "light" labeled cells were treated with a vehicle control (DMSO).

  • Cell Lysis and Protein Digestion: Cells were lysed, and the proteomes were combined in a 1:1 ratio. Proteins were then digested into peptides using trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Peptide and protein identification and quantification were performed using MaxQuant software. The "heavy" to "light" ratios were used to determine the relative abundance of proteins between the this compound treated and control samples.

Everolimus Proteomic Analysis (Adapted from Steponaitis et al., 2023)

Cell Culture and Treatment: A549 cells were cultured and treated with everolimus at a concentration that induces a significant cellular response.

Label-Free Quantitative Proteomics:

  • Cell Lysis and Protein Digestion: Following treatment, cells were lysed, and proteins were extracted. The proteins were then digested into peptides using trypsin.

  • LC-MS/MS Analysis: Peptide samples from both everolimus-treated and control cells were analyzed separately by LC-MS/MS.

  • Data Analysis: The raw mass spectrometry data was processed using a suitable software package (e.g., MaxQuant, Proteome Discoverer) for protein identification and label-free quantification (LFQ). Statistical analysis was performed to identify proteins with significantly altered abundance in the everolimus-treated group compared to the control.

Visualizing the Molecular Mechanisms

The following diagrams illustrate the signaling pathway affected by this compound and the general experimental workflow for proteomic analysis.

BPK29_Signaling_Pathway This compound Signaling Pathway BPK29 This compound NR0B1 NR0B1 BPK29->NR0B1 Covalently Modifies C274 Protein_Complex NR0B1-Protein Complex NR0B1->Protein_Complex Disrupts Interaction RBM45_SNW1 RBM45/SNW1 Transcription Altered Gene Transcription Protein_Complex->Transcription Cell_Growth Impaired Anchorage- Independent Growth Transcription->Cell_Growth

Caption: this compound disrupts the NR0B1 protein complex, leading to altered gene transcription.

Proteomics_Workflow General Proteomics Experimental Workflow start Cell Culture & Treatment (e.g., this compound) lysis Cell Lysis & Protein Extraction start->lysis digestion Protein Digestion (e.g., Trypsin) lysis->digestion lcms LC-MS/MS Analysis digestion->lcms data Data Analysis: Protein ID & Quantification lcms->data end Comparative Proteomic Profiles data->end

Caption: A streamlined workflow for quantitative proteomic analysis of treated cells.

Unveiling the Specificity of BPK-29 for the Orphan Nuclear Receptor NR0B1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the specificity of BPK-29, a covalent ligand targeting the orphan nuclear receptor NR0B1 (also known as DAX1). We delve into the available experimental data, outline key validation protocols, and present a comparative overview to support informed decisions in research and development.

NR0B1 is a crucial transcriptional repressor involved in the development and function of the adrenal and reproductive axes. Its dysregulation is linked to congenital adrenal hypoplasia and hypogonadotropic hypogonadism. As an orphan nuclear receptor, NR0B1's activity is not regulated by a known endogenous ligand, making the development of specific chemical probes like this compound essential for studying its function and therapeutic potential.

This compound: A Covalent Modifier of NR0B1

Comparative Analysis of NR0B1 Ligands

A direct quantitative comparison of this compound with other NR0B1 modulators is challenging due to the limited number of well-characterized small molecules targeting this orphan receptor. The following table summarizes the known information for this compound. The absence of comparative data for other compounds highlights a significant area for future research.

CompoundTargetMechanism of ActionQuantitative Specificity Data
This compound NR0B1 (DAX1)Covalent modification of Cys274, disrupting protein-protein interactions.Described as having "good overall proteomic selectivity," but specific IC50/Ki values against a panel of off-target nuclear receptors are not publicly available.
Alternative NR0B1 Modulators NR0B1 (DAX1)N/ANo well-characterized alternative small molecule modulators with publicly available comparative specificity data have been identified.

Experimental Validation of this compound Specificity

Several key experimental protocols are crucial for validating the specificity of this compound for NR0B1. These assays are designed to assess direct binding, target engagement in a cellular context, and the functional consequences of this interaction.

Co-Immunoprecipitation (Co-IP)

This technique is used to verify that this compound disrupts the interaction between NR0B1 and its binding partners.

Protocol:

  • Cell Culture and Treatment: Culture cells expressing tagged NR0B1 (e.g., FLAG-NR0B1) and a known interacting protein. Treat the cells with this compound or a vehicle control for a specified time.

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysates with an antibody specific to the tagged NR0B1 (e.g., anti-FLAG antibody) immobilized on beads (e.g., agarose (B213101) or magnetic beads).

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both NR0B1 and its interacting partner. A decrease in the amount of the co-immunoprecipitated partner protein in the this compound treated sample compared to the control indicates disruption of the interaction.

Luciferase Reporter Assay

This assay measures the effect of this compound on the transcriptional repressive activity of NR0B1. NR0B1 is known to repress the activity of other transcription factors, such as Steroidogenic Factor 1 (SF-1).

Protocol:

  • Cell Culture and Transfection: Co-transfect cells (e.g., HEK293T) with expression vectors for NR0B1, SF-1, and a luciferase reporter plasmid containing the promoter of an SF-1 target gene (e.g., STAR). A control vector (e.g., Renilla luciferase) is also co-transfected for normalization.

  • Compound Treatment: Treat the transfected cells with various concentrations of this compound or a vehicle control.

  • Cell Lysis and Luciferase Measurement: After incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. An increase in luciferase activity in the presence of this compound would indicate that it is inhibiting the repressive function of NR0B1 on SF-1.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a cellular environment. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

Protocol:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat aliquots of the treated cells to a range of temperatures.

  • Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification and Western Blot: Quantify the amount of soluble NR0B1 remaining at each temperature by Western blotting.

  • Data Analysis: Plot the amount of soluble NR0B1 as a function of temperature. A shift in the melting curve to a higher temperature for the this compound-treated cells compared to the control indicates that this compound binds to and stabilizes NR0B1.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

NR0B1_Signaling_Pathway cluster_nucleus Nucleus SF1 SF-1 STAR_promoter STAR Promoter SF1->STAR_promoter Binds to NR0B1 NR0B1 (DAX1) NR0B1->SF1 Inhibits by heterodimerization STAR_gene STAR Gene Transcription STAR_promoter->STAR_gene Activates CoRepressors Co-repressors CoRepressors->NR0B1 Recruited by BPK29 This compound BPK29->NR0B1 Covalently binds & disrupts interactions

Caption: NR0B1 signaling pathway and the effect of this compound.

CoIP_Workflow start Cells expressing tagged NR0B1 and interacting protein treatment Treat with this compound or Vehicle Control start->treatment lysis Cell Lysis treatment->lysis ip Immunoprecipitation with anti-tag antibody lysis->ip wash Wash beads ip->wash elution Elute bound proteins wash->elution western Western Blot Analysis elution->western end Compare co-precipitated protein levels western->end

Caption: Experimental workflow for Co-Immunoprecipitation.

Head-to-Head Comparative Analysis of Covalent BTK Inhibitors: Ibrutinib, Acalabrutinib, and Zanubrutinib

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapies for B-cell malignancies, the advent of Bruton's tyrosine kinase (BTK) inhibitors has marked a paradigm shift in treatment strategies. These agents, which form a covalent bond with a cysteine residue (Cys481) in the active site of BTK, lead to sustained inhibition of the B-cell receptor (BCR) signaling pathway, crucial for the proliferation and survival of malignant B-cells.[1] This guide provides a head-to-head comparison of three prominent covalent BTK inhibitors: the first-in-class ibrutinib (B1684441) and the second-generation agents acalabrutinib (B560132) and zanubrutinib (B611923), with a focus on their biochemical potency, selectivity, and clinical outcomes.

Data Presentation: Biochemical Potency and Selectivity

The following tables summarize the quantitative data on the inhibitory activity of ibrutinib, acalabrutinib, and zanubrutinib against BTK and a panel of other kinases, providing insights into their relative potency and selectivity. Greater selectivity is generally associated with a more favorable safety profile, as off-target inhibition can lead to adverse effects.[2]

InhibitorBTK IC50 (nM)Reference
Ibrutinib1.5[3]
Acalabrutinib5.1[3]
Zanubrutinib<1.0[4]
Table 1: Biochemical Potency Against BTK. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of BTK enzymatic activity in biochemical assays.
KinaseIbrutinib IC50 (nM)Acalabrutinib IC50 (nM)Zanubrutinib IC50 (nM)
BTK 1.5 5.1 <1.0
TEC78>10002
ITK10>100067
EGFR9.5>10002.3
ERBB29.4>10002.1
SRC20>100082
Table 2: Selectivity Profile of BTK Inhibitors. IC50 values against a panel of kinases. Higher IC50 values indicate lower potency and thus higher selectivity for BTK. Data compiled from multiple sources.[3][4][5]

Clinical Efficacy and Safety: A Comparative Overview

Head-to-head clinical trials have provided valuable insights into the comparative efficacy and safety of these three covalent BTK inhibitors.

Ibrutinib , as the first approved BTK inhibitor, has the longest follow-up data and has demonstrated significant efficacy in various B-cell malignancies. However, its broader kinase inhibition profile is associated with a higher incidence of off-target adverse events, including atrial fibrillation, hypertension, and bleeding.[2][6]

Acalabrutinib was designed to be more selective for BTK, and clinical studies have shown a lower incidence of cardiovascular toxicities compared to ibrutinib, while maintaining comparable efficacy in certain settings.[3][5]

Zanubrutinib is another second-generation inhibitor with high selectivity for BTK. In a head-to-head trial against ibrutinib in patients with relapsed/refractory chronic lymphocytic leukemia (CLL), zanubrutinib demonstrated superior progression-free survival and a lower rate of atrial fibrillation.[7]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of comparative data. Below are representative protocols for biochemical and cellular assays used to characterize BTK inhibitors.

Biochemical BTK Kinase Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against purified BTK enzyme.

Principle: The assay measures the phosphorylation of a substrate by the BTK enzyme in the presence of varying concentrations of the inhibitor. The amount of phosphorylated product is quantified, typically using a luminescence-based method.

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[8]

  • ATP

  • Substrate (e.g., a poly-GT peptide)

  • Test inhibitors (e.g., ibrutinib, acalabrutinib, zanubrutinib)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test inhibitors in kinase buffer.

  • In a 384-well plate, add 1 µl of each inhibitor dilution or vehicle (DMSO control).

  • Add 2 µl of BTK enzyme solution to each well.

  • Initiate the kinase reaction by adding 2 µl of a substrate/ATP mixture.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process: first, depleting the remaining ATP, and second, converting the generated ADP back to ATP, which is then used to generate a luminescent signal.[8]

  • Record the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular BTK Occupancy Assay

This assay measures the percentage of BTK enzyme that is bound by a covalent inhibitor within a cellular context.

Principle: This ELISA-based method quantifies the amount of "free" or unoccupied BTK in cell lysates after treatment with a covalent inhibitor. A biotinylated covalent probe that also targets Cys481 is added to the lysate. This probe will only bind to the BTK molecules that have not been engaged by the test inhibitor. The amount of bound probe is then quantified.[9]

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or a relevant B-cell line

  • Test inhibitors

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Anti-BTK capture antibody

  • Biotinylated covalent BTK probe

  • Streptavidin-HRP

  • TMB substrate

  • 96-well ELISA plates

Procedure:

  • Treat cells with varying concentrations of the test inhibitor for a specified time (e.g., 2 hours) at 37°C.

  • Wash the cells with ice-cold PBS to remove any unbound inhibitor.

  • Lyse the cells and determine the total protein concentration.

  • Coat a 96-well plate with an anti-BTK capture antibody overnight at 4°C.

  • Block the plate with a suitable blocking buffer.

  • Add normalized cell lysates to the wells and incubate to allow the capture of BTK.

  • Add the biotinylated covalent BTK probe to the wells and incubate. The probe will bind to the unoccupied BTK.

  • Wash the plate and add streptavidin-HRP, followed by incubation.

  • Add TMB substrate and measure the absorbance at 450 nm after stopping the reaction.

  • To determine the total amount of BTK, a separate ELISA is performed without the addition of the covalent probe, using a secondary detection antibody against BTK.

  • Calculate the percentage of BTK occupancy as: 100 - [ (Signal with inhibitor / Signal without inhibitor) * 100 ].

Mandatory Visualization

BTK Signaling Pathway

Caption: Simplified BTK signaling pathway in B-cells.

Experimental Workflow: Biochemical Kinase Inhibition Assay

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Kinase Buffer - BTK Enzyme - Substrate/ATP Mix - Inhibitor Dilutions start->prepare_reagents plate_inhibitor Plate Inhibitors (1 µl in 384-well plate) prepare_reagents->plate_inhibitor add_enzyme Add BTK Enzyme (2 µl) plate_inhibitor->add_enzyme add_substrate Add Substrate/ATP Mix (2 µl to start reaction) add_enzyme->add_substrate incubate Incubate (Room Temperature, 60 min) add_substrate->incubate stop_reaction Stop Reaction & Add Detection Reagent incubate->stop_reaction read_luminescence Read Luminescence stop_reaction->read_luminescence analyze_data Data Analysis: - Calculate % Inhibition - Determine IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for a biochemical BTK kinase inhibition assay.

Experimental Workflow: Cellular BTK Occupancy Assay

Occupancy_Assay_Workflow start Start treat_cells Treat Cells with Inhibitor start->treat_cells wash_cells Wash Cells (ice-cold PBS) treat_cells->wash_cells lyse_cells Lyse Cells & Quantify Protein wash_cells->lyse_cells coat_plate Coat ELISA Plate with Anti-BTK Antibody lyse_cells->coat_plate block_plate Block Plate coat_plate->block_plate add_lysate Add Cell Lysate to Plate block_plate->add_lysate add_probe Add Biotinylated Covalent Probe add_lysate->add_probe add_streptavidin Add Streptavidin-HRP add_probe->add_streptavidin add_substrate Add TMB Substrate & Read Absorbance add_streptavidin->add_substrate analyze_data Data Analysis: Calculate % Occupancy add_substrate->analyze_data end End analyze_data->end

Caption: Workflow for a cellular BTK occupancy assay.

References

Reproducibility of BPK-29 Experimental Results: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the experimental results for the compound BPK-29 reveal a significant lack of publicly available data, precluding a comprehensive analysis of its reproducibility and a direct comparison with alternative molecules. This guide summarizes the available information on this compound and outlines the necessary experimental framework for its evaluation, based on its putative mechanism of action.

This compound is described as a specific, covalent ligand that disrupts the interaction between the atypical orphan nuclear receptor NR0B1 (also known as DAX1) and its protein partners by modifying the cysteine residue at position 274. It has been suggested that this compound impairs the anchorage-independent growth of cancer cells harboring mutations in the KEAP1 gene.

Understanding the Molecular Context

To assess the reproducibility of this compound's effects, it is crucial to understand the signaling pathways it purportedly modulates.

The KEAP1-Nrf2 Signaling Pathway

The Kelch-like ECH-associated protein 1 (KEAP1) is a key component of the cellular oxidative stress response. Under normal conditions, KEAP1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation.[1][2][3][4][5] In the presence of oxidative or electrophilic stress, or through mutations in KEAP1, this degradation is inhibited, leading to the accumulation of Nrf2 in the nucleus. Nrf2 then activates the transcription of a wide array of antioxidant and cytoprotective genes.[1][2][3][4][5] In some cancers, mutations in KEAP1 lead to constitutive activation of Nrf2, which can provide a survival advantage to the cancer cells.[6][7][8][9]

KEAP1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1 KEAP1 Nrf2 Nrf2 KEAP1->Nrf2 Binds & Sequesters Cul3_E3 Cul3-E3 Ligase Nrf2->Cul3_E3 Recruited by KEAP1 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3_E3->Nrf2 Ubiquitination Oxidative_Stress Oxidative Stress / KEAP1 Mutation Oxidative_Stress->KEAP1 Inhibits ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Activates Transcription

Diagram 1: The KEAP1-Nrf2 signaling pathway.
The NR0B1 (DAX1) Signaling Pathway

NR0B1 is an orphan nuclear receptor that primarily acts as a transcriptional repressor.[10][11][12][13] It plays a critical role in the development and function of the adrenal and reproductive glands.[12][13] NR0B1 can heterodimerize with other nuclear receptors, thereby inhibiting their transcriptional activity.[14] Its direct involvement in the KEAP1-Nrf2 pathway or in the survival of KEAP1-mutant cancers is not well-established in publicly available literature.

Proposed Experimental Workflow for this compound Evaluation

To validate the initial claims and assess the reproducibility of this compound's activity, a systematic experimental approach is required.

BPK29_Workflow cluster_biochemical Biochemical & Cellular Assays cluster_functional Functional Assays Target_Engagement Target Engagement Assay (NR0B1 C274) Proteomic_Selectivity Proteomic Selectivity Profiling Target_Engagement->Proteomic_Selectivity Confirm on-target and assess off-targets Cell_Line_Panel Cell Line Panel (KEAP1-mutant vs. WT) Proteomic_Selectivity->Cell_Line_Panel Select cell models Anchorage_Growth Anchorage-Independent Growth Assay Cell_Line_Panel->Anchorage_Growth Functional effect on cancer cell phenotype Nrf2_Activity Nrf2 Activity Reporter Assay Anchorage_Growth->Nrf2_Activity Investigate mechanism Downstream_Targets Analysis of Nrf2 Downstream Targets (qPCR/Western) Nrf2_Activity->Downstream_Targets Confirm pathway modulation

Diagram 2: Proposed experimental workflow for this compound.

Key Experimental Protocols

Detailed methodologies for the pivotal experiments are outlined below.

Anchorage-Independent Growth (Soft Agar) Assay

This assay is crucial for verifying the claim that this compound impairs the anchorage-independent growth of KEAP1-mutant cancer cells.

Objective: To determine if this compound selectively inhibits the colony-forming ability of KEAP1-mutant cancer cells in a semi-solid medium.

Methodology:

  • Preparation of Base Agar (B569324) Layer: A layer of 0.6% agar in complete growth medium is allowed to solidify in 6-well plates.

  • Cell Suspension: KEAP1-mutant and wild-type cancer cell lines are trypsinized, counted, and resuspended in complete growth medium.

  • Top Agar Layer: The cell suspension is mixed with 0.3% low-melting-point agar in complete growth medium and layered on top of the base agar.

  • Treatment: this compound, a vehicle control, and a positive control (if available) are added to the top agar layer at various concentrations.

  • Incubation: Plates are incubated at 37°C in a humidified incubator for 14-21 days, with fresh medium containing the respective treatments added periodically to prevent drying.

  • Staining and Quantification: Colonies are stained with crystal violet and counted. The size and number of colonies are compared between treated and untreated groups for both cell types.

Proteomic Selectivity Analysis of Covalent Inhibitors

This experiment is essential to confirm that this compound covalently binds to NR0B1 at C274 and to identify potential off-target proteins.

Objective: To identify the protein targets of this compound on a proteome-wide scale.

Methodology:

  • Probe Synthesis: this compound is synthesized with a reporter tag, such as an alkyne or biotin, to enable subsequent detection and enrichment.

  • Cell Treatment: KEAP1-mutant cells are treated with the tagged this compound probe or a vehicle control.

  • Cell Lysis and Click Chemistry: Cells are lysed, and the tagged proteins are conjugated to a biotin-azide or azide-alkyne tag via click chemistry.

  • Enrichment of Tagged Proteins: Biotin-tagged proteins are enriched using streptavidin beads.

  • Mass Spectrometry: The enriched proteins are digested, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins and the specific sites of covalent modification.[15][16][17][18]

Data Presentation for Comparison

Due to the absence of published experimental data for this compound, a comparative data table cannot be generated at this time. Should such data become available, the following structure is recommended for a clear comparison with alternative compounds targeting similar pathways.

Table 1: Comparative Efficacy of this compound and Alternative Compounds

ParameterThis compoundCompound XCompound Y
Target(s)
IC50 (NR0B1 Engagement)
IC50 (Anchorage-Independent Growth, KEAP1-mutant cells)
IC50 (Anchorage-Independent Growth, KEAP1-WT cells)
Selectivity Score (On-target vs. Off-targets)

Table 2: Experimental Conditions for Key Assays

AssayThis compound StudyCompound X StudyCompound Y Study
Cell Lines Used
Compound Concentrations
Treatment Duration
Endpoint Measurement

Conclusion

While the initial description of this compound presents an interesting therapeutic hypothesis, the lack of peer-reviewed, reproducible experimental data makes it impossible to validate these claims or compare its performance with other molecules. The experimental framework provided in this guide offers a roadmap for the systematic evaluation of this compound's biological activity and its potential as a therapeutic agent for KEAP1-mutant cancers. Researchers are encouraged to perform these foundational experiments to generate the necessary data for a comprehensive assessment of this compound's reproducibility and efficacy.

References

Safety Operating Guide

Navigating the Proper Disposal of Laboratory Chemicals: A General Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific data for "BPK-29" necessitates a focus on established general procedures for chemical waste management. The following guide provides a comprehensive framework for the safe and compliant disposal of laboratory chemicals.

Researchers, scientists, and drug development professionals bear the critical responsibility of ensuring that chemical waste is managed in a manner that protects themselves, their colleagues, and the environment. In the absence of specific information for a substance labeled "this compound," it is imperative to adhere to a universal set of principles for chemical disposal. The cornerstone of this process is the thorough review of the chemical's Safety Data Sheet (SDS), which provides substance-specific guidance on handling, storage, and disposal.

Step-by-Step General Protocol for Chemical Waste Disposal

The following protocol outlines the essential steps for the proper disposal of chemical waste in a laboratory setting. This procedure should be adapted to comply with the specific guidelines and regulations of your institution and local authorities.

  • Chemical Identification and Hazard Assessment:

    • Positively identify the chemical waste. If it is a mixture, identify all components.

    • Obtain and carefully review the Safety Data Sheet (SDS) for each chemical component. Pay close attention to Sections 7 (Handling and Storage), 8 (Exposure Controls/Personal Protection), 10 (Stability and Reactivity), and 13 (Disposal Considerations).

  • Determine the Appropriate Waste Stream:

    • Based on the information from the SDS and institutional guidelines, classify the waste. Common classifications include:

      • Hazardous Chemical Waste: Chemicals exhibiting characteristics of ignitability, corrosivity, reactivity, or toxicity.

      • Non-Hazardous Waste: Chemicals that do not meet the criteria for hazardous waste.

      • Biohazardous Waste: Waste contaminated with biological materials such as microorganisms, human or animal tissues, or recombinant DNA.[1]

    • Never mix different waste streams in the same container.

  • Select Proper Waste Container and Labeling:

    • Choose a container that is chemically compatible with the waste.

    • The container must be in good condition and have a secure, leak-proof lid.

    • Label the container clearly with the words "Hazardous Waste" (if applicable) and the full chemical name of all contents. Avoid using abbreviations or chemical formulas.

    • Include the date of accumulation and the name of the principal investigator or laboratory contact.

  • Safe Handling and Segregation in the Laboratory:

    • Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses or goggles, and a lab coat, when handling chemical waste.[2][3]

    • Segregate incompatible chemicals to prevent dangerous reactions. For example, keep strong oxidizing agents away from organic materials.[4]

    • Store waste containers in a designated, well-ventilated secondary containment area away from general laboratory traffic.

  • Arrange for Waste Collection and Disposal:

    • Follow your institution's specific procedures for requesting a waste pickup from the Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.

    • Do not dispose of chemical waste down the sanitary sewer unless explicitly permitted by your institution's EHS department for specific, non-hazardous substances.[5]

Key Information for Disposal from a Safety Data Sheet (SDS)

The following table summarizes the critical sections of an SDS to consult for proper waste disposal.

SDS SectionInformation ProvidedRelevance to Disposal
Section 2: Hazards Identification Details on the physical and health hazards of the chemical.Helps in classifying the waste as hazardous or non-hazardous.
Section 7: Handling and Storage Provides guidance on safe handling practices and storage conditions, including incompatibilities.Informs proper segregation of waste to prevent dangerous reactions.
Section 9: Physical and Chemical Properties Lists properties such as pH, flammability, and vapor pressure.Crucial for determining the appropriate waste container and storage conditions.
Section 10: Stability and Reactivity Describes chemical stability and potential hazardous reactions.Essential for avoiding the mixing of incompatible waste materials.
Section 11: Toxicological Information Provides data on acute and chronic health effects.Informs the assessment of the waste's toxicity and the necessary PPE.
Section 13: Disposal Considerations Offers guidance on proper disposal methods and any specific regulatory requirements.The primary source of information for compliant waste disposal procedures.

Visualizing the Chemical Disposal Workflow

The following diagram illustrates the logical steps involved in the proper disposal of laboratory chemical waste.

cluster_0 Phase 1: Characterization & Segregation cluster_1 Phase 2: Containment & Labeling cluster_2 Phase 3: Storage & Disposal Identify Waste Identify Waste Obtain & Review SDS Obtain & Review SDS Identify Waste->Obtain & Review SDS Determine Waste Stream Determine Waste Stream Obtain & Review SDS->Determine Waste Stream Segregate Incompatibles Segregate Incompatibles Determine Waste Stream->Segregate Incompatibles Select Compatible Container Select Compatible Container Segregate Incompatibles->Select Compatible Container Label Container Correctly Label Container Correctly Select Compatible Container->Label Container Correctly Store in Designated Area Store in Designated Area Label Container Correctly->Store in Designated Area Request EHS Pickup Request EHS Pickup Store in Designated Area->Request EHS Pickup Document Disposal Document Disposal Request EHS Pickup->Document Disposal

Figure 1. General workflow for the safe disposal of laboratory chemical waste.

By adhering to this structured approach and prioritizing the guidance found in the chemical-specific Safety Data Sheet, laboratory professionals can ensure the safe and compliant disposal of chemical waste, thereby fostering a secure research environment.

References

Safeguarding Your Research: Essential Personal Protective Equipment (PPE) and Handling Guidelines for BPK-29

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists working with the novel kinase inhibitor BPK-29 are at the forefront of innovation. Ensuring the safety of laboratory personnel is paramount during the handling and experimentation with this potent compound. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to foster a secure research environment.

Immediate Safety and Handling Protocols

This compound is a potent, fine-powdered solid with low volatility. However, due to its high potency and potential for respiratory and dermal absorption, stringent handling procedures are necessary to minimize exposure. The following table summarizes the required personal protective equipment (PPE) for various laboratory activities involving this compound.

Activity LevelTask DescriptionRequired Personal Protective Equipment (PPE)
Level 1: Low-Intensity Handling sealed containers, visual inspection.- Standard laboratory coat- Safety glasses with side shields- Nitrile gloves (single pair)
Level 2: Medium-Intensity Weighing, preparing solutions, conducting in-vitro experiments in a well-ventilated area.- Disposable laboratory coat or gown- Chemical splash goggles- Double-layered nitrile gloves- N95 or higher-rated respirator
Level 3: High-Intensity Handling large quantities, procedures with a high risk of aerosolization (e.g., sonication, homogenization), and initial compound synthesis.- Full-body disposable suit- Face shield and chemical splash goggles- Double-layered nitrile gloves with extended cuffs- Powered Air-Purifying Respirator (PAPR)

Experimental Workflow for Safe Handling

Adherence to a standardized workflow is critical to prevent contamination and accidental exposure. The following diagram outlines the procedural steps for the safe handling of this compound, from receiving to disposal.

BPK29_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_ppe Don Appropriate PPE prep_area Prepare Ventilated Workspace prep_ppe->prep_area Secure Area weigh Weigh Compound prep_area->weigh Proceed to Handling dissolve Dissolve in Solvent weigh->dissolve Careful Transfer experiment Conduct Experiment dissolve->experiment Use in Assay decontaminate Decontaminate Surfaces experiment->decontaminate Post-Experiment dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste Segregate Waste doff_ppe Doff PPE dispose_waste->doff_ppe Final Step

Figure 1: Standard Operating Procedure for this compound Handling.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste. This includes, but is not limited to, gloves, disposable lab coats, pipette tips, and any containers that have come into direct contact with the compound.

Waste Segregation and Disposal:

  • Solid Waste: All contaminated solid materials should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been verified.

  • Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container for hazardous chemical waste.

All waste containers must be stored in a secondary containment unit in a well-ventilated, designated hazardous waste accumulation area. Follow your institution's specific guidelines for the final pickup and disposal of hazardous chemical waste.

By adhering to these safety protocols, researchers can mitigate the risks associated with handling the potent kinase inhibitor this compound, ensuring a safe and productive research environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.